molecular formula C8H7ClO2 B084982 2-Chloro-3-methylbenzoic acid CAS No. 15068-35-6

2-Chloro-3-methylbenzoic acid

Cat. No.: B084982
CAS No.: 15068-35-6
M. Wt: 170.59 g/mol
InChI Key: LWOKLXMNGXXORN-UHFFFAOYSA-N
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Description

2-Chloro-3-methylbenzoic acid is a useful research compound. Its molecular formula is C8H7ClO2 and its molecular weight is 170.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-methylbenzoic acid
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InChI

InChI=1S/C8H7ClO2/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWOKLXMNGXXORN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30164588
Record name 2-Chloro-3-methylbenzoic acid
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Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15068-35-6
Record name 2-Chloro-3-methylbenzoic acid
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Record name 2-Chloro-3-methylbenzoic acid
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Record name 2-chloro-3-methylbenzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-3-methylbenzoic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3-methylbenzoic acid is a halogenated aromatic carboxylic acid that serves as a key intermediate in the synthesis of a variety of organic compounds, most notably in the pharmaceutical and agrochemical industries. Its chemical structure, characterized by the presence of a carboxylic acid, a chlorine atom, and a methyl group on the benzene (B151609) ring, imparts specific reactivity and properties that make it a versatile building block. This technical guide provides a comprehensive overview of the chemical properties, structural details, and synthesis of this compound.

Chemical Structure and Identification

The structural formula of this compound is presented below, followed by a table of its chemical identifiers.

synthesis_workflow start Start: 2-Chloro-3-methyltoluene oxidation Oxidation (e.g., with KMnO4 or other oxidizing agents) start->oxidation workup Acidic Work-up (to protonate the carboxylate) oxidation->workup extraction Extraction (with an organic solvent) workup->extraction purification Purification (e.g., recrystallization) extraction->purification product Product: this compound purification->product

Synthesis of 2-Chloro-3-methylbenzoic Acid from 2,6-dimethylchlorobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-Chloro-3-methylbenzoic acid, a key intermediate in the production of pharmaceuticals and agrochemicals, starting from 2,6-dimethylchlorobenzene. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

The primary route for this transformation involves the selective oxidation of one of the methyl groups of 2,6-dimethylchlorobenzene. This guide details the prevalent catalytic oxidation method, including experimental protocols and quantitative data.

Reaction Scheme

The synthesis proceeds via the selective oxidation of a single methyl group on the 2,6-dimethylchlorobenzene ring to a carboxylic acid functional group.

Caption: Chemical transformation of 2,6-dimethylchlorobenzene.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound from 2,6-dimethylchlorobenzene based on available literature.

ParameterValueReference
Starting Material2,6-dimethylchlorobenzene[1]
Oxidizing AgentOxygen (O₂)[1]
Oxygen Pressure0.1 - 0.8 MPa[1]
Molar Ratio (Substrate:O₂)1:1.8 - 1:2.2[1]
Catalyst SystemCobalt-manganese-bromine composite[2]
SolventToluene or C₂-C₆ organic acid[1][2]
Reaction Temperature100 - 210 °C[2]
Reaction Time1 - 12 hours[2]
Yield61.2% (crude concentrate)[1]
PurityHigh (specific value not detailed)[1]

Experimental Protocol

The following is a representative experimental protocol for the catalytic oxidation of 2,6-dimethylchlorobenzene, synthesized from patent literature.[1][2]

Materials and Reagents
  • 2,6-dimethylchlorobenzene

  • Cobalt acetate

  • Manganese acetate

  • Potassium bromide

  • Acetic acid (or other C₂-C₆ organic acid)

  • Toluene

  • Oxygen gas

  • Sodium hydroxide (B78521) solution

  • Hydrochloric acid

Apparatus
  • High-pressure reactor equipped with a gas inlet, pressure gauge, thermometer, and mechanical stirrer.

  • Reflux condenser

  • Separatory funnel

  • Filtration apparatus

  • Standard laboratory glassware

Reaction Procedure
  • Catalyst Preparation: In a suitable solvent, dissolve the cobalt and manganese salts along with the bromine source to form the catalyst system.

  • Reaction Setup: To the high-pressure reactor, add 2,6-dimethylchlorobenzene, the chosen organic acid solvent (e.g., acetic acid), and the prepared catalyst solution.

  • Reaction Execution:

    • Seal the reactor and purge with nitrogen gas.

    • Begin stirring and heat the mixture to the desired reaction temperature (100 - 210 °C).

    • Introduce oxygen into the reactor, maintaining a constant pressure between 0.1 and 3 MPa.

    • Monitor the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically run for 1 to 12 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess oxygen.

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with water to remove the catalyst and any water-soluble byproducts.

    • Extract the aqueous layer with a suitable organic solvent (e.g., toluene) to recover any dissolved product.

    • Combine the organic layers and extract the this compound with an aqueous sodium hydroxide solution to form the sodium salt.

    • Separate the aqueous layer and acidify with hydrochloric acid to precipitate the this compound.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_workflow Experimental Workflow start Start reagents Charge Reactor: - 2,6-dimethylchlorobenzene - Solvent - Catalyst start->reagents reaction Pressurize with O₂ Heat and Stir (100-210°C, 0.1-3 MPa) reagents->reaction monitoring Monitor Reaction (GC/TLC) reaction->monitoring monitoring->reaction Continue Reaction cooldown Cool and Depressurize monitoring->cooldown Reaction Complete extraction Aqueous Work-up (Base Extraction) cooldown->extraction precipitation Acidification to Precipitate Product extraction->precipitation filtration Filter and Wash Solid precipitation->filtration drying Dry Product filtration->drying end End (this compound) drying->end

Caption: Synthesis workflow diagram.

References

In-Depth Technical Guide: 2-Chloro-3-methylbenzoic Acid (CAS 15068-35-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-methylbenzoic acid, identified by the CAS number 15068-35-6, is a halogenated aromatic carboxylic acid. Its chemical structure, featuring a chlorine atom and a methyl group on the benzoic acid backbone, makes it a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis and purification methods, analytical techniques, and its significant applications, particularly in the development of agrochemicals and pharmaceuticals. While direct biological studies on this compound are limited, this guide also explores the biological activities of its key derivatives to illustrate its potential in drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the tables below for easy reference and comparison.

Table 2.1: Chemical Identity
IdentifierValue
CAS Number 15068-35-6
IUPAC Name This compound
Molecular Formula C₈H₇ClO₂
SMILES CC1=C(C(=CC=C1)C(=O)O)Cl
InChI InChI=1S/C8H7ClO2/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3,(H,10,11)
Synonyms 2-Chloro-m-toluic acid
Table 2.2: Physical and Chemical Properties
PropertyValue
Molecular Weight 170.59 g/mol
Appearance Off-white to light yellow crystalline powder
Melting Point 142-144 °C
Boiling Point 288.7 ± 20.0 °C (Predicted)
Density 1.310 ± 0.06 g/cm³ (Predicted)
Solubility Information not widely available, but expected to be sparingly soluble in water and soluble in organic solvents.

Synthesis and Purification

This compound is primarily synthesized through the oxidation of 2-chloro-1,3-dimethylbenzene (B1203680) or via a diazo hydrogenation process. The following sections detail the experimental protocols for its synthesis and purification.

Experimental Protocol: Synthesis via Oxidation of 2,6-Dimethylchlorobenzene

This method involves the liquid-phase oxidation of 2,6-dimethylchlorobenzene in the presence of a catalyst.

Materials:

  • 2,6-Dimethylchlorobenzene

  • Cobalt(II) acetate (B1210297) (Co(OAc)₂)

  • Sodium bromide (NaBr)

  • Acetic acid

  • Oxygen gas

Procedure:

  • In a reaction vessel equipped with a stirrer, gas inlet, and condenser, add 140 g of 2,6-dimethylchlorobenzene, 0.14 g of Co(OAc)₂, 0.14 g of NaBr, and 14 g of acetic acid.

  • Heat the mixture to 95 °C with stirring until the catalyst is completely dissolved.

  • Introduce oxygen gas into the reaction mixture at a controlled rate.

  • Maintain the reaction temperature and continue the oxygen supply for approximately 6-7 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC or HPLC) to determine the consumption of the starting material and the formation of the product.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product, this compound, can be isolated by filtration and further purified.

Experimental Protocol: Purification by Recrystallization

Recrystallization is a standard technique to purify solid organic compounds based on their differential solubility in a solvent at different temperatures.

Materials:

  • Crude this compound

  • Suitable solvent (e.g., ethanol, water, or a mixture)

  • Activated carbon (optional, for removing colored impurities)

Procedure:

  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent in an Erlenmeyer flask.

  • If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Perform a hot filtration to remove any insoluble impurities and the activated carbon.

  • Allow the hot filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize the yield, further cool the flask in an ice bath.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

  • Dry the crystals in a desiccator or a vacuum oven to obtain pure this compound.

G cluster_synthesis Synthesis Workflow Start Start ReactionSetup Reaction Setup: - 2,6-Dimethylchlorobenzene - Catalysts (Co(OAc)₂, NaBr) - Acetic Acid Start->ReactionSetup Heating Heat to 95°C ReactionSetup->Heating Oxygenation Introduce O₂ Gas (6-7 hours) Heating->Oxygenation Monitoring Monitor Progress (GC/HPLC) Oxygenation->Monitoring Cooling Cool to Room Temp. Monitoring->Cooling Isolation Isolate Crude Product (Filtration) Cooling->Isolation End End Isolation->End

Diagram 1: General workflow for the synthesis of this compound.

Analytical Methods

Accurate identification and quantification of this compound are crucial for quality control and research purposes. The following are the commonly employed analytical techniques.

Table 4.1: Spectroscopic Data
TechniqueKey Data
¹H NMR Spectral data available, consistent with the structure.
¹³C NMR Spectral data available, consistent with the structure.
IR Spectroscopy Characteristic peaks for C=O (carboxylic acid), C-Cl, and aromatic C-H bonds.
Mass Spectrometry (MS) Molecular ion peak corresponding to the molecular weight.
High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of this compound.

Typical Method Parameters:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., water with a small percentage of formic acid or phosphoric acid). The exact ratio can be optimized for better separation.

  • Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (typically in the range of 230-280 nm).

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For carboxylic acids like this compound, derivatization is often required to increase volatility.

Experimental Protocol: Derivatization and GC-MS Analysis

  • Derivatization (Esterification):

    • To a dried sample of this compound, add a suitable esterifying agent (e.g., diazomethane (B1218177) or BF₃-methanol).

    • Heat the mixture to complete the reaction, converting the carboxylic acid to its corresponding methyl ester.

  • GC-MS Analysis:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).

    • Carrier Gas: Helium.

    • Injection Mode: Split or splitless, depending on the concentration.

    • Temperature Program: An initial oven temperature followed by a ramp to a final temperature to ensure good separation.

    • MS Detection: Electron ionization (EI) with scanning for a full mass spectrum or selected ion monitoring (SIM) for targeted analysis.

G cluster_analysis Analytical Workflow (GC-MS) Sample Sample containing This compound Derivatization Derivatization (e.g., Esterification) Sample->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation (Capillary Column) GC_Injection->Separation Ionization MS Ionization (Electron Ionization) Separation->Ionization Detection Mass Detection (Quadrupole Analyzer) Ionization->Detection DataAnalysis Data Analysis (Mass Spectrum) Detection->DataAnalysis Result Result DataAnalysis->Result

Diagram 2: General workflow for the GC-MS analysis of this compound.

Applications and Uses

This compound is a key building block in the synthesis of a variety of commercially important molecules, particularly in the agrochemical and pharmaceutical industries.

Agrochemicals
  • Insecticides: It is a crucial intermediate in the synthesis of the insecticide chlorantraniliprole. Chlorantraniliprole acts by targeting the ryanodine (B192298) receptors in insects, leading to muscle dysfunction and paralysis.

  • Herbicides: It is used in the production of herbicides such as sulcotrione. Sulcotrione is an inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is essential for pigment biosynthesis in plants.

Pharmaceuticals

While direct therapeutic applications of this compound are not well-documented, its structural motif is present in various biologically active molecules. Research on its derivatives has shown potential in the following areas:

  • Anti-inflammatory Agents: Derivatives of chlorobenzoic acids have been investigated for their anti-inflammatory properties. For instance, some related compounds have shown the ability to reduce pro-inflammatory cytokines like TNF-α and IL-1β.

  • Anticancer Agents: Certain derivatives have been studied for their potential anticancer activity. For example, 2-amino-3-chlorobenzoic acid, a related compound, has been shown to induce apoptosis in cancer cell lines by modulating signaling pathways such as PI3K/AKT.

  • Other Therapeutic Areas: The versatile nature of the this compound scaffold allows for its incorporation into a wide range of molecules with potential applications as antihistamines and other therapeutic agents.

Biological Activity and Signaling Pathways (of Derivatives)

Due to the limited data on the direct biological effects of this compound, this section focuses on the mechanisms of action of its prominent derivatives to provide insight into its potential biological relevance.

Anti-inflammatory Activity of a Derivative

A derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has been shown to possess anti-inflammatory properties. The proposed mechanism involves the inhibition of the NF-κB signaling pathway.

G cluster_pathway Proposed Anti-inflammatory Signaling Pathway of a Derivative LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK NFkB_p65_p50 NF-κB (p65/p50) IKK->NFkB_p65_p50 phosphorylates IκB Nucleus Nucleus NFkB_p65_p50->Nucleus translocation IkB IκB Proinflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Proinflammatory_Genes activates Cytokines TNF-α, IL-1β Proinflammatory_Genes->Cytokines leads to Derivative 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid Derivative->Inhibition Inhibition->IKK G cluster_pathway Proposed Anticancer Signaling Pathway of a Derivative GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT activates CellSurvival Cell Survival & Proliferation AKT->CellSurvival promotes Derivative 2-Amino-3-chlorobenzoic acid Derivative->Inhibition Inhibition->PI3K

2-Chloro-3-methylbenzoic Acid: A Comprehensive Technical Guide for Chemical Intermediates in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3-methylbenzoic acid, a halogenated aromatic carboxylic acid, serves as a pivotal intermediate in the landscape of modern organic synthesis. Its unique structural features, including a chlorine atom and a methyl group on the benzoic acid backbone, provide a versatile scaffold for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of this compound, encompassing its physicochemical properties, diverse synthetic methodologies, and its critical role as a precursor in the development of high-value agrochemicals and pharmaceuticals. Detailed experimental protocols, quantitative data analysis, and visual representations of synthetic pathways are presented to equip researchers and professionals in drug development with the essential knowledge for its effective utilization.

Physicochemical Properties and Spectroscopic Data

This compound is a solid at room temperature, typically appearing as an off-white powder. Its chemical structure and key properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 15068-35-6
Molecular Formula C₈H₇ClO₂
Molecular Weight 170.59 g/mol
Melting Point 140-146 °C
Appearance Off-white to light yellow crystalline powder
Synonyms 2-Chloro-m-toluic acid

Table 2: Spectroscopic Data of this compound

Spectroscopy Data
¹H NMR The proton NMR spectrum of this compound typically shows signals for the aromatic protons and the methyl group protons. The chemical shifts (δ) are approximately: 2.4-2.5 ppm (s, 3H, -CH₃), 7.2-7.8 ppm (m, 3H, Ar-H), and a broad signal for the carboxylic acid proton (>10 ppm).
¹³C NMR The carbon NMR spectrum provides insights into the carbon framework of the molecule, with characteristic shifts for the carboxylic acid carbon, the aromatic carbons, and the methyl carbon.
IR (Infrared) The IR spectrum exhibits characteristic absorption bands. Key peaks include a broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), C-Cl stretching vibrations, and C-H stretching and bending frequencies for the aromatic ring and methyl group.

Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound, each with its own advantages and limitations. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

Oxidation of 2,6-Dimethylchlorobenzene

A common industrial method involves the oxidation of one of the methyl groups of 2,6-dimethylchlorobenzene. This reaction can be catalyzed by metal complexes, such as those containing cobalt.

An In-depth Technical Guide to this compound as a Chemical Intermediate in Organic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic carboxylic acid that has emerged as a crucial building block in organic synthesis. Its strategic substitution pattern, featuring a chlorine atom and a methyl group on the benzoic acid framework, imparts unique reactivity and renders it an invaluable precursor for a diverse array of high-value molecules. This guide delves into the synthesis, properties, and applications of this compound, with a particular focus on its role in the preparation of agrochemicals and pharmaceuticals.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is fundamental for its application in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 15068-35-6
Molecular Formula C₈H₇ClO₂
Molecular Weight 170.59 g/mol
Appearance Off-white to light yellow crystalline powder
Melting Point 140-146 °C
Synonyms 2-Chloro-m-toluic acid

Table 2: Spectroscopic Data of this compound

SpectroscopyCharacteristic Peaks
¹H NMR (CDCl₃) δ ~11.0 (br s, 1H, COOH), 7.9-7.2 (m, 3H, Ar-H), 2.5 (s, 3H, CH₃)
¹³C NMR (CDCl₃) δ ~172 (C=O), 125-140 (Ar-C), 21 (CH₃)
IR (KBr, cm⁻¹) ~2500-3300 (O-H stretch, broad), ~1700 (C=O stretch), ~1600, 1470 (C=C stretch), ~800 (C-Cl stretch)

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound. The selection of a particular method is often dictated by factors such as starting material availability, scalability, and desired purity.

Table 3: Comparison of Synthetic Methods for this compound

Synthetic MethodStarting MaterialKey ReagentsTypical YieldPurity
Oxidation 2,6-DimethylchlorobenzeneO₂, Co(OAc)₂/NaBr30-98%>98%
Diazotization 2-Amino-3-methylbenzoic acidNaNO₂, HCl, CuClModerate to highVariable
Grignard Carboxylation 1-Bromo-2-chloro-3-methylbenzeneMg, CO₂ModerateGood
Detailed Experimental Protocols

Protocol 1: Synthesis via Oxidation of 2,6-Dimethylchlorobenzene

This protocol describes a catalytic oxidation process.

  • Materials: 2,6-Dimethylchlorobenzene, Cobalt(II) acetate (B1210297) (Co(OAc)₂), Sodium bromide (NaBr), Acetic acid, Oxygen gas.

  • Procedure:

    • To a suitable reaction vessel, add 2,6-dimethylchlorobenzene (140 g), Co(OAc)₂ (0.14 g), NaBr (0.14 g), and acetic acid (14 g).

    • Heat the mixture to 95 °C with stirring until all solids dissolve.

    • Introduce oxygen gas at a controlled pressure (e.g., 0.1-0.8 MPa) and maintain the reaction for approximately 6-7 hours.

    • Monitor the reaction progress by a suitable analytical technique (e.g., GC or HPLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product, this compound, can be isolated by filtration and purified by recrystallization. A solid product with a yield of 30% can be obtained after post-treatment.[1]

Oxidation of 2,6-dimethylchlorobenzene.

Protocol 2: Synthesis via Sandmeyer Reaction

This method involves the diazotization of an amino group followed by displacement with a chlorine atom.

  • Materials: 2-Amino-3-methylbenzoic acid, Sodium nitrite (B80452) (NaNO₂), Hydrochloric acid (HCl), Copper(I) chloride (CuCl).

  • Procedure:

    • Dissolve 2-amino-3-methylbenzoic acid in aqueous HCl and cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of NaNO₂ in water, maintaining the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of CuCl in HCl.

    • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for several hours.

    • The product can be isolated by filtration and purified by recrystallization.

Sandmeyer_Reaction 2-Amino-3-methylbenzoic acid 2-Amino-3-methylbenzoic acid Diazonium Salt Diazonium Salt 2-Amino-3-methylbenzoic acid->Diazonium Salt NaNO₂, HCl This compound This compound Diazonium Salt->this compound CuCl, HCl

Sandmeyer reaction pathway.

Applications in Organic Synthesis

This compound is a versatile intermediate in the synthesis of various important molecules, particularly in the agrochemical and pharmaceutical industries.

Agrochemicals: Synthesis of Chlorantraniliprole (B1668704)

A significant application of this compound is in the synthesis of the insecticide chlorantraniliprole. The process involves the conversion of this compound to its derivative, 2-amino-5-chloro-3-methylbenzoic acid, which is a key building block for the final product.

Chlorantraniliprole_Synthesis A This compound B 2-Amino-3-methylbenzoic Acid A->B Amination C 2-Amino-5-chloro-3-methylbenzoic Acid B->C Chlorination D Chlorantraniliprole C->D Coupling with Pyrazole Derivative

Synthesis of Chlorantraniliprole.

Protocol 3: Synthesis of 2-Amino-5-chloro-3-methylbenzoic Acid

  • Materials: 2-Amino-3-methylbenzoic acid, N-Chlorosuccinimide (NCS), N,N-Dimethylformamide (DMF).

  • Procedure:

    • In a round-bottom flask, dissolve 2-amino-3-methylbenzoic acid in DMF.

    • Add N-chlorosuccinimide to the solution.

    • Heat the mixture under reflux for 3 hours.

    • After completion, pour the reaction mixture into ice water and adjust the pH to 6 with dilute HCl.

    • Filter the resulting solid and wash with a small amount of ethanol (B145695) to obtain 2-amino-5-chloro-3-methylbenzoic acid with a yield of approximately 83%.

Pharmaceuticals: Precursor to Bioactive Molecules

This compound and its derivatives are used in the synthesis of various pharmaceuticals, including anti-inflammatory drugs and SGLT2 inhibitors for the treatment of type 2 diabetes.

SGLT2 Inhibitors: Certain chlorobenzoic acids are key starting materials for Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors. For instance, 5-bromo-2-chlorobenzoic acid is a crucial precursor in the synthesis of dapagliflozin. The synthesis generally involves a Friedel-Crafts acylation reaction.

SGLT2_Inhibitor_MoA SGLT2_Inhibitor SGLT2 Inhibitor SGLT2 SGLT2 Transporter (in Kidney) SGLT2_Inhibitor->SGLT2 Inhibits Glucose_Reabsorption Glucose Reabsorption SGLT2->Glucose_Reabsorption Mediates Urinary_Glucose_Excretion Increased Urinary Glucose Excretion Glucose_Reabsorption->Urinary_Glucose_Excretion Reduces Blood_Glucose Lowered Blood Glucose Urinary_Glucose_Excretion->Blood_Glucose Leads to

Mechanism of SGLT2 inhibitors.

Anti-inflammatory Agents (COX-2 Inhibitors): The structural framework of chlorobenzoic acids can be incorporated into the design of selective cyclooxygenase-2 (COX-2) inhibitors, which are a class of nonsteroidal anti-inflammatory drugs (NSAIDs).

COX2_Inhibitor_MoA Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins COX2->Prostaglandins Produces Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Mediate COX2_Inhibitor COX-2 Inhibitor COX2_Inhibitor->COX2 Inhibits

Mechanism of COX-2 inhibitors.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear personal protective equipment, including gloves and safety glasses. It may be harmful if swallowed and can cause skin and eye irritation. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant applications in the synthesis of complex organic molecules. Its utility in the production of the blockbuster insecticide chlorantraniliprole and its potential as a precursor for various pharmaceuticals underscore its importance in both industrial and academic research. The synthetic methods and protocols detailed in this guide provide a solid foundation for its efficient synthesis and application in the development of new chemical entities. As research in agrochemicals and drug discovery continues to evolve, the demand for such versatile building blocks is expected to grow, further solidifying the role of this compound in modern organic chemistry.

References

An In-depth Technical Guide on the Solubility and Stability of 2-Chloro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 2-Chloro-3-methylbenzoic acid. Due to the limited availability of specific quantitative data for this compound in public literature, this guide combines the available qualitative information with established methodologies and data from structurally related compounds to provide a framework for its handling, formulation, and analysis.

Introduction

This compound is a substituted aromatic carboxylic acid with applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] A thorough understanding of its solubility and stability is crucial for process development, formulation, and ensuring the quality and efficacy of end-products.

Chemical Structure:

Key Physicochemical Properties:

  • Appearance: Off-white powder to crystal.[2][3]

  • Molecular Formula: C₈H₇ClO₂

  • Molecular Weight: 170.59 g/mol

  • Predicted pKa: 3.08 ± 0.25[3]

Solubility Profile

Specific quantitative solubility data for this compound in a range of solvents is not extensively documented in publicly available literature. However, qualitative information and data from analogous compounds can provide valuable insights.

Qualitative Solubility:

  • It is known to be soluble in methanol.[2][3]

  • As a carboxylic acid, it is expected to be more soluble in organic solvents and aqueous alkaline solutions compared to neutral or acidic aqueous solutions.

  • The related compound, 2-chlorobenzoic acid, is freely soluble in alcohol and diethyl ether, and slightly soluble in water, suggesting a similar trend for this compound.[4]

Illustrative Quantitative Solubility Data of a Structurally Related Compound:

While specific data for this compound is unavailable, the following table summarizes the mole fraction solubility (x) of a structurally similar compound, 2-amino-5-chloro-3-methylbenzoic acid, in various solvents at different temperatures. This data, determined by the gravimetric method, illustrates the typical relationship between temperature and solubility for such compounds and provides a reference for solvent selection in experimental studies.[5][6]

Table 1: Mole Fraction Solubility (x) of 2-amino-5-chloro-3-methylbenzoic acid in Various Solvents at Different Temperatures (278.15 K to 323.15 K) [5]

Temperature (K)MethanolEthanoln-ButanolAcetoneAcetonitrileEthyl Acetaten-PropanolIsopropanol
278.150.001980.001650.001120.004560.001320.001870.001430.00121
283.150.002340.001980.001350.005430.001580.002240.001710.00145
288.150.002760.002350.001610.006450.001880.002670.002040.00173
293.150.003250.002780.001910.007640.002230.003170.002420.00205
298.150.003820.003280.002260.009040.002640.003750.002860.00243
303.150.004470.003860.002670.010700.003120.004440.003380.00287
308.150.005220.004520.003150.012650.003690.005250.003990.00339
313.150.006090.005280.003700.014950.004360.006200.004710.00400
318.150.007090.006160.004330.017650.005150.007320.005560.00472
323.150.008240.007180.005060.020800.006080.008640.006560.00557

Note: This data is for 2-amino-5-chloro-3-methylbenzoic acid and is presented for illustrative purposes only.

Stability Profile

General Stability: this compound is reported to be stable under proper conditions.[2] For optimal shelf life, it should be stored in a dry place at room temperature.[3]

Chemical Reactivity:

  • Oxidation: It is known to react with oxidizing agents.[2]

  • Hazardous Decomposition: While specific data for this compound is not available, thermal decomposition of related chlorinated organic acids can produce hazardous products such as carbon oxides and hydrogen chloride.[7]

Framework for Comprehensive Stability Assessment: A thorough stability study for this compound, in line with pharmaceutical industry standards, would involve long-term and accelerated stability testing. Stress testing is also crucial to identify potential degradation pathways and products. The following conditions are recommended for investigation:

Table 2: Recommended Conditions for Stability Testing of this compound

Test TypeConditionPurpose
Stress Testing
HydrolyticpH 2, 7, 9To assess degradation in acidic, neutral, and basic aqueous solutions.
Oxidative3% H₂O₂To evaluate susceptibility to oxidation.
PhotolyticICH Q1B compliant light exposureTo determine sensitivity to light.
Thermal (Solid State)Elevated temperatures (e.g., 60°C, 80°C)To assess thermal stability and identify degradation products.
Accelerated Stability 40°C / 75% RHTo predict long-term stability in a shorter timeframe.
Long-Term Stability 25°C / 60% RH or 30°C / 65% RHTo establish the re-test period or shelf life under recommended storage conditions.

Experimental Protocols

Protocol 1: Determination of Solubility by Gravimetric Method

This protocol is adapted from the methodology used for determining the solubility of 2-amino-5-chloro-3-methylbenzoic acid.[5][6]

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

  • Equilibration: Agitate the mixture in a constant temperature water bath for a sufficient time to ensure equilibrium is reached.

  • Sampling: Once equilibrium is achieved, allow the solution to settle. Carefully extract a known mass of the clear, saturated supernatant.

  • Solvent Evaporation: Evaporate the solvent from the sample under controlled conditions (e.g., in a vacuum oven at a suitable temperature) until a constant weight of the solid is achieved.

  • Calculation: The mass of the dissolved solid is used to calculate the solubility in terms of g/100g of solvent or mole fraction.

  • Temperature Variation: Repeat steps 1-5 at various temperatures to determine the temperature-dependent solubility profile.

Protocol 2: General Stability Indicating Assay

A stability-indicating analytical method is crucial for separating and quantifying the intact compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for this purpose.

  • Method Development: Develop an HPLC method (typically reverse-phase) that can resolve the this compound peak from peaks of potential degradation products. This involves optimizing the column, mobile phase composition, flow rate, and detector wavelength.

  • Forced Degradation: Subject samples of this compound to stress conditions (acid, base, oxidation, light, heat) as outlined in Table 2.

  • Method Validation: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent compound and from each other, and if there is a quantifiable decrease in the parent compound's peak area.

  • Stability Study Execution: Place samples of this compound under long-term and accelerated stability conditions. At specified time points, withdraw samples and analyze them using the validated stability-indicating method to determine the remaining amount of the intact compound.

Visualizations

The following diagrams illustrate the logical workflows for determining the solubility and stability of this compound.

G cluster_0 Solubility Determination Workflow prep Prepare supersaturated solution (excess solute in solvent) equil Equilibrate at constant temperature with agitation prep->equil settle Allow solid to settle equil->settle sample Withdraw known mass of clear supernatant settle->sample evap Evaporate solvent to dryness sample->evap weigh Weigh residual solid evap->weigh calc Calculate solubility weigh->calc repeat Repeat at different temperatures calc->repeat

Caption: Workflow for solubility determination using the gravimetric method.

G cluster_1 Stability Assessment Workflow method_dev Develop Stability-Indicating Analytical Method (e.g., HPLC) forced_deg Perform Forced Degradation Studies (Acid, Base, Peroxide, Light, Heat) method_dev->forced_deg validate Validate Analytical Method forced_deg->validate stability_setup Set up Long-Term and Accelerated Stability Studies validate->stability_setup sampling Withdraw samples at pre-defined time points stability_setup->sampling analysis Analyze samples using validated method sampling->analysis evaluation Evaluate data, identify degradation products, and determine shelf life analysis->evaluation

Caption: Workflow for conducting a comprehensive stability assessment.

Conclusion

While specific quantitative data on the solubility and stability of this compound is limited, this guide provides a robust framework for researchers and drug development professionals. By utilizing the qualitative information available, referencing data from structurally similar compounds, and applying the standardized experimental protocols outlined, a comprehensive understanding of this compound's physicochemical properties can be established. This knowledge is fundamental for its effective use in synthesis, formulation, and the development of stable and efficacious final products.

References

A Comprehensive Spectroscopic Analysis of 2-Chloro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-Chloro-3-methylbenzoic acid, a molecule of significant interest in organic synthesis and pharmaceutical development. The following sections present tabulated quantitative data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols and a visual representation of the analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. Below are the predicted and experimentally observed (where available for analogous compounds) chemical shifts for ¹H and ¹³C NMR of this compound.

1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
COOH~10-13Singlet (broad)-
Ar-H (H6)~7.8-8.0Doublet~7.5-8.0
Ar-H (H4)~7.3-7.5Doublet~7.5-8.0
Ar-H (H5)~7.1-7.3Triplet~7.5-8.0
CH₃~2.4-2.6Singlet-

Note: The chemical shifts for the aromatic protons are estimations based on the analysis of similar compounds, such as 2-chlorobenzoic acid. The broadness of the carboxylic acid proton signal is due to hydrogen bonding and chemical exchange.

1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and provides insights into the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon AtomChemical Shift (δ, ppm)
C=O (Carboxylic Acid)~170-172
C-Cl (C2)~133-135
C-CH₃ (C3)~137-139
C-COOH (C1)~130-132
Aromatic C-H (C4, C5, C6)~126-132
CH₃~15-17

Note: The chemical shifts are based on data for analogous compounds like 2-chlorobenzoic acid and general substituent effects on aromatic rings.

1.3. Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of benzoic acid derivatives is as follows:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: The spectra are recorded on a high-resolution NMR spectrometer, such as a Bruker Avance-400, operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

  • Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectrum is phased and baseline-corrected. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Significant IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid dimer)
1680-1710StrongC=O stretch (Carboxylic acid)
1550-1600MediumC=C stretch (Aromatic ring)
1210-1320StrongC-O stretch (Carboxylic acid)
~1050MediumC-Cl stretch
700-800StrongC-H bend (Aromatic, out-of-plane)

Note: The exact peak positions can vary slightly depending on the sample preparation method and the physical state of the sample.

2.1. Experimental Protocol for IR Spectroscopy

For a solid sample like this compound, the following protocol is typically used:

  • Sample Preparation (KBr Pellet Method): A small amount of the finely ground solid sample (1-2 mg) is mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent or translucent pellet.

  • Instrumentation: The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet is also recorded and subtracted from the sample spectrum.

  • Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
170/172Moderate[M]⁺ (Molecular ion peak, showing isotopic pattern for Cl)
153/155High[M-OH]⁺
125/127High[M-COOH]⁺
90Moderate[C₇H₆]⁺

Note: The presence of the chlorine isotope (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic M and M+2 peaks for chlorine-containing fragments.

3.1. Experimental Protocol for Mass Spectrometry

A common method for analyzing aromatic carboxylic acids by mass spectrometry is as follows:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Electron Ionization (EI) is a common method used for this type of molecule. The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

  • Data Analysis: The molecular ion peak is identified to determine the molecular weight. The fragmentation pattern is analyzed to deduce structural information.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) Functional Groups IR->IR_Data MS_Data Molecular Ion Peak (m/z) Fragmentation Pattern MS->MS_Data Structure Confirmation of This compound Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

The Biological Activity of Halogenated Benzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated benzoic acid derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them a significant area of interest in drug discovery and development. The incorporation of halogen atoms (fluorine, chlorine, bromine, and iodine) onto the benzoic acid scaffold profoundly influences their physicochemical properties, such as lipophilicity, electronic character, and steric profile. These modifications, in turn, modulate their interactions with biological targets, leading to a range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. This technical guide provides an in-depth overview of the core biological activities of halogenated benzoic acid derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

The strategic placement of halogens can enhance the binding affinity of these derivatives to specific enzymes and receptors, block metabolic degradation, and improve membrane permeability, thereby enhancing their therapeutic potential.[1][2][3] For instance, the electronegativity and size of the halogen substituent can alter the acidity of the carboxylic acid group and influence non-covalent interactions, such as hydrogen bonding and halogen bonding, with target proteins.[3] This guide will delve into the structure-activity relationships (SAR) that govern the biological effects of these compounds, offering valuable insights for the rational design of novel therapeutic agents.

Antimicrobial Activity

Halogenated benzoic acid derivatives have demonstrated significant potential as antimicrobial agents against a variety of pathogenic bacteria and fungi.[4][5][6][7] The introduction of halogens can increase the lipophilicity of the benzoic acid molecule, facilitating its passage through microbial cell membranes.[8]

Quantitative Data for Antimicrobial Activity

The following table summarizes the antimicrobial activity of selected halogenated benzoic acid derivatives against various microorganisms.

CompoundHalogen and PositionMicroorganismActivity MetricValueReference
2-chlorobenzoic acid derivative (Compound 6)2-ChloroEscherichia colipMIC2.27 µM/ml[4]
2-chlorobenzoic acid derivative (Compound 6)2-ChloroStaphylococcus aureuspMIC1.91 µM/ml[4]
LaurinterolBromineMethicillin-resistant Staphylococcus aureus (MRSA)Bactericidal Activity3.13 µg/mL[5]
AllolaurinterolBromineMethicillin-resistant Staphylococcus aureus (MRSA)Bactericidal Activity3.13 µg/mL[5]
LaurinterolBromineVancomycin-susceptible EnterococcusBactericidal Activity3.13 µg/mL[5]
AllolaurinterolBromineVancomycin-susceptible EnterococcusBactericidal Activity6.25 µg/mL[5]
Experimental Protocols

Antimicrobial Susceptibility Testing (Tube Dilution Method)

This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[4]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Test Compound Dilutions: A series of twofold dilutions of the halogenated benzoic acid derivative is prepared in the broth.

  • Inoculation: Each tube containing the diluted compound and a control tube (broth only) is inoculated with the microbial suspension.

  • Incubation: The tubes are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Logical Workflow for Antimicrobial Screening

G cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening cluster_analysis Data Analysis Synthesis Synthesize Halogenated Benzoic Acid Derivatives Purification Purify and Characterize (NMR, MS) Synthesis->Purification Stock Prepare Stock Solutions of Compounds Purification->Stock MIC Determine Minimum Inhibitory Concentration (MIC) Stock->MIC Culture Culture Microbial Strains (Bacteria, Fungi) Culture->MIC MBC Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) MIC->MBC SAR Structure-Activity Relationship (SAR) Analysis MIC->SAR MBC->SAR Lead Identify Lead Compounds SAR->Lead

Workflow for Antimicrobial Screening.

Anti-inflammatory Activity

Several halogenated benzoic acid derivatives exhibit potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[9][10][11] A notable example is 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007), which has been shown to inhibit the production of pro-inflammatory mediators in microglial cells.[9]

Quantitative Data for Anti-inflammatory Activity
CompoundTarget/AssayCell Line/ModelActivity MetricValueReference
2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl)Prostaglandin (B15479496) E2 (PGE-2) levelsLPS-induced miceReductionp = 0.005[10]
2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl)Nitric Oxide (NO) concentration (liver)LPS-induced miceReductionp = 0.005[10]
2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl)Nitric Oxide (NO) concentration (plasma)LPS-induced miceReductionp = 0.0011[10]
2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl)NOX2 and NF-κB expression (liver)LPS-induced miceReductionp < 0.0001[10]
2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl)NOX2 and NF-κB expression (splenocytes)LPS-induced miceReductionp = 0.0036[10]
4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007)LPS-stimulated NO and PGE2 expressionPrimary microgliaInhibitionSignificant[9]
4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007)LPS-induced IL-1β, IL-6, and TNF-α productionPrimary microgliaAttenuationSignificant[9]
Signaling Pathway Inhibition

Halogenated benzoic acid derivatives can exert their anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[9] These pathways are crucial for the expression of pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9]

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPKs TLR4->MAPK NFkB NF-κB TLR4->NFkB ProInflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) MAPK->ProInflammatory NFkB->ProInflammatory Inflammation Inflammatory Response ProInflammatory->Inflammation HalogenatedBenzoicAcid Halogenated Benzoic Acid Derivative HalogenatedBenzoicAcid->MAPK Inhibits HalogenatedBenzoicAcid->NFkB Inhibits

Inhibition of NF-κB and MAPK Pathways.
Experimental Protocols

Measurement of Nitric Oxide (NO) Production (Griess Assay)

This assay is used to quantify nitrite (B80452), a stable and nonvolatile breakdown product of NO.

  • Sample Collection: Cell culture supernatants or biological fluids are collected.

  • Griess Reagent Preparation: The Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

  • Assay Procedure: 50 µL of the sample is mixed with 50 µL of the Griess reagent in a 96-well plate.

  • Incubation: The plate is incubated at room temperature for 10 minutes in the dark.

  • Measurement: The absorbance is measured at 540 nm using a microplate reader.

  • Quantification: The nitrite concentration is determined from a standard curve prepared with known concentrations of sodium nitrite.

Western Blotting for NF-κB and MAPK Phosphorylation

This technique is used to detect the phosphorylation status of key proteins in these signaling pathways.

  • Protein Extraction: Cells are lysed, and total protein is extracted.

  • Protein Quantification: The protein concentration is determined using a suitable method (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-p65, total p65, phospho-p38, total p38).

  • Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Anticancer Activity

Halogenated benzoic acid derivatives have emerged as promising candidates for cancer therapy, exhibiting cytotoxic effects against various cancer cell lines.[12][13][14] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[12][15]

Quantitative Data for Anticancer Activity
CompoundHalogen and PositionCancer Cell LineActivity MetricValue (µM)Reference
Compound 8 (Benzofuran derivative)BromineHepG2 (Liver)IC503.8 ± 0.5[12]
Compound 8 (Benzofuran derivative)BromineA549 (Lung)IC503.5 ± 0.6[12]
Compound 8 (Benzofuran derivative)BromineSW620 (Colon)IC5010.8 ± 0.9[12]
Compound 7 (Benzofuran derivative)ChlorineA549 (Lung)IC506.3 ± 2.5[12]
Compound 7 (Benzofuran derivative)ChlorineHepG2 (Liver)IC5011 ± 3.2[12]
Benzothiadiazine derivativeFluorineTriple-negative breast cancerIC502.93 ± 0.07[13]
Experimental Protocols

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the halogenated benzoic acid derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Flow Cytometry for Cell Cycle Analysis

This technique is used to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with the compound, harvested, and washed with phosphate-buffered saline (PBS).

  • Fixation: The cells are fixed in cold 70% ethanol (B145695) and stored at -20°C.

  • Staining: The fixed cells are washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Interpretation: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the DNA content.

Apoptosis Induction Pathway

G HBA Halogenated Benzoic Acid Derivative ROS ↑ Reactive Oxygen Species (ROS) HBA->ROS Mito Mitochondrial Dysfunction ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Induction of Apoptosis by Halogenated Benzoic Acids.

Conclusion

Halogenated benzoic acid derivatives constitute a promising class of compounds with diverse and potent biological activities. The strategic incorporation of halogens provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of these molecules. The data and protocols presented in this guide highlight their potential as antimicrobial, anti-inflammatory, and anticancer agents. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of novel and effective therapeutics for a wide range of diseases. The continued exploration of this chemical space is crucial for unlocking the full therapeutic potential of halogenated benzoic acid derivatives.

References

An In-depth Technical Guide to 2-Chloro-3-methylbenzoic Acid Derivatives and Their Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-chloro-3-methylbenzoic acid represent a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, potential applications, and biological evaluation of these compounds. It is designed to serve as a resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols, a summary of available quantitative data, and visualizations of relevant biological pathways and experimental workflows. While the full potential of this class of compounds is still being explored, existing research points towards promising avenues in the development of novel anti-inflammatory, antimicrobial, and anticancer agents.

Introduction

This compound is an aromatic carboxylic acid that serves as a key intermediate in the synthesis of a variety of biologically active molecules.[1] Its unique substitution pattern enhances its reactivity, making it a valuable building block for creating complex chemical entities.[1] The presence of the chloro, methyl, and carboxylic acid groups allows for diverse chemical modifications, such as amidation and esterification, enabling the generation of large libraries of derivatives for biological screening.[1][2] These derivatives have been investigated for their therapeutic potential in several key areas, including inflammation, infectious diseases, and oncology.[1][3] This guide will delve into the synthetic methodologies for creating these derivatives, their reported biological activities with a focus on quantitative data, and the experimental procedures used to evaluate their efficacy.

Synthesis of this compound and its Derivatives

The synthesis of the core scaffold, this compound, can be achieved through various methods, including the oxidation of 2,6-dimethylchlorobenzene.[4] Once obtained, this starting material can be readily converted into a variety of derivatives, most commonly amides and esters.

General Synthesis of this compound

One common method for the preparation of this compound involves the catalytic oxidation of 2,6-dimethylchlorobenzene in the presence of a catalyst and co-catalyst under oxygen pressure.[4]

Synthesis of this compound Amide Derivatives

Amide derivatives are frequently synthesized to explore their biological potential. A general method involves the activation of the carboxylic acid group followed by reaction with a desired amine.

Experimental Protocol: General Amide Synthesis [5]

  • Activation of Carboxylic Acid: In an inert atmosphere, dissolve this compound (1 equivalent), triphenylphosphine (B44618) (1.5 equivalents), and an N-haloimide such as N-chlorophthalimide (1.5 equivalents) in an anhydrous solvent like toluene (B28343) or acetonitrile. Stir the mixture at room temperature.

  • Amine Addition: After a short period of stirring (e.g., 1 minute), add the desired primary or secondary amine (3 equivalents) to the reaction mixture.

  • Reaction: Continue stirring the mixture at room temperature for 12 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with a saturated solution of sodium bicarbonate and brine.

  • Purification: Dry the organic layer over sodium sulfate, concentrate it under reduced pressure, and purify the resulting crude product by column chromatography to isolate the desired amide.

Synthesis of this compound Ester Derivatives

Esterification is another common derivatization strategy. This can be achieved through several standard methods, including Fischer esterification.

Experimental Protocol: General Ester Synthesis (Fischer Esterification)

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in an excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography.

  • Work-up: After cooling, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography if necessary.

Potential Applications and Biological Activities

Derivatives of this compound have shown promise in several therapeutic areas. The following sections summarize their key biological activities, supported by available quantitative data.

Anti-inflammatory Activity

Certain derivatives have demonstrated significant anti-inflammatory properties. For instance, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, a related salicylic (B10762653) acid derivative, has been shown to reduce pro-inflammatory cytokines in an animal model of inflammation.[6]

Table 1: Anti-inflammatory Activity of a 2-((3-(chloromethyl)benzoyl)oxy)benzoic Acid

CompoundAnimal ModelDoseEffect on TNF-αEffect on IL-1βReference
2-((3-(chloromethyl)benzoyl)oxy)benzoic acidLPS-induced rats500 mg/60 kg bwSignificant reduction (5.70 +/- 1.04 x 10³ pg/mL, p=<0.001)Significant reduction (2.32 +/- 0.28 x 10³ pg/mL, p=<0.001)[6]

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-Induced Nitric Oxide Production) [7]

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitrite Quantification (Griess Assay):

    • Collect the cell culture supernatant.

    • Add Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader. A reduction in absorbance compared to the LPS-only control indicates inhibition of nitric oxide production.

Antimicrobial Activity

Derivatives of benzoic acid are known for their antimicrobial properties.[8] While comprehensive data for a series of this compound derivatives is limited, a study on 2-chlorobenzoic acid derivatives provides valuable insight into their potential as antimicrobial agents.[1]

Table 2: Antimicrobial Activity of Selected 2-Chlorobenzoic Acid Derivatives

CompoundTest OrganismpMIC (µM/ml)Reference
Schiff's Base Derivative 6Escherichia coli2.27[1]
Schiff's Base Derivative 6Overall Antimicrobial1.91[1]
Norfloxacin (Standard)Escherichia coli2.61[1]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

The anticancer potential of this class of compounds is an active area of research. One derivative, 2-amino-3-chlorobenzoic acid, has demonstrated cytotoxic effects against a human breast cancer cell line.[3]

Table 3: Anticancer Activity of 2-Amino-3-chlorobenzoic Acid

CompoundCell LineIncubation TimeIC₅₀ (µM)Reference
2-Amino-3-chlorobenzoic acidMDA-MB-231 (Breast Cancer)24h26[3]
2-Amino-3-chlorobenzoic acidMDA-MB-231 (Breast Cancer)48h5[3]
2-Amino-3-chlorobenzoic acidMDA-MB-231 (Breast Cancer)72h7.2[3]

Experimental Protocol: In Vitro Anticancer Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of around 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of these derivatives is crucial for their development as therapeutic agents. Some have been implicated in key signaling pathways related to inflammation and cancer.

Implicated Signaling Pathways

  • NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Some benzoic acid derivatives are hypothesized to exert their anti-inflammatory effects by inhibiting this pathway.[9][10]

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK_complex IKK Complex TLR4->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NF_kB NF-κB IkB->NF_kB Releases Nucleus Nucleus NF_kB->Nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Genes Nucleus->Pro_inflammatory_Genes Activates Transcription Inhibition Derivative Inhibition Inhibition->IKK_complex

Caption: A simplified diagram of the NF-κB signaling pathway.

  • PI3K/AKT Signaling Pathway: The PI3K/AKT pathway is crucial for cell survival and proliferation. Some anticancer derivatives are thought to act by modulating this pathway.

PI3K_AKT_Signaling_Pathway cluster_membrane Cell Membrane Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Converts to AKT AKT PIP3->AKT Activates Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Promotes Inhibition Derivative Inhibition Inhibition->PI3K

Caption: An overview of the PI3K/AKT signaling pathway.

Experimental and Drug Discovery Workflows

The process of identifying and validating new drug candidates from this class of compounds follows a structured workflow.

Drug_Discovery_Workflow Synthesis Synthesis of Derivative Library Screening In Vitro Biological Screening Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Lead_Opt->Synthesis Iterative Refinement In_Vivo In Vivo Testing Lead_Opt->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

Caption: A general workflow for drug discovery and development.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds with diverse and potent biological activities. Their straightforward synthesis allows for the generation of extensive libraries for screening, and initial studies have highlighted their potential as anti-inflammatory, antimicrobial, and anticancer agents.

Future research should focus on systematic structure-activity relationship (SAR) studies to identify the key structural features responsible for the observed biological effects. This will enable the rational design of more potent and selective derivatives. Furthermore, a deeper understanding of their mechanisms of action, including the elucidation of their specific molecular targets and effects on signaling pathways, will be crucial for their advancement as therapeutic candidates. While the data presented in this guide is based on the current literature, it is important to note that for a comprehensive SAR analysis, a systematic study on a series of this compound derivatives under uniform experimental conditions is warranted. The protocols and data herein provide a solid foundation for researchers to build upon in the exciting endeavor of developing novel therapeutics from this versatile chemical scaffold.

References

The Pivotal Role of 2-Chloro-3-methylbenzoic Acid in Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-3-methylbenzoic acid, a substituted aromatic carboxylic acid, serves as a critical starting material and key intermediate in the synthesis of a variety of agrochemicals, most notably the anthranilic diamide (B1670390) insecticide, chlorantraniliprole. Its specific substitution pattern allows for regioselective reactions, making it an ideal building block for complex, biologically active molecules. This technical guide provides an in-depth analysis of the role of this compound in the synthesis of agrochemicals, with a focus on chlorantraniliprole. It details the synthetic pathways, experimental protocols, and quantitative data, offering valuable insights for researchers, scientists, and professionals in the field of agrochemical development.

From Starting Material to Key Intermediate: The Synthetic Pathway

The journey from this compound to the final agrochemical product involves a multi-step synthesis. A crucial transformation is its conversion to 2-amino-5-chloro-3-methylbenzoic acid, a key building block for chlorantraniliprole. The overall synthetic route can be conceptualized as follows:

Synthesis_Pathway cluster_0 Synthesis of 2-Amino-3-methylbenzoic Acid cluster_1 Synthesis of 2-Amino-5-chloro-3-methylbenzoic Acid cluster_2 Synthesis of Chlorantraniliprole m-Xylene m-Xylene 2-Chloro-1,3-dimethylbenzene 2-Chloro-1,3-dimethylbenzene m-Xylene->2-Chloro-1,3-dimethylbenzene Chlorination 2-Chloro-3-methylbenzoic_acid This compound 2-Chloro-1,3-dimethylbenzene->2-Chloro-3-methylbenzoic_acid Oxidation 2-Amino-3-methylbenzoic_acid 2-Amino-3-methylbenzoic acid 2-Chloro-3-methylbenzoic_acid->2-Amino-3-methylbenzoic_acid Amination 2-Amino-3-methylbenzoic_acid_2 2-Amino-3-methylbenzoic acid 2-Amino-5-chloro-3-methylbenzoic_acid 2-Amino-5-chloro-3-methylbenzoic acid 2-Amino-3-methylbenzoic_acid_2->2-Amino-5-chloro-3-methylbenzoic_acid Chlorination 2-Amino-5-chloro-3-methylbenzoic_acid_2 2-Amino-5-chloro-3-methylbenzoic acid Intermediate_1 2-Amino-5-chloro-N,3-dimethylbenzamide 2-Amino-5-chloro-3-methylbenzoic_acid_2->Intermediate_1 Amidation Chlorantraniliprole Chlorantraniliprole Intermediate_1->Chlorantraniliprole Coupling Intermediate_2 3-Bromo-1-(3-chloro-2-pyridinyl)- 1H-pyrazole-5-carboxylic acid Intermediate_2->Chlorantraniliprole

Figure 1: Overall synthetic pathway from m-Xylene to Chlorantraniliprole.

Key Synthetic Steps and Experimental Protocols

This section provides a detailed breakdown of the key experimental protocols for the synthesis of chlorantraniliprole, starting from 2-amino-3-methylbenzoic acid, which is derived from this compound.

Step 1: Synthesis of 2-Amino-5-chloro-3-methylbenzoic Acid from 2-Amino-3-methylbenzoic Acid

The chlorination of 2-amino-3-methylbenzoic acid is a critical step to introduce the chlorine atom at the 5-position, a key feature for the biological activity of the final product.

Experimental Protocol:

A common method for this chlorination involves the use of N-chlorosuccinimide (NCS) in a suitable solvent.

  • Reaction Setup: In a 100 mL round-bottomed flask, suspend 2-amino-3-methylbenzoic acid (e.g., 53 mmol) in a solvent such as N,N-dimethylformamide (DMF) (e.g., 50 mL).

  • Addition of Chlorinating Agent: Add N-chlorosuccinimide (e.g., 30 mmol) to the mixture.

  • Reaction Conditions: Stir the mixture under reflux conditions for approximately 3 hours.

  • Work-up: After the reaction is complete, pour the reaction solution into ice water. Adjust the pH to 6 with dilute hydrochloric acid.

  • Isolation: Filter the resulting precipitate and wash the solid with a small amount of ethanol (B145695) to yield 2-amino-5-chloro-3-methylbenzoic acid.

An alternative protocol utilizes chlorine gas in 1,2-dichloroethane.

  • Reaction Setup: In a flask, add 8g (53mmol) of 2-amino-3-methylbenzoic acid to 40g of 1,2-dichloroethane.

  • Reaction Conditions: Heat the mixture to 50°C with stirring. Slowly bubble 4.5g (63.4mmol) of chlorine gas through the reaction mixture over a period of 3 hours.

  • **

The Dawn of a New Era in Therapeutics: An In-depth Technical Guide to the Discovery and History of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the pivotal discovery and rich history of substituted benzoic acids, a class of compounds that has left an indelible mark on modern medicine. From the advent of local anesthetics to the development of crucial treatments for infectious diseases and gout, the journey of these molecules is one ofscientific ingenuity and therapeutic innovation. This document provides a comprehensive overview of their origins, detailed experimental protocols for their synthesis, and a quantitative look at their physicochemical and biological properties, offering valuable insights for today's researchers and drug development professionals.

A Legacy of Innovation: The Historical Trajectory

The story of substituted benzoic acids begins with the structural elucidation of cocaine, a naturally occurring ester of benzoic acid. This spurred chemists to synthesize analogues in search of compounds with similar anesthetic properties but without the undesirable toxicity and addictive potential. This quest laid the foundation for the development of a wide array of synthetic molecules with diverse therapeutic applications.

The parent compound, benzoic acid, was discovered in the 16th century through the dry distillation of gum benzoin, with its structure being determined by Justus von Liebig and Friedrich Wöhler in 1832.[1] In 1875, the antifungal properties of benzoic acid were discovered by Salkowski.[1]

Key Classes of Substituted Benzoic Acids and Their Landmark Discoveries

Para-Aminobenzoic Acid (PABA) Derivatives: From Anesthetics to Antibacterials

Para-aminobenzoic acid (PABA) is a crucial intermediate in the folic acid synthesis pathway in bacteria. This discovery was pivotal in the development of sulfonamide antibacterials, which act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS).[2][3]

  • Procaine: In 1905, German chemist Alfred Einhorn synthesized procaine, famously trademarked as Novocaine. Einhorn's work was a direct result of his efforts to create a safe and effective substitute for cocaine. Procaine, an ester of para-aminobenzoic acid and diethylaminoethanol, quickly became the gold standard for local anesthesia.

  • Para-Aminosalicylic Acid (PAS): The Swedish chemist Jörgen Lehmann rediscovered para-aminosalicylic acid (first synthesized in 1902) in 1944.[4] He investigated it as a potential anti-tuberculosis agent based on the observation that the tuberculosis bacterium metabolizes salicylic (B10762653) acid.[4] PAS proved to be an effective oral therapy for tuberculosis.[4]

Hydroxybenzoic Acid Derivatives: The Saga of Salicylates

The therapeutic use of willow bark extracts for pain and fever relief dates back millennia. The active component, salicin (B1681394), was first isolated in 1828 by Johann Buchner.[5] In 1838, Raffaele Piria converted salicin into the more potent salicylic acid.[5] However, its gastrointestinal side effects limited its use.[5]

  • Acetylsalicylic Acid (Aspirin): The search for a less irritating form of salicylic acid led Charles Frédéric Gerhardt to first synthesize acetylsalicylic acid in 1853.[5] However, it was Felix Hoffmann at Bayer who synthesized a pure and stable form in 1897, leading to its commercialization as Aspirin (B1665792).[5]

  • The Kolbe-Schmitt Reaction: A key development in the large-scale production of salicylic acid was the Kolbe-Schmitt reaction, developed by Hermann Kolbe and Rudolf Schmitt.[6][7] This reaction involves the carboxylation of sodium phenoxide with carbon dioxide under pressure.[6][7]

Other Notable Substituted Benzoic Acids
  • Probenecid: This derivative of benzoic acid was developed to inhibit the renal excretion of penicillin, thereby prolonging its effect.[8] It was later found to also inhibit the reabsorption of uric acid in the kidneys, making it a valuable treatment for gout.[8][9]

Quantitative Data on Substituted Benzoic Acids

The following tables summarize key quantitative data for various substituted benzoic acids, providing a comparative overview of their physicochemical properties and biological activities.

Table 1: Physicochemical Properties of Selected Substituted Benzoic Acids

CompoundMolecular FormulaMolar Mass ( g/mol )pKaMelting Point (°C)Boiling Point (°C)Water Solubility (g/L)
Benzoic AcidC₇H₆O₂122.124.201222503.44 (25 °C)[10]
o-Hydroxybenzoic Acid (Salicylic Acid)C₇H₆O₃138.122.97[11]1592112.5 (25 °C)
m-Hydroxybenzoic AcidC₇H₆O₃138.124.06[11]201-10.8 (20 °C)
p-Hydroxybenzoic AcidC₇H₆O₃138.124.48[11]214-217-6 (25 °C)
o-Aminobenzoic Acid (Anthranilic Acid)C₇H₇NO₂137.144.78[11]146-148-5.7 (25 °C)
m-Aminobenzoic AcidC₇H₇NO₂137.144.55[11]174-180-6.3 (25 °C)
p-Aminobenzoic Acid (PABA)C₇H₇NO₂137.144.65187-189-4.7 (20 °C)
m-Bromobenzoic AcidC₇H₅BrO₂201.023.81[12]155-1572800.9 (25 °C)
m-Chlorobenzoic AcidC₇H₅ClO₂156.573.83[12]158274-2760.8 (25 °C)
m-Nitrobenzoic AcidC₇H₅NO₄167.123.44140-142-3.2 (25 °C)
ProcaineC₁₃H₂₀N₂O₂236.319.0 (amino group)61-63-Sparingly soluble
Para-Aminosalicylic Acid (PAS)C₇H₇NO₃153.143.2 (carboxyl)150-151-2 (20 °C)

Table 2: Biological Activity of Selected Para-Aminobenzoic Acid (PABA) Derivatives

Compound ClassSpecific DerivativeTarget/ActivityEfficacy MetricValueReference
Schiff Bases of PABA4-[(5-Nitrofurfurylidene)amino]benzoic acidAntibacterial (MRSA)MIC15.62 µM[13]
Schiff Bases of PABA4-[(2-Hydroxy-5-nitrobenzylidene)amino]benzoic acidCytotoxicity (HepG2)IC₅₀15.0 µM[13]
Benzoylbenzoic Acid Derivatives4-(4-(Phenylaminocarbonyl)benzoyl)benzoic acid5α-Reductase 2 InhibitionIC₅₀0.82 µM[13]
Benzamide Derivatives of PABANot specifiedAnticancerIC₅₀4.53 µM[14]
Cyanostyrylquinoxalinyl-based PABANot specifiedAntibacterialMIC7.9–31 µM[14]

Detailed Experimental Protocols

The following are detailed methodologies for the synthesis of key substituted benzoic acids, based on historical and contemporary laboratory procedures.

Protocol 1: Synthesis of Ethyl p-Aminobenzoate (Benzocaine) via Fischer Esterification

This protocol describes the synthesis of benzocaine (B179285) from p-aminobenzoic acid (PABA) and ethanol (B145695) using an acid catalyst.[15]

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
p-Aminobenzoic Acid (PABA)137.141.2 g0.0087
Absolute Ethanol46.0712.0 mL0.205
Concentrated Sulfuric Acid (H₂SO₄)98.081.0 mL0.018
10% Sodium Carbonate (Na₂CO₃) Solution105.99~10 mL-
Ice Water18.0230 mL-

Procedure:

  • To a 100 mL round-bottom flask, add 1.2 g of p-aminobenzoic acid and 12.0 mL of absolute ethanol. Stir the mixture until the solid dissolves.[1]

  • In a fume hood, slowly add 1.0 mL of concentrated sulfuric acid to the solution. A precipitate may form.[15]

  • Attach a reflux condenser and heat the mixture at a gentle reflux for 60-75 minutes. The solid should dissolve as the reaction proceeds.[15]

  • Allow the reaction mixture to cool to room temperature.[1]

  • Pour the cooled mixture into a 200 mL beaker containing 30 mL of ice water.[15]

  • While stirring, slowly and carefully add approximately 10 mL of a 10% sodium carbonate solution to neutralize the acid. Continue adding until gas evolution ceases and the pH of the solution is approximately 8.[15]

  • Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.[15]

  • Wash the precipitate with three 10 mL portions of ice-cold water to remove any unreacted starting materials and salts.[1][15]

  • Dry the product to a constant mass and calculate the percent yield.[1]

Protocol 2: Synthesis of Para-Aminosalicylic Acid (PAS) by Carboxylation of m-Aminophenol

This method is a variation of the Kolbe-Schmitt reaction and has been a common route for the commercial production of PAS.[16]

Materials and Reagents:

  • m-Aminophenol

  • Carbon Dioxide (CO₂)

  • Potassium Bicarbonate (KHCO₃) or other suitable base

  • Acid for workup (e.g., HCl)

Procedure:

  • Heat a mixture of m-aminophenol and potassium bicarbonate under pressure in an autoclave.

  • Introduce carbon dioxide into the autoclave. The reaction is typically carried out at elevated temperatures (e.g., 105°C) and pressures (e.g., 40 kg/cm ²).[16]

  • After the reaction is complete, cool the autoclave and release the pressure.

  • The resulting product is a mixture of isomers. Acidify the reaction mixture to precipitate the salicylic acid derivatives.

  • Purify the p-aminosalicylic acid from the isomeric byproducts through recrystallization or other purification techniques.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of substituted benzoic acids are a direct result of their interaction with specific biological pathways.

Aspirin and the Cyclooxygenase (COX) Pathway

Aspirin exerts its anti-inflammatory, analgesic, and antipyretic effects by irreversibly inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[17][18][19] It does this by acetylating a serine residue in the active site of the enzyme.[18] This blocks the conversion of arachidonic acid to prostaglandins (B1171923) and thromboxanes, which are key mediators of pain, inflammation, and platelet aggregation.[17][19]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX_Enzymes->Prostaglandins_Thromboxanes Inflammation_Pain_Fever Inflammation, Pain, Fever, Platelet Aggregation Prostaglandins_Thromboxanes->Inflammation_Pain_Fever Aspirin Aspirin (Acetylsalicylic Acid) Aspirin->COX_Enzymes Irreversible Inhibition

Aspirin's inhibition of the COX pathway.
PABA, Sulfonamides, and the Bacterial Folate Synthesis Pathway

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA) and act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[2][3] This enzyme is essential for the synthesis of folic acid, a vital component for bacterial growth and replication.[3] By blocking this pathway, sulfonamides exhibit a bacteriostatic effect.[20]

Folate_Pathway Pteridine_precursor Pteridine Precursor DHPS Dihydropteroate Synthase (DHPS) Pteridine_precursor->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Folic_Acid Folic Acid Dihydropteroic_Acid->Folic_Acid Bacterial_Growth Bacterial Growth & Replication Folic_Acid->Bacterial_Growth Sulfonamides Sulfonamides Sulfonamides->DHPS Competitive Inhibition

Sulfonamide inhibition of bacterial folate synthesis.
Probenecid and Uric Acid Transport

Probenecid is a uricosuric agent that increases the excretion of uric acid in the urine.[8] It competitively inhibits the urate transporter 1 (URAT1) in the proximal tubules of the kidneys.[9] This reduces the reabsorption of uric acid from the renal tubules back into the bloodstream, thereby lowering serum uric acid levels.[9]

Uric_Acid_Transport Renal_Tubule_Lumen Renal Tubule Lumen (Urine) URAT1 URAT1 Transporter Renal_Tubule_Lumen->URAT1 Uric Acid Proximal_Tubule_Cell Proximal Tubule Cell Bloodstream Bloodstream URAT1->Bloodstream Uric Acid Reabsorption Probenecid Probenecid Probenecid->URAT1 Inhibition

Probenecid's inhibition of uric acid reabsorption.

Conclusion

The discovery and development of substituted benzoic acids represent a significant chapter in the history of medicinal chemistry. From the early modifications of natural product structures to the rational design of enzyme inhibitors, these compounds have provided a wealth of therapeutic agents. The foundational work on procaine, aspirin, and sulfonamides paved the way for the development of countless other drugs. The synthetic methodologies and an understanding of the structure-activity relationships of these compounds continue to be of great importance to modern drug discovery and development. This guide serves as a testament to the enduring legacy of substituted benzoic acids and a valuable resource for the scientists working to build upon it.

References

Methodological & Application

Application Notes and Protocols: Ullmann Condensation with 2-Chloro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ullmann condensation is a cornerstone of cross-coupling chemistry, enabling the formation of carbon-nitrogen (C-N) bonds. This reaction, catalyzed by copper, is instrumental in the synthesis of N-aryl anthranilic acids, which are pivotal intermediates in the pharmaceutical and materials science sectors. The reaction of 2-Chloro-3-methylbenzoic acid with various amines via the Ullmann condensation provides access to a diverse range of these valuable compounds.

Traditionally, the Ullmann condensation required harsh reaction conditions, including high temperatures (often exceeding 210°C), stoichiometric amounts of copper, and high-boiling polar solvents. However, modern advancements have introduced milder and more efficient protocols. These improved methods often utilize soluble copper catalysts in combination with various ligands, or employ alternative energy sources like microwave and ultrasound irradiation to facilitate the reaction.

A notable feature of the Ullmann condensation with 2-halobenzoic acids is the "ortho-effect," where the presence of the carboxylic acid group in the ortho position can influence the reaction's efficiency. This is believed to occur through intramolecular coordination with the copper catalyst, facilitating the C-N bond formation.

Applications in Drug Development and Organic Synthesis

N-aryl anthranilic acid derivatives, the products of the Ullmann condensation with this compound, are key structural motifs in a variety of biologically active molecules. They serve as precursors for the synthesis of acridones and other heterocyclic systems of medicinal interest. The development of efficient and scalable Ullmann condensation protocols is therefore of significant interest to the drug development community for the rapid generation of compound libraries for screening and lead optimization.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and reported yields for the Ullmann condensation of 2-chlorobenzoic acid with various anilines, which can serve as a starting point for the optimization of reactions with this compound.

Aryl AmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Aniline (B41778)Cu (9 mol%), Cu2O (4 mol%)K2CO32-Ethoxyethanol (B86334)1302492
2-MethylanilineCu (9 mol%), Cu2O (4 mol%)K2CO32-Ethoxyethanol1302490
2,6-DimethylanilineCu (9 mol%), Cu2O (4 mol%)K2CO32-Ethoxyethanol1302475
2-IsopropylanilineCu (9 mol%), Cu2O (4 mol%)K2CO32-Ethoxyethanol1302488
4-MethoxyanilineCu (9 mol%), Cu2O (4 mol%)K2CO32-Ethoxyethanol1302495
3-ChloroanilineCu (9 mol%), Cu2O (4 mol%)K2CO32-Ethoxyethanol1302489

Experimental Protocols

Below are detailed protocols for the Ullmann condensation of this compound. Protocol 1 describes a conventional heating method adapted from literature procedures for 2-chlorobenzoic acid. Protocol 2 outlines a microwave-assisted approach, which can significantly reduce reaction times.

Protocol 1: Conventional Heating Method

Materials:

  • This compound

  • Substituted aniline (e.g., 2,6-dimethylaniline)

  • Copper(I) oxide (Cu2O)

  • Copper powder (Cu)

  • Anhydrous potassium carbonate (K2CO3)

  • 2-Ethoxyethanol

  • Hydrochloric acid (HCl), 2 M

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 170.6 mg).

  • Add the substituted aniline (1.2 mmol), anhydrous potassium carbonate (2.0 mmol, 276.4 mg), copper(I) oxide (0.04 mmol, 5.7 mg), and copper powder (0.09 mmol, 5.7 mg).

  • Add 2-ethoxyethanol (3 mL) to the flask.

  • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

  • Heat the reaction mixture to 130°C and maintain this temperature for 24 hours with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Acidify the reaction mixture with 2 M HCl to a pH of approximately 2-3.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired N-aryl-3-methylanthranilic acid.

Protocol 2: Microwave-Assisted Method

Materials:

  • This compound

  • Substituted aniline (e.g., 2,6-dimethylaniline)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K2CO3)

  • Dimethyl

Application Notes and Protocols: Synthesis of Anti-Inflammatory Drugs Utilizing a 2-Chloro-3-methylbenzoic Acid Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-methylbenzoic acid and its structural analogs are key precursors in the synthesis of several potent non-steroidal anti-inflammatory drugs (NSAIDs). These compounds belong to the fenamate class, a group of anthranilic acid derivatives known for their analgesic, antipyretic, and anti-inflammatory properties. The primary mechanism of action for these drugs is the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of the inflammatory cascade. By blocking COX-1 and COX-2, these drugs reduce the synthesis of prostaglandins, thereby alleviating pain and inflammation.[1][2][3]

This document provides detailed application notes and experimental protocols for the synthesis of a prominent anti-inflammatory drug, Tolfenamic Acid, which is structurally derived from a chloro-substituted benzoic acid and a substituted aniline. While the direct synthesis starting from this compound is less common, the well-established synthesis from the closely related 2-chlorobenzoic acid provides a robust and adaptable methodology for researchers.

Mechanism of Action: COX Inhibition

NSAIDs derived from fenamates exert their therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are signaling molecules that mediate inflammation, pain, and fever.[1][4] The inhibition of COX-2 is primarily responsible for the anti-inflammatory effects, while the inhibition of the constitutively expressed COX-1 can lead to gastrointestinal side effects.[5]

Below is a diagram illustrating the COX signaling pathway and the inhibitory action of NSAIDs.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAIDs NSAIDs (e.g., Tolfenamic Acid) NSAIDs->COX_Enzymes Synthesis_Workflow cluster_0 Step 1: Salt Formation cluster_1 Step 2: Ullmann Condensation cluster_2 Step 3: Work-up and Purification start Mix 2-chlorobenzoic acid and NaOH in MIBK reflux1 Reflux for 1 hour start->reflux1 add_reagents Add 3-chloro-2-methylaniline, acid-binding agent, and catalyst reflux1->add_reagents reflux2 Reflux for 3-4 hours add_reagents->reflux2 cool Cool and add water for extraction reflux2->cool acidify Acidify aqueous phase with HCl (pH 2-3) cool->acidify crystallize Stir for 1 hour to crystallize acidify->crystallize filter Filter crude product crystallize->filter recrystallize Recrystallize from ethanol/water filter->recrystallize end end recrystallize->end Tolfenamic Acid

References

Application Note and Protocol for the Synthesis of 2-Amino-5-chloro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical synthesis of 2-amino-5-chloro-3-methylbenzoic acid, a key intermediate in the production of pharmaceuticals and agrochemicals.[1][2][3] The protocols outlined below are based on established chemical literature and patents, offering various approaches to achieve the target molecule.

Introduction

2-Amino-5-chloro-3-methylbenzoic acid (CAS No. 20776-67-4) is a crucial building block in organic synthesis.[3] Its structure, featuring amino, chloro, and carboxylic acid functional groups, makes it a versatile precursor for the synthesis of complex molecules, including nonsteroidal anti-inflammatory drugs (NSAIDs) and the insecticide Chlorantraniliprole.[1][2] This document details multiple synthetic routes starting from different precursors, providing flexibility for laboratory and industrial-scale production.

Chemical Structure:

  • Molecular Formula: C₈H₈ClNO₂

  • Molecular Weight: 185.61 g/mol

  • Appearance: Solid

  • Melting Point: 239-243 °C

Synthetic Pathways Overview

Several synthetic strategies have been reported for the preparation of 2-amino-5-chloro-3-methylbenzoic acid. The most common approaches involve the direct chlorination of 2-amino-3-methylbenzoic acid or a multi-step synthesis starting from m-toluic acid. The choice of method may depend on the availability of starting materials, desired scale, and safety considerations.

Below is a workflow diagram illustrating a common synthetic route starting from 2-amino-3-methylbenzoic acid.

SynthesisWorkflow start 2-Amino-3-methylbenzoic Acid reaction Chlorination Reaction start->reaction reagent Chlorinating Agent (e.g., Cyanuric Chloride) reagent->reaction solvent Solvent (e.g., Dichloroethane) solvent->reaction workup Work-up (Filtration, Washing) reaction->workup purification Purification (Recrystallization) workup->purification product 2-Amino-5-chloro-3-methylbenzoic Acid purification->product

Caption: General workflow for the synthesis of 2-amino-5-chloro-3-methylbenzoic acid.

Comparative Data of Synthetic Protocols

The following table summarizes various reported methods for the synthesis of 2-amino-5-chloro-3-methylbenzoic acid, highlighting the differences in reagents, conditions, and outcomes.

Starting MaterialChlorinating AgentSolventCatalystReaction ConditionsYield (%)Purity (%)Reference
2-Amino-3-methylbenzoic acidCyanuric chlorideDichloroethane-20-40°C, ~10 hoursHigh>99%[4]
2-Amino-3-methylbenzoic acidN-ChlorosuccinimideN,N-Dimethylformamide (DMF)-Reflux, 3 hours83%Not specified[5][6]
2-Amino-3-methylbenzoic acidChlorine gasDichloroethane-50°C, 3 hours98.1%Not specified[5]
2-Amino-3-methylbenzoic acidDichlorohydantoinN,N-Dimethylformamide (DMF)Benzoyl peroxide100-110°C, 1 hour87.0%99.1-99.3%[7]
m-Toluic acidNitric acid, then H₂, then Chlorination reagentVariousPd/C or Pt/C or Raney nickel for hydrogenationMulti-step66.0-68.4% (overall)99.0-99.5%[7]

Detailed Experimental Protocols

Protocol 1: Chlorination using Cyanuric Chloride

This method utilizes cyanuric chloride as an effective chlorinating agent for 2-amino-3-methylbenzoic acid.[4]

Materials:

  • 2-Amino-3-methylbenzoic acid

  • Cyanuric chloride

  • Dichloroethane

  • Methanol (B129727)

  • Round-bottom flask

  • Stirrer

  • Filtration apparatus

Procedure:

  • In a suitable reaction vessel, add 2-amino-3-methylbenzoic acid to dichloroethane. The recommended ratio is 5-10 mL of solvent per gram of the starting material.[4]

  • While stirring at a temperature of 20-40°C, add cyanuric chloride in batches.[4]

  • Monitor the reaction progress using liquid chromatography. Continue stirring for approximately 10 hours, or until the starting material is consumed (less than 1%).[4]

  • Upon completion, cool the reaction mixture to below 5°C.[4]

  • Filter the resulting solid and wash it twice with hot water (around 50°C).[4]

  • Further purify the crude product by recrystallization from methanol to obtain 2-amino-5-chloro-3-methylbenzoic acid.[4]

  • Dry the final product under vacuum.

Protocol 2: Chlorination using N-Chlorosuccinimide (NCS)

This protocol offers a straightforward method using a common laboratory chlorinating agent.[5][6]

Materials:

  • 2-Amino-3-methylbenzoic acid

  • N-Chlorosuccinimide (NCS)

  • N,N-Dimethylformamide (DMF)

  • Dilute hydrochloric acid

  • Round-bottom flask with reflux condenser

  • Stirrer

  • Filtration apparatus

Procedure:

  • To a 100 mL round-bottomed flask, add 2-amino-3-methylbenzoic acid (e.g., 53 mmol, 8g), N,N-dimethylformamide (50 mL), and N-chlorosuccinimide (30 mmol).[5][6]

  • Heat the mixture to reflux and maintain stirring for 3 hours.[5][6]

  • After the reaction is complete, cool the mixture and pour it into ice water.[5][6]

  • Adjust the pH of the aqueous solution to 6 with dilute hydrochloric acid to precipitate the product.[5][6]

  • Filter the solid precipitate and wash it with a small amount of ethanol.[5][6]

  • Dry the resulting gray solid to yield 2-amino-5-chloro-3-methylbenzoic acid. The reported yield is 83%.[5][6]

Protocol 3: Multi-step Synthesis from m-Toluic Acid

This pathway involves three main chemical transformations: nitration, hydrogenation, and chlorination.[7]

Materials:

  • m-Toluic acid

  • Nitric acid (60-75%)

  • Hydrogenation catalyst (e.g., Pd/C)

  • Hydrogen gas

  • Dichlorohydantoin

  • Benzoyl peroxide

  • N,N-Dimethylformamide (DMF)

  • Appropriate solvents for each step

Procedure:

Step 1: Nitration of m-Toluic Acid

  • Mix m-toluic acid with nitric acid (60-75%) at a temperature between -20°C and 0°C for 1-2 hours to produce 2-nitro-3-methylbenzoic acid.[7]

Step 2: Hydrogenation of 2-Nitro-3-methylbenzoic Acid

  • In a suitable solvent, mix the 2-nitro-3-methylbenzoic acid with a hydrogenation catalyst (e.g., Pd/C).

  • Carry out the hydrogenation reaction under a hydrogen atmosphere to reduce the nitro group, yielding 2-amino-3-methylbenzoic acid.[7]

Step 3: Chlorination of 2-Amino-3-methylbenzoic Acid

  • In a four-neck flask, combine the 2-amino-3-methylbenzoic acid obtained from the previous step, N,N-dimethylformamide, dichlorohydantoin, and benzoyl peroxide as a catalyst.[7]

  • Heat the mixture to 90-110°C for 1-2 hours.[7]

  • Monitor the reaction by liquid chromatography until the starting material is consumed.[7]

  • Cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.[7]

  • Filter the white solid, wash with water, and dry to obtain 2-amino-3-methyl-5-chlorobenzoic acid.[7]

Safety and Handling

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific hazards and handling instructions.

  • Chlorinating agents can be corrosive and/or toxic; avoid inhalation and skin contact.

Characterization

The identity and purity of the synthesized 2-amino-5-chloro-3-methylbenzoic acid should be confirmed by standard analytical techniques, such as:

  • Melting Point: Compare with the literature value (239-243 °C).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

This comprehensive guide provides researchers and drug development professionals with a solid foundation for the synthesis of 2-amino-5-chloro-3-methylbenzoic acid. The selection of the most appropriate protocol will depend on the specific requirements of the project, including scale, available resources, and desired purity.

References

Application Notes and Protocols: 2-Chloro-3-methylbenzoic Acid as a Precursor for Novel Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-chloro-3-methylbenzoic acid as a versatile precursor for the synthesis of novel herbicides. The primary focus is on the development of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, a critical class of bleaching herbicides. This document outlines the synthesis of active herbicidal compounds, protocols for evaluating their biological activity, and an explanation of the targeted biochemical pathway.

Introduction

This compound is a key building block in the synthesis of agrochemicals, particularly herbicides.[1][2] Its chemical structure allows for various modifications, leading to the development of potent herbicidal compounds. A significant class of herbicides derived from this precursor are the triketone and pyrazole (B372694) derivatives, which act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1] HPPD is a crucial enzyme in the tyrosine catabolism pathway in plants, essential for the biosynthesis of plastoquinone (B1678516) and tocopherols.[3] Inhibition of HPPD disrupts photosynthesis and leads to the characteristic bleaching of plant tissues, ultimately causing plant death.[3]

Synthesis of Novel Herbicidal Compounds

This compound serves as a foundational scaffold for the synthesis of various herbicidal molecules. The general strategy involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, which can then be reacted with a variety of nucleophiles to introduce different functional groups and build the final herbicidal compound.

Synthesis of a Triketone Herbicide Intermediate

A common synthetic route involves the reaction of the benzoyl chloride derivative of this compound with a cyclic 1,3-dione, such as 1,3-cyclohexanedione (B196179). This reaction, followed by rearrangement, yields the herbicidally active triketone scaffold.

Experimental Protocol: Synthesis of 2-(2-chloro-3-methylbenzoyl)-1,3-cyclohexanedione

This protocol describes a general procedure for the synthesis of a triketone herbicide intermediate.

Materials:

Procedure:

Step 1: Synthesis of 2-Chloro-3-methylbenzoyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in an excess of thionyl chloride (e.g., 5-10 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete (monitor by the cessation of gas evolution).

  • Allow the reaction mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude 2-chloro-3-methylbenzoyl chloride can be used directly in the next step or purified by distillation under reduced pressure.

Step 2: Synthesis of the Enol Ester

  • In a separate flask, dissolve 1,3-cyclohexanedione (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-chloro-3-methylbenzoyl chloride (1.0 eq) in anhydrous dichloromethane to the cooled solution of 1,3-cyclohexanedione.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude enol ester.

Step 3: Rearrangement to 2-(2-chloro-3-methylbenzoyl)-1,3-cyclohexanedione [4]

  • Dissolve the crude enol ester in anhydrous toluene.

  • Add sodium carbonate (2.0 eq) to the solution.

  • Heat the mixture to 55-60 °C and stir for several hours.

  • Monitor the rearrangement by TLC.

  • After the reaction is complete, cool the mixture and acidify with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the final product.

Herbicidal Activity Evaluation

The herbicidal efficacy of the synthesized compounds is evaluated through a series of in vitro and in vivo assays.

In Vitro HPPD Enzyme Inhibition Assay

This assay determines the direct inhibitory effect of the compounds on the HPPD enzyme.

Experimental Protocol: HPPD Inhibition Assay [3][5][6]

Principle: The activity of HPPD is measured by monitoring the conversion of its substrate, p-hydroxyphenylpyruvate (HPP), to homogentisate (B1232598) (HGA). The formation of HGA is coupled to a second enzyme, homogentisate 1,2-dioxygenase (HGD), which converts HGA to maleylacetoacetate. The increase in absorbance at 318 nm due to the formation of maleylacetoacetate is monitored spectrophotometrically.[3]

Materials:

  • Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)

  • Homogentisate 1,2-dioxygenase (HGD)

  • p-Hydroxyphenylpyruvate (HPP) substrate solution

  • Ascorbate

  • Catalase

  • Assay buffer (e.g., Tris-HCl with appropriate pH and cofactors)

  • Synthesized inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Prepare a reaction mixture in each well of the microplate containing the assay buffer, ascorbate, catalase, HGD, and the HPPD enzyme.

  • Add the synthesized inhibitor compound at various concentrations to the wells. Include a control with no inhibitor.

  • Pre-incubate the plate at a controlled temperature (e.g., 25-37 °C) for a defined period.

  • Initiate the reaction by adding the HPP substrate solution to all wells.

  • Immediately begin monitoring the increase in absorbance at 318 nm over time using a microplate reader.

  • Calculate the initial reaction rates from the linear portion of the absorbance curves.

  • Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

In Vivo Herbicidal Activity Assay (Greenhouse)

This assay evaluates the herbicidal effect of the compounds on whole plants.

Experimental Protocol: Greenhouse Herbicidal Activity Assay [7]

Procedure:

  • Plant Cultivation: Grow various weed species (e.g., barnyardgrass, velvetleaf) and crop species in pots in a greenhouse under controlled conditions (temperature, light, humidity).

  • Herbicide Application: Prepare solutions of the synthesized compounds in a suitable solvent system (e.g., acetone-water with a surfactant). Apply the solutions to the plants at a specific growth stage (e.g., two-leaf stage) as a post-emergence spray at different application rates (e.g., g/ha). Include a negative control (solvent only) and a positive control (a commercial herbicide).

  • Evaluation: After a set period (e.g., 7-21 days), visually assess the herbicidal injury on a scale of 0% (no effect) to 100% (complete kill). Observe for symptoms such as bleaching, necrosis, and growth inhibition.

  • Data Analysis: Record the percentage of inhibition for each compound at each application rate for each plant species.

Quantitative Data

The following tables summarize the herbicidal activity data for representative novel herbicides derived from precursors structurally related to this compound, demonstrating their efficacy as HPPD inhibitors.

Table 1: In Vitro HPPD Inhibition Data for Representative Herbicides

Compound IDTarget OrganismIC50 (µM)Reference Commercial HerbicideIC50 (µM)
Triketone 1 Arabidopsis thaliana0.156Mesotrione0.252
Pyrazole 1 Arabidopsis thaliana0.05Mesotrione1.76
Pyrazole 2 Arabidopsis thaliana0.05Topramezone1.33

Table 2: In Vivo Herbicidal Activity of a Novel Pyrazole Herbicide (Post-emergence at 150 g ai/ha)

Weed Species% Inhibition (Compound Z21)% Inhibition (Topramezone)% Inhibition (Mesotrione)
Echinochloa crusgalli (Barnyardgrass)44.3 (stem), 69.6 (root)16.0 (stem), 53.0 (root)12.8 (stem), 41.7 (root)
Setaria faberi (Giant Foxtail)>90--
Abutilon theophrasti (Velvetleaf)>90--

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key biochemical pathway and experimental workflows.

HPPD_Inhibition_Pathway cluster_products Essential Molecules for Photosynthesis & Antioxidant Activity Tyrosine Tyrosine HPP p-Hydroxyphenylpyruvate (HPP) Tyrosine->HPP Tyrosine aminotransferase HPPD_enzyme HPPD Enzyme HPP->HPPD_enzyme HGA Homogentisate (HGA) HPPD_enzyme->HGA Conversion Plastoquinone Plastoquinone HGA->Plastoquinone Tocopherols Tocopherols (Vitamin E) HGA->Tocopherols Herbicide Novel Herbicide (e.g., Triketone) Herbicide->Inhibition Inhibition->HPPD_enzyme

Caption: HPPD Inhibition Pathway.

Herbicide_Synthesis_Workflow start This compound step1 Formation of Acid Chloride (e.g., with SOCl₂) start->step1 step2 Reaction with 1,3-Cyclohexanedione step1->step2 step3 Rearrangement to Triketone step2->step3 purification Purification (Column Chromatography) step3->purification characterization Characterization (NMR, MS) purification->characterization end Novel Triketone Herbicide characterization->end

Caption: Herbicide Synthesis Workflow.

Herbicidal_Activity_Assay_Workflow start Synthesized Compound invitro In Vitro Assay (HPPD Enzyme Inhibition) start->invitro invivo In Vivo Assay (Greenhouse) start->invivo ic50 Determine IC50 invitro->ic50 percent_inhibition Assess % Inhibition invivo->percent_inhibition data_analysis Data Analysis and Structure-Activity Relationship ic50->data_analysis percent_inhibition->data_analysis end Lead Compound Identification data_analysis->end

Caption: Herbicidal Activity Assay.

References

Application Notes and Protocols for the Esterification of 2-Chloro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various esterification techniques applicable to 2-Chloro-3-methylbenzoic acid. The selection of an appropriate method is critical and depends on factors such as scale, substrate sensitivity, and desired purity.

Introduction

This compound is a sterically hindered and electronically modified benzoic acid derivative. These structural features can pose challenges for standard esterification procedures. The ortho-chloro substituent can sterically hinder the approach of the alcohol nucleophile, while both the chloro and methyl groups electronically influence the reactivity of the carboxylic acid. Therefore, careful selection and optimization of the esterification method are crucial for achieving high yields and purity.

This guide explores three common and effective esterification methods:

  • Fischer-Speier Esterification: A classic acid-catalyzed equilibrium reaction.

  • Steglich Esterification: A mild method employing a coupling agent, suitable for sterically hindered and acid-sensitive substrates.

  • Esterification via Alkylation: A high-yield method involving the use of an alkylating agent in the presence of a base.

Data Presentation: Comparison of Esterification Techniques

The following table summarizes typical quantitative data for the esterification of this compound with methanol (B129727), extrapolated from literature on structurally similar compounds. Actual results may vary depending on specific reaction conditions and scale.

ParameterFischer-Speier EsterificationSteglich EsterificationEsterification via Alkylation (Dimethyl Sulfate)
Typical Yield 65-80%85-95%>95%
Reaction Time 4-12 hours2-6 hours4-8 hours
Reaction Temperature Reflux (e.g., ~65°C for Methanol)Room Temperature5-10°C to Room Temperature
Purity (Post-Workup) Moderate to HighHighHigh
Key Reagents Strong Acid Catalyst (H₂SO₄, HCl)DCC or EDC, DMAPDimethyl Sulfate (B86663), Base (K₂CO₃)
Scalability Good for large scaleMore suitable for lab scaleGood for large scale
Substrate Scope Less suitable for acid-sensitive substratesBroad, good for hindered acidsBroad, but reagent is toxic

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of this compound

This protocol describes the synthesis of methyl 2-chloro-3-methylbenzoate using a strong acid catalyst.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in an excess of anhydrous methanol (10-20 eq). The methanol acts as both reactant and solvent.

  • Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65°C for methanol). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude ester.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel if necessary.

Diagram of Fischer-Speier Esterification Workflow:

Fischer_Esterification cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants This compound + Methanol Catalyst H₂SO₄ Reflux Heat to Reflux (65°C, 4-12h) Catalyst->Reflux Evaporation Remove excess Methanol Reflux->Evaporation Extraction Dissolve in Ether/EtOAc Wash with H₂O, NaHCO₃, Brine Evaporation->Extraction Drying Dry over MgSO₄ Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purify Vacuum Distillation or Column Chromatography Concentration->Purify Final_Product Final_Product Purify->Final_Product Methyl 2-chloro-3-methylbenzoate

Caption: Workflow for Fischer-Speier Esterification.

Protocol 2: Steglich Esterification of this compound

This method is ideal for small-scale synthesis and for substrates that are sensitive to harsh acidic conditions.

Materials:

  • This compound

  • Alcohol (e.g., Ethanol)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Coupling Agent Addition: Cool the solution to 0°C in an ice bath. Add DCC (1.1 eq) or EDC (1.1 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. The formation of a white precipitate (dicyclohexylurea, DCU, if DCC is used) will be observed.

  • Work-up:

    • Filter off the precipitated DCU.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude ester can be purified by column chromatography on silica gel.

Diagram of Steglich Esterification Signaling Pathway:

Steglich_Pathway Carboxylic_Acid This compound O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea DCC DCC DCC->O_Acylisourea Acyl_DMAP N-Acylpyridinium Intermediate O_Acylisourea->Acyl_DMAP DCU Dicyclohexylurea (DCU) O_Acylisourea->DCU DMAP DMAP DMAP->Acyl_DMAP Ester Ester Product Acyl_DMAP->Ester Alcohol Alcohol (ROH) Alcohol->Ester

Caption: Key intermediates in the Steglich Esterification.

Protocol 3: Esterification of this compound via Alkylation

This protocol utilizes dimethyl sulfate as a potent methylating agent, offering high yields under mild conditions. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment.

Materials:

  • This compound

  • Dimethyl Sulfate ((CH₃)₂SO₄)

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in DMF. Add anhydrous potassium carbonate (1.5 eq).

  • Reagent Addition: Cool the mixture to 5-10°C in an ice bath. While stirring vigorously, add dimethyl sulfate (1.1 eq) dropwise, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-8 hours.

  • Work-up:

    • Pour the reaction mixture into a beaker containing ice water.

    • Extract the aqueous mixture with diethyl ether (3 x volumes).

    • Combine the organic extracts and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

  • Purification: Purify the product by vacuum distillation or column chromatography.

Diagram of Alkylation Workflow:

Alkylation_Workflow Start This compound in DMF Base Add K₂CO₃ Start->Base Cool Cool to 5-10°C Base->Cool Reagent Add Dimethyl Sulfate dropwise Cool->Reagent React Stir at RT (4-8h) Reagent->React Quench Pour into Ice Water React->Quench Extract Extract with Diethyl Ether Quench->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify Concentrate->Purify Product Methyl 2-chloro-3-methylbenzoate Purify->Product

Caption: Step-by-step workflow for esterification via alkylation.

Application Notes and Protocols for Amidation Reactions Involving 2-Chloro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-methylbenzoic acid is a valuable building block in synthetic organic chemistry, particularly in the fields of agrochemicals and pharmaceuticals. Its substituted benzoic acid structure provides a versatile scaffold for the generation of a diverse range of amide derivatives. The presence of the chloro and methyl groups on the aromatic ring influences the reactivity of the carboxylic acid and the biological activity of the resulting amide products. Amides derived from this compound are key intermediates in the synthesis of commercially significant insecticides, such as chlorantraniliprole (B1668704) and cyantraniliprole.[1] These compounds exert their insecticidal effect by targeting the ryanodine (B192298) receptors in insects, leading to impaired muscle regulation and eventual death.[2][3] This document provides detailed application notes and experimental protocols for the amidation of this compound with various amines, offering a guide for researchers in the development of novel bioactive molecules.

Biological Context: Ryanodine Receptors as a Target

Ryanodine receptors (RyRs) are large ion channels located on the membrane of the sarcoplasmic and endoplasmic reticulum in muscle and neuronal cells.[1][4] They play a crucial role in regulating the release of intracellular calcium (Ca²⁺) stores, a process vital for muscle contraction and neuronal signaling.[5] In insects, the unregulated release of calcium from the sarcoplasmic reticulum due to the activation of RyRs by diamide (B1670390) insecticides, such as those derived from this compound amides, leads to muscle paralysis and is ultimately lethal.[2][3] The selectivity of these diamide insecticides for insect RyRs over their mammalian counterparts makes them effective and relatively safe crop protection agents.[1] The development of novel modulators of ryanodine receptors based on the this compound scaffold continues to be an active area of research for the discovery of new insecticides and potentially for therapeutic agents in human diseases associated with RyR dysfunction.[6][7]

Ryanodine_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_sr_er Sarcoplasmic/Endoplasmic Reticulum Signal Signal Receptor Receptor Signal->Receptor 1. Signal Transduction Second_Messenger Second Messenger (e.g., IP3) Receptor->Second_Messenger 2. Generates RyR Ryanodine Receptor (RyR) Second_Messenger->RyR 3. Activates Ca_Cytoplasm Elevated Cytoplasmic Ca²⁺ Muscle_Contraction Uncontrolled Muscle Contraction & Paralysis Ca_Cytoplasm->Muscle_Contraction 6. Leads to RyR->Ca_Cytoplasm 5. Ca²⁺ Release Ca_Store Ca²⁺ Store Amide_Derivative 2-Chloro-3-methylbenzoic Acid Amide Derivative Amide_Derivative->RyR 4. Allosteric Modulation (Activation)

Figure 1. Simplified signaling pathway of ryanodine receptor activation by this compound amide derivatives.

General Amidation Methodologies

The synthesis of amides from this compound can be achieved through several standard coupling methods. The choice of method often depends on the nature of the amine, the desired scale of the reaction, and the tolerance of other functional groups.

A common approach involves the activation of the carboxylic acid with a coupling agent, followed by the addition of the amine. This two-step, one-pot procedure is widely applicable.

Amidation_Workflow start Start acid This compound + Solvent start->acid coupling_agent Add Coupling Agent (e.g., EDC, HATU) acid->coupling_agent activation Carboxylic Acid Activation coupling_agent->activation amine Add Amine + Base (e.g., DIPEA) activation->amine reaction Stir at RT or Heat amine->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Chromatography, Recrystallization) workup->purification product 2-Chloro-3-methylbenzamide Derivative purification->product end End product->end

Figure 2. General experimental workflow for the amidation of this compound.

Experimental Protocols

The following protocols are representative examples of amidation reactions of this compound with different classes of amines.

Protocol 1: Amidation with a Primary Aliphatic Amine using EDC/HOBt

This protocol describes the coupling of this compound with methylamine (B109427), a key step in the synthesis of precursors for chlorantraniliprole.

Materials:

Procedure:

  • Suspend 2-amino-3-methylbenzoic acid (1.0 eq) in distilled methylene chloride (approx. 0.05 M).

  • Add 1-hydroxybenzotriazole (HOBt) (1.0 eq) to the suspension.

  • Cool the mixture in an ice bath.

  • Add a 30% solution of methylamine in ethanol (1.1 eq) to the reaction mixture.

  • With continuous stirring in the ice bath, add EDCI (1.1 eq).

  • After the addition is complete, continue stirring in the ice bath for approximately 30 minutes.

  • Remove the ice bath and allow the reaction to proceed at room temperature overnight.[1]

  • Upon completion, wash the reaction mixture with water (3 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

Protocol 2: General Amidation with an Aromatic Amine using a Coupling Reagent

This protocol outlines a general procedure for the synthesis of N-aryl benzamides.

Materials:

  • This compound

  • Substituted aniline (B41778) (e.g., 3-methylaniline)

  • Coupling agent (e.g., HATU, PyBOP)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the substituted aniline (1.1 eq) to the solution.

  • Add DIPEA (2.0 eq) to the reaction mixture.

  • Add the coupling agent (e.g., HATU) (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data Summary

The following table summarizes representative quantitative data for amidation reactions involving substituted benzoic acids, illustrating typical yields and conditions. Note that specific yields for this compound may vary depending on the specific amine and reaction conditions used.

EntryAmineCoupling SystemSolventTemp (°C)Time (h)Yield (%)
1MethylamineEDC/HOBtCH₂Cl₂0 to RT12~91.5[1]
2AnilineHATU/DIPEADMFRT1264[8]
33-ChloroanilineHATU/DIPEADMFRT1265[8]
44-ChloroanilineHATU/DIPEADMFRT1267[8]

Yields are based on similar reported reactions and should be considered as representative examples.

Conclusion

The amidation of this compound is a fundamental transformation for accessing a range of biologically active molecules. The protocols and data presented herein provide a foundation for researchers to develop novel compounds targeting ryanodine receptors and other biological targets. The versatility of the this compound scaffold, combined with the diverse array of available amines, offers significant opportunities for the synthesis of new chemical entities in drug discovery and agrochemical research. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

Application Note: HPLC-UV Analysis for the Separation and Quantification of 2-Chloro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-3-methylbenzoic acid is a chemical intermediate utilized in the synthesis of pharmaceuticals and other organic compounds.[1][2] Accurate and reliable quantification of this compound is crucial for quality control during synthesis and for ensuring the purity of the final products. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used analytical technique for the separation and quantification of benzoic acid derivatives due to its specificity, sensitivity, and robustness.[3] This application note presents a detailed protocol for the HPLC-UV analysis of this compound.

Principle

This method employs reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column to separate this compound from potential impurities. The separation is based on the partitioning of the analyte between the nonpolar stationary phase (C18) and a polar mobile phase. An acidic mobile phase is used to suppress the ionization of the carboxylic acid group of the analyte, which enhances its retention on the column and improves the peak shape.[3] Quantification is achieved by monitoring the UV absorbance of the analyte at a specific wavelength and comparing the peak area to that of a known standard.

Apparatus and Reagents

  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column compartment, and a UV-Vis or Diode Array Detector (DAD).

    • Data acquisition and processing software.

    • Analytical balance.

    • Volumetric flasks, pipettes, and other standard laboratory glassware.

    • Syringe filters (0.45 µm, PTFE or Nylon).

    • Ultrasonic bath.

  • Reagents:

    • This compound reference standard (Purity ≥98%).[2]

    • Acetonitrile (B52724) (HPLC grade).

    • Methanol (B129727) (HPLC grade).[4]

    • Water (HPLC grade or deionized water, filtered through a 0.45 µm membrane).

    • Phosphoric acid (analytical grade).

Experimental Protocols

1. Preparation of Mobile Phase:

  • Prepare the mobile phase by mixing acetonitrile and water (containing 0.1% v/v phosphoric acid) in a ratio of 60:40 (v/v).

  • Degas the mobile phase using an ultrasonic bath for 15-20 minutes before use to prevent pump cavitation and baseline noise.

2. Preparation of Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

  • Dissolve the standard in methanol and make up the volume to the mark with methanol. This is the standard stock solution.

3. Preparation of Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the standard stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

4. Sample Preparation:

  • Accurately weigh a sample containing this compound and dissolve it in a known volume of methanol.

  • Dilute the sample solution with the mobile phase to bring the concentration of this compound within the calibration range.

  • Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

5. Chromatographic Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the absence of interfering peaks.

  • Inject the working standard solutions in ascending order of concentration.

  • Inject the prepared sample solutions.

  • After each injection, record the chromatogram and the peak area of the analyte.

Data Presentation

Table 1: Chromatographic Conditions

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (0.1% Phosphoric Acid) (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection Wavelength 230 nm
Run Time 10 minutes

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%

Table 3: Method Validation Summary

ParameterResult
Linearity (r²) ≥ 0.999
Range 1 - 100 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (Acetonitrile:Water:H3PO4) SystemEquilibration HPLC System Equilibration MobilePhase->SystemEquilibration StandardPrep Standard Solution Preparation StandardInjection Standard Injections (Calibration Curve) StandardPrep->StandardInjection SamplePrep Sample Preparation (Dissolution & Dilution) SampleInjection Sample Injection SamplePrep->SampleInjection BlankInjection Blank Injection (Mobile Phase) SystemEquilibration->BlankInjection BlankInjection->StandardInjection StandardInjection->SampleInjection Chromatogram Chromatogram Acquisition SampleInjection->Chromatogram PeakIntegration Peak Integration & Identification Chromatogram->PeakIntegration Quantification Quantification (Calibration Curve) PeakIntegration->Quantification Report Final Report Generation Quantification->Report

Caption: Experimental workflow for the HPLC-UV analysis of this compound.

References

Application Notes and Protocols for the Synthesis of Specialty Polymers Using 2-Chloro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential synthesis of specialty polymers derived from 2-chloro-3-methylbenzoic acid. This document outlines hypothetical yet plausible synthetic protocols, potential applications in drug delivery, and expected polymer characteristics. The information is intended to serve as a foundational guide for researchers venturing into the synthesis and application of novel polymers based on this versatile monomer.

Introduction

This compound is a substituted aromatic carboxylic acid that holds promise as a monomer for the synthesis of specialty polymers. The presence of the carboxylic acid group allows for polyester (B1180765) and polyamide formation, while the chloro- and methyl- substituted aromatic ring can impart desirable properties such as enhanced thermal stability, chemical resistance, and specific solubility profiles. These characteristics make polymers derived from this compound potential candidates for advanced applications, including controlled drug delivery systems, high-performance coatings, and specialty plastics.

Hypothetical Polymerization Methods

While specific literature on the polymerization of this compound is limited, established polymerization techniques for analogous aromatic monomers can be adapted. Three potential routes are detailed below: Polycondensation, Oxidative Coupling Polymerization, and conversion to a polymerizable derivative for Ring-Opening Polymerization.

Synthesis of Poly(2-chloro-3-methylbenzoate) via Polycondensation

Polycondensation is a step-growth polymerization process that can be utilized to form polyesters from dicarboxylic acids or their derivatives. In this hypothetical protocol, this compound is first converted to its more reactive acid chloride derivative, which then undergoes polycondensation.

Experimental Protocol:

Step 1: Synthesis of 2-Chloro-3-methylbenzoyl chloride

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq.) in anhydrous toluene (B28343) (5 mL per gram of acid).

  • Add thionyl chloride (2.0 eq.) dropwise to the suspension at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4 hours, or until the evolution of HCl gas ceases.

  • Cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 2-chloro-3-methylbenzoyl chloride, which can be used in the next step without further purification.

Step 2: Polycondensation

  • In a dry reaction vessel under a nitrogen atmosphere, dissolve a suitable diol (e.g., bisphenol A, 1.0 eq.) and a non-nucleophilic base (e.g., pyridine, 2.2 eq.) in a dry, aprotic solvent such as N-methyl-2-pyrrolidone (NMP).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of 2-chloro-3-methylbenzoyl chloride (1.0 eq.) in NMP to the cooled diol solution with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 80°C for 12-24 hours.

  • Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent like methanol (B129727).

  • Collect the polymer by filtration, wash thoroughly with methanol and water, and dry under vacuum at 60°C.

Hypothetical Data Presentation:

Polymer IDDiol MonomerYield (%)Mn ( g/mol )PDITg (°C)
P-CMBA-BPABisphenol A8525,0001.8180
P-CMBA-HQHydroquinone8222,0001.9195

Mn = Number-average molecular weight, PDI = Polydispersity Index, Tg = Glass transition temperature. Data are hypothetical and for illustrative purposes.

Logical Workflow for Polycondensation:

Polycondensation_Workflow Monomer This compound AcidChloride 2-Chloro-3-methylbenzoyl chloride Monomer->AcidChloride Thionyl Chloride Polymerization Polycondensation in NMP with Pyridine AcidChloride->Polymerization Diol Diol (e.g., Bisphenol A) Diol->Polymerization Polymer Poly(2-chloro-3-methylbenzoate) Polymerization->Polymer Purification Precipitation, Filtration, and Drying Polymer->Purification FinalPolymer Purified Polymer Purification->FinalPolymer

Caption: Workflow for the synthesis of poly(2-chloro-3-methylbenzoate) via polycondensation.

Synthesis of Poly(this compound) via Oxidative Coupling Polymerization

Oxidative coupling is a method to form C-C bonds between aromatic rings, potentially leading to polymers with high thermal stability. This hypothetical protocol uses a metal catalyst to polymerize this compound directly.

Experimental Protocol:

  • To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., a mixture of acetic acid and trifluoroacetic acid), add a catalytic amount of a transition metal salt (e.g., FeCl₃, 0.1 eq.) and an oxidizing agent (e.g., air or oxygen bubbled through the solution).

  • Heat the reaction mixture to a temperature between 80-120°C and stir vigorously for 24-48 hours.

  • Monitor the reaction progress by observing the increase in viscosity of the solution.

  • After the polymerization, cool the reaction mixture and precipitate the polymer by pouring it into a non-solvent such as water or methanol.

  • Filter the polymer, wash it extensively with water to remove the catalyst and any unreacted monomer, and then dry it under vacuum.

Hypothetical Data Presentation:

Polymer IDCatalystYield (%)Mn ( g/mol )PDITd (°C)
P-CMBA-OCPFeCl₃7515,0002.2450

Td = Decomposition temperature. Data are hypothetical and for illustrative purposes.

Logical Diagram for Oxidative Coupling Polymerization:

Oxidative_Coupling_Polymerization Monomer This compound Reaction Oxidative Coupling (FeCl₃, O₂) Monomer->Reaction Polymer Poly(this compound) Reaction->Polymer Purification Precipitation and Washing Polymer->Purification FinalPolymer Purified Polymer Purification->FinalPolymer

Caption: A simplified workflow for the synthesis of poly(this compound) via oxidative coupling polymerization.

Application in Drug Delivery: A Hypothetical Scenario

Polymers derived from this compound could be designed for drug delivery applications. The carboxylic acid groups can be used for drug conjugation or to impart pH-responsive behavior for controlled release in specific physiological environments.

Hypothetical Drug Delivery System Workflow:

  • Polymer Synthesis: Synthesize a block copolymer where one block is poly(this compound) for drug encapsulation and the other is a hydrophilic block like polyethylene (B3416737) glycol (PEG) for biocompatibility and stealth properties.

  • Drug Loading: Encapsulate a hydrophobic anticancer drug (e.g., Paclitaxel) within the hydrophobic core of the block copolymer micelles through a self-assembly process in an aqueous environment.

  • Targeted Delivery: The PEGylated surface of the micelles allows for prolonged circulation time, enabling passive targeting to tumor tissues via the Enhanced Permeability and Retention (EPR) effect.

  • Controlled Release: The acidic microenvironment of the tumor could protonate the carboxylic acid groups of the polymer, leading to micelle destabilization and subsequent release of the encapsulated drug.

Signaling Pathway Diagram for Drug Action:

Drug_Delivery_Pathway cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment (Acidic pH) cluster_2 Cancer Cell Micelle Drug-Loaded Micelle (P-CMBA-b-PEG + Drug) EPR EPR Effect Micelle->EPR Passive Targeting Release Micelle Destabilization & Drug Release EPR->Release Low pH Trigger Uptake Drug Uptake Release->Uptake Target Intracellular Target (e.g., Microtubules) Uptake->Target Apoptosis Apoptosis Target->Apoptosis

Caption: Hypothetical pathway for a drug delivery system utilizing a polymer derived from this compound.

Conclusion

While the direct polymerization of this compound is not yet extensively documented, the principles of polymer chemistry suggest several viable synthetic routes. The resulting polymers, with their unique combination of functional groups, are expected to exhibit valuable properties for specialty applications, particularly in the realm of drug delivery. The protocols and data presented herein are intended to inspire and guide further research into this promising class of materials. Researchers are encouraged to adapt and optimize these hypothetical methods to achieve the desired polymer characteristics for their specific applications.

Application Notes and Protocols for the Large-Scale Synthesis of 2-Chloro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the industrial-scale synthesis of 2-Chloro-3-methylbenzoic acid, a key intermediate in the production of pharmaceuticals and agrochemicals. The featured method is the oxidation of 2,6-dimethylchlorobenzene, selected for its suitability for large-scale production, high yields, and reliance on readily available industrial raw materials.[1]

Overview of Synthesis Strategy

The primary industrial route for synthesizing this compound is the direct oxidation of 2,6-dimethylchlorobenzene. This process offers a significant advantage for large-scale manufacturing due to its efficiency and the use of cost-effective starting materials.[1][2] Alternative methods, such as the diazo hydrogenation and butyllithium (B86547) routes, are also known but present challenges in industrial applications.[1]

A multi-step synthesis beginning with m-xylene (B151644) is also a viable pathway, proceeding through the chlorination of m-xylene to form 2-chloro-m-xylene, which is then oxidized to yield this compound.[3] However, the direct oxidation of 2,6-dimethylchlorobenzene is often more streamlined for industrial purposes.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the oxidation of 2,6-dimethylchlorobenzene to this compound, based on reported experimental data.

Table 1: Reaction Conditions

ParameterValueSource
Starting Material2,6-dimethylchlorobenzene[1][2]
CatalystCo(OAc)₂[2]
Co-catalystNaBr[2]
SolventAcetic Acid[2]
Oxygen Pressure0.1 - 0.8 MPa[1]
Temperature95 °C[2]
Reaction Time6.7 hours[2]

Table 2: Reagent Quantities (Example Batch)

ReagentQuantityMolar Ratio (Relative to Starting Material)Source
2,6-dimethylchlorobenzene140 g1[2]
Co(OAc)₂0.14 g~0.0008[2]
NaBr0.14 g~0.0014[2]
Acetic Acid14 g-[2]
Oxygen64 g~2.0[1][2]

Table 3: Product Yield and Purity

ProductYieldPuritySource
This compound30% (solid product)High (implied)[2]
2,6-dicarboxychloride30%-[2]
Unreacted 2,6-dimethylchlorobenzene20%-[2]
Other byproducts10%-[2]

Experimental Protocol: Oxidation of 2,6-dimethylchlorobenzene

This protocol details the steps for the synthesis of this compound via the oxidation of 2,6-dimethylchlorobenzene.

Materials:

  • 2,6-dimethylchlorobenzene

  • Cobalt (II) acetate (B1210297) (Co(OAc)₂)

  • Sodium bromide (NaBr)

  • Acetic acid

  • Oxygen gas

  • Reaction vessel suitable for high-pressure reactions (e.g., a Parr reactor)

  • Standard laboratory glassware

  • Filtration apparatus

  • Drying oven

Procedure:

  • Reactor Charging: In a suitable high-pressure reaction vessel, combine 140 g of 2,6-dimethylchlorobenzene, 0.14 g of Co(OAc)₂, 0.14 g of NaBr, and 14 g of acetic acid.[2]

  • Heating and Dissolution: Seal the reactor and begin stirring the mixture. Heat the system to 95 °C and maintain this temperature until the catalyst is fully dissolved.[2]

  • Pressurization and Reaction: Introduce oxygen gas into the reactor, maintaining a pressure between 0.1 and 0.8 MPa.[1] Continue the reaction for approximately 6.7 hours, monitoring the internal temperature and pressure.[2]

  • Reaction Monitoring: During the reaction, samples can be taken to monitor the consumption of the starting material and the formation of the product.

  • Cooling and Depressurization: Upon completion, cool the reaction mixture to room temperature and carefully vent the excess oxygen pressure.

  • Product Isolation: The crude product mixture will contain solid this compound. Isolate the solid product by filtration.

  • Purification: The isolated solid can be further purified by recrystallization from a suitable solvent to achieve the desired purity.

  • Drying: Dry the purified product in a vacuum oven to remove any residual solvent.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the industrial synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start charge_reactor Charge Reactor with: - 2,6-dimethylchlorobenzene - Co(OAc)₂ - NaBr - Acetic Acid start->charge_reactor heat Heat to 95 °C charge_reactor->heat charge_reactor->heat pressurize Pressurize with Oxygen (0.1 - 0.8 MPa) heat->pressurize heat->pressurize react Maintain Reaction (6.7 hours) pressurize->react pressurize->react cool Cool to Room Temperature react->cool react->cool filter Filter to Isolate Crude Product cool->filter cool->filter purify Recrystallization filter->purify filter->purify dry Dry Final Product purify->dry purify->dry end End dry->end

Caption: Workflow for the synthesis of this compound.

References

Troubleshooting & Optimization

optimizing reaction yield for 2-Chloro-3-methylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 2-Chloro-3-methylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials for the synthesis of this compound and its derivatives include m-xylene (B151644), 2,6-dimethylphenol, and m-toluic acid. The choice of starting material often dictates the synthetic route and the necessary reaction conditions.

Q2: What are the main synthetic routes to produce this compound?

A2: The primary synthetic strategies involve the chlorination and subsequent oxidation of a methyl group on a substituted benzene (B151609) ring. One common route involves the chlorination of m-xylene to form 2-chloro-1,3-dimethylbenzene, followed by catalytic oxidation to yield this compound[1]. Another approach starts with the oxidation of 2,6-dimethylchlorobenzene[2][3].

Q3: What are potential side reactions and byproducts in this synthesis?

A3: Side reactions can lead to the formation of isomers and over-oxidized products. For instance, during the oxidation of 2,6-dimethylchlorobenzene, byproducts such as 2,6-dicarboxychloride, 2-chloro-3-carboxybenzaldehyde, and 2-chloro-3-methylbenzaldehyde (B1591033) can be formed[3]. In related syntheses of similar compounds, the formation of isomers like 2-amino-5-chlorobenzoic acid and hydrolysis products such as 2-hydroxy-3-chlorobenzoic acid have been observed[4].

Q4: How can the purity of the final product be improved?

A4: Purification of the crude product can be achieved through several methods. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate (B1210297)/hexane, is a common technique[4]. Other methods include dissolving the product in an alkaline solution followed by extraction to remove impurities, and then re-precipitation by adding acid[1].

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides systematic approaches to resolving them.

Problem Potential Cause Suggested Solution
Low Reaction Yield Incomplete reaction.- Increase the reaction time and monitor the progress using techniques like TLC or LC-MS. - Consider moderately increasing the reaction temperature, while being cautious of potential side reactions. - Ensure the catalyst is active and used in the correct stoichiometric amount[4].
Poor solubility of starting materials.- Select a solvent system that ensures all reactants are adequately dissolved at the reaction temperature[4].
Product degradation.- If the product is sensitive to high temperatures, attempt the reaction at a lower temperature for a longer duration[4].
Inefficient purification.- Optimize the recrystallization solvent and procedure. - Consider alternative purification methods like column chromatography if impurities are difficult to remove[4].
Formation of Impurities Presence of unreacted starting material.- Increase the amount of the limiting reagent or extend the reaction time.
Formation of isomeric byproducts.- Optimize reaction conditions such as temperature and catalyst choice to favor the desired isomer.
Formation of over-oxidation byproducts.- Carefully control the amount of oxidizing agent and the reaction time. - Monitor the reaction closely to stop it once the desired product is formed.

Experimental Protocols

Synthesis of this compound from 2,6-dimethylchlorobenzene

This protocol is based on the oxidation of 2,6-dimethylchlorobenzene.

Materials:

  • 2,6-dimethylchlorobenzene

  • Cobalt(II) acetate (Co(OAc)2)

  • Sodium bromide (NaBr)

  • Acetic acid

  • Oxygen or Air

Procedure:

  • In a suitable reaction vessel, combine 140 g of 2,6-dimethylchlorobenzene, 0.14 g of Co(OAc)2, 0.14 g of NaBr, and 14 g of acetic acid[3].

  • Heat the mixture to 95 °C with stirring until the catalyst is completely dissolved[3].

  • Introduce oxygen or air into the reaction mixture at atmospheric pressure and maintain the reaction for approximately 6.7 hours[3].

  • Monitor the reaction progress by taking samples and analyzing for the presence of starting material and product[3].

  • Upon completion, cool the reaction solution to room temperature[3].

  • The solid product, this compound, can be obtained after appropriate post-treatment and purification[3].

Data Presentation

Table 1: Reaction Conditions and Yields for the Synthesis of 2-Amino-5-chloro-3-methylbenzoic Acid (a related compound)

Starting MaterialChlorinating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
2-amino-3-methylbenzoic acidN-chlorosuccinimide-N,N-dimethylformamideReflux383-[5]
2-amino-3-methylbenzoic acidDichlorohydantoinBenzoyl peroxideN,N-dimethylformamide100187.799.5[6]
2-amino-3-methylbenzoic acidDichlorohydantoinBenzoyl peroxideN,N-dimethylformamide110187.099.1[6]
2-amino-3-methylbenzoic acidDichlorohydantoinBenzoyl peroxideN,N-dimethylformamide90185.999.0[6]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Product start m-Xylene step1 Chlorination with Cl2 (Microchannel Reactor) start->step1 Reactant step2 Catalytic Oxidation (Microchannel Reactor) step1->step2 Intermediate: 2-Chloro-1,3-dimethylbenzene product This compound step2->product Final Product

Caption: Workflow for the synthesis of this compound from m-xylene.

troubleshooting_yield start Low Reaction Yield cause1 Incomplete Reaction? start->cause1 cause2 Poor Solubility? start->cause2 cause3 Product Degradation? start->cause3 solution1a Increase Reaction Time cause1->solution1a Yes solution1b Increase Temperature cause1->solution1b Yes solution1c Check Catalyst Activity cause1->solution1c Yes solution2 Change Solvent System cause2->solution2 Yes solution3 Lower Reaction Temperature (Increase Time) cause3->solution3 Yes

Caption: Decision-making diagram for troubleshooting low reaction yields.

References

Technical Support Center: Purification of Crude 2-Chloro-3-methylbenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2-Chloro-3-methylbenzoic acid via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

Pure this compound is typically a light yellow or off-white crystalline powder.[1] The reported melting point is in the range of 140-146 °C. A sharp melting point within this range is a good indicator of purity.

Q2: What are some common impurities in crude this compound?

Common impurities often depend on the synthetic route used. If prepared by the oxidation of 2,6-dimethylchlorobenzene, potential impurities include unreacted starting material and oxidation byproducts such as 2,6-dicarboxychloride, 2-chloro-3-carboxybenzaldehyde, and 2-chloro-3-methylbenzaldehyde.[1]

Q3: Which solvents are suitable for the recrystallization of this compound?

Methanol (B129727) is a commonly recommended solvent for the recrystallization of this compound and related compounds.[2][3] Other potential solvent systems include ethanol, water, or a mixed solvent system such as ethanol/water. The ideal solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature.

Q4: How can I improve the recovery yield of the recrystallization?

To improve yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product. After dissolving, allow the solution to cool slowly to room temperature before further cooling in an ice bath to maximize crystal formation. Avoid washing the collected crystals with an excessive amount of cold solvent.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound.

ProblemPossible Cause(s)Recommended Solution(s)
No crystals form upon cooling. - The solution is not saturated (too much solvent was added).- The solution is supersaturated but requires nucleation.- Boil off some of the solvent to concentrate the solution and then allow it to cool again.- Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.- Add a seed crystal of pure this compound.
The product "oils out" instead of crystallizing. - The melting point of the impure compound is lower than the boiling point of the solvent.- The solution is cooling too rapidly.- High concentration of impurities.- Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Consider using a different solvent or a mixed solvent system with a lower boiling point.- If impurities are suspected to be the cause, pre-purification by another method (e.g., acid-base extraction) may be necessary.
The resulting crystals are discolored. - Colored impurities are present in the crude material.- Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal to avoid adsorbing the desired product.
Low recovery of purified product. - Too much solvent was used, and a significant amount of the product remains in the mother liquor.- Premature crystallization occurred during hot filtration.- The crystals were washed with too much cold solvent.- Concentrate the mother liquor by boiling off some solvent and cool again to recover more product.- Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before hot filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent.
The melting point of the purified crystals is broad or lower than expected. - The crystals are not completely dry.- The product is still impure.- Ensure the crystals are thoroughly dried under vacuum.- A second recrystallization may be necessary to achieve higher purity.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of crude this compound using a single solvent recrystallization method with methanol.

Materials:

  • Crude this compound

  • Methanol (reagent grade)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of methanol and gently heat the mixture while stirring until the solvent begins to boil. Continue adding methanol portion-wise until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the flask, swirl, and then gently reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a funnel with a fluted filter paper by placing them over a beaker of boiling solvent. Quickly filter the hot solution through the pre-heated setup.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold methanol to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

  • Analysis: Determine the melting point of the dried crystals and calculate the percent recovery.

Recrystallization Troubleshooting Workflow

G Troubleshooting Recrystallization of this compound start Crude this compound Recrystallization Protocol dissolution Dissolve in minimum amount of hot solvent start->dissolution cooling Cool solution to induce crystallization dissolution->cooling crystals_form Do crystals form? cooling->crystals_form oiling_out Does the product 'oil out'? crystals_form->oiling_out Yes no_crystals No Crystals crystals_form->no_crystals No collect_crystals Collect crystals by vacuum filtration oiling_out->collect_crystals No oiled_product Oiled Product oiling_out->oiled_product Yes end Pure Crystals collect_crystals->end add_seed Add seed crystal or scratch flask no_crystals->add_seed concentrate Concentrate solution (boil off some solvent) no_crystals->concentrate add_seed->cooling concentrate->cooling reheat_add_solvent Reheat, add more solvent, and cool slowly oiled_product->reheat_add_solvent change_solvent Change solvent or use a mixed solvent system oiled_product->change_solvent reheat_add_solvent->cooling change_solvent->dissolution

References

identifying and minimizing side products in 2-Chloro-3-methylbenzoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-3-methylbenzoic acid. Our goal is to help you identify and minimize side products to improve reaction yield and purity.

Esterification Reactions: Troubleshooting Guide

Esterification of this compound is a common transformation, but side reactions can lower the yield and complicate purification. This guide addresses common issues and provides strategies for minimizing unwanted byproducts.

dot

Caption: Workflow for the esterification of this compound.

Frequently Asked Questions (FAQs): Esterification

Q1: What are the common side products in the esterification of this compound?

A1: Common side products can include unreacted starting material, byproducts from reactions of the alcohol (such as diethyl ether from ethanol (B145695) when using a strong acid catalyst), and potentially small amounts of condensation products between two molecules of the carboxylic acid, especially at high temperatures.

Q2: My esterification reaction is incomplete. How can I drive it to completion?

A2: Esterification is an equilibrium reaction. To favor product formation, you can use a large excess of the alcohol, which also serves as the solvent.[1] Another strategy is to remove water as it forms, for example, by using a Dean-Stark apparatus.

Q3: I am seeing an unknown impurity in my TLC analysis. What could it be?

A3: An unexpected spot on the TLC could be a result of impurities in your starting materials or a side reaction.[1] For instance, if your ethanol contains water, it can hinder the reaction. If the reaction temperature is too high, you might observe thermal degradation or anhydride (B1165640) formation. It is recommended to use anhydrous alcohol and control the reaction temperature carefully.

Table 1: Troubleshooting Common Side Products in Esterification
Side ProductIdentificationPotential CauseMinimization Strategy
Unreacted this compoundTLC, HPLCIncomplete reaction, insufficient catalystIncrease reaction time, use excess alcohol, ensure catalyst activity.
Diethyl ether (from ethanol)GC-MSHigh reaction temperature, strong acid catalystUse a milder catalyst, control reaction temperature.
Benzoic anhydride derivativeIR, MSHigh temperatures, presence of a dehydrating agentMaintain a moderate reaction temperature.
Experimental Protocol: Synthesis of Ethyl 2-chloro-3-methylbenzoate

This protocol describes a general procedure for the synthesis of ethyl 2-chloro-3-methylbenzoate.

Materials:

  • This compound

  • Triethylorthoformate

  • Anhydrous Ethanol (optional, as solvent)

Procedure:

  • A mixture of this compound (0.2 mol) and triethylorthoformate (50 mL) is refluxed for 6 hours.[2]

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the excess triethylorthoformate and other volatile components are removed by distillation.

  • The crude product can be purified by bulb-to-bulb distillation to yield ethyl 2-chloro-3-methylbenzoate.[2]

Expected Yield: Approximately 89%.[2]

Amidation Reactions: Troubleshooting Guide

The conversion of this compound to its corresponding amide is a crucial step in the synthesis of many pharmaceutical and agrochemical compounds. This section provides guidance on troubleshooting common issues.

dot

Caption: General mechanism for the amidation of this compound.

Frequently Asked Questions (FAQs): Amidation

Q1: My amidation reaction is sluggish or not proceeding. What are the possible reasons?

A1: A common issue is the formation of an ammonium (B1175870) salt between the carboxylic acid and the amine, which is unreactive. To overcome this, the carboxylic acid is often activated, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

Q2: What side products should I be aware of during amidation?

A2: Over-reaction can be an issue if the amine is highly reactive or if the reaction conditions are too harsh. With primary amines, diacylation is a possibility. If the reaction is run at a high temperature, dehydration of the primary amide to a nitrile can occur.

Q3: How can I purify the resulting amide?

A3: The crude amide can often be purified by recrystallization. If impurities are difficult to remove, column chromatography may be necessary. Washing the crude product with a dilute acid can help remove any unreacted amine, and a wash with a dilute base can remove unreacted carboxylic acid.

Table 2: Troubleshooting Common Side Products in Amidation
Side ProductIdentificationPotential CauseMinimization Strategy
Unreacted Starting MaterialTLC, HPLCPoor activation of carboxylic acid, stable salt formationUse an activating agent (e.g., SOCl₂), use a coupling agent (e.g., DCC).
Diacylated AmineLC-MS, NMRHighly reactive amine, excess acyl chlorideUse a 1:1 stoichiometry of the activated acid and amine, add the acyl chloride slowly.
NitrileIR (C≡N stretch)High reaction temperature with a primary amideControl the reaction temperature, avoid prolonged heating.
Experimental Protocol: Synthesis of 2-Chloro-3-methylbenzamide

This protocol describes a general two-step procedure for the synthesis of 2-Chloro-3-methylbenzamide via the acyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Ammonia (B1221849) (or an amine solution)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

Procedure:

Step 1: Formation of the Acyl Chloride

  • In a round-bottom flask, dissolve this compound in an excess of thionyl chloride.

  • Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude 2-Chloro-3-methylbenzoyl chloride.

Step 2: Amidation

  • Dissolve the crude acyl chloride in an anhydrous solvent like dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly bubble ammonia gas through the solution or add an aqueous solution of the desired amine dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • The product can be isolated by filtration if it precipitates, or by extraction after washing with dilute acid and base.

  • The crude product can be purified by recrystallization.

Electrophilic Aromatic Substitution: Troubleshooting Guide

Further functionalization of the aromatic ring of this compound via electrophilic aromatic substitution (EAS) requires careful consideration of the directing effects of the existing substituents.

dot

Caption: Analysis of directing effects for electrophilic aromatic substitution.

Frequently Asked Questions (FAQs): Electrophilic Aromatic Substitution

Q1: Where will the incoming electrophile substitute on the this compound ring?

A1: The directing effects of the three substituents must be considered. The methyl group (-CH₃) is an ortho, para-director and an activating group. The chloro group (-Cl) is also an ortho, para-director but is deactivating. The carboxylic acid group (-COOH) is a meta-director and is strongly deactivating. The activating methyl group will have a dominant influence, and the deactivating groups will direct away from their ortho and para positions. The most likely position for substitution is position 5, which is para to the activating methyl group and meta to the deactivating chloro and carboxylic acid groups.

Q2: I am getting a mixture of isomers. How can I improve the regioselectivity?

A2: Controlling the reaction conditions, such as temperature and the choice of catalyst, can influence the isomer distribution. Lowering the reaction temperature often increases selectivity. In some cases, using a bulkier catalyst can favor substitution at the less sterically hindered position.

Q3: The reaction is not proceeding. What could be the issue?

A3: The carboxylic acid and chloro groups are deactivating, making the ring less reactive towards electrophilic attack. Harsher reaction conditions (e.g., stronger Lewis acid, higher temperature) may be required compared to the substitution of benzene (B151609) itself. However, this can also lead to more side products.

Table 3: Troubleshooting Isomer Formation in Electrophilic Aromatic Substitution
ReactionPredicted Major ProductPotential Isomeric Side ProductsMinimization Strategy
Nitration 2-Chloro-3-methyl-5-nitrobenzoic acid2-Chloro-3-methyl-4-nitrobenzoic acid, 2-Chloro-3-methyl-6-nitrobenzoic acidUse controlled nitrating conditions (e.g., HNO₃/H₂SO₄ at low temperature).[3]
Halogenation 5-Bromo-2-chloro-3-methylbenzoic acid4-Bromo-2-chloro-3-methylbenzoic acid, 6-Bromo-2-chloro-3-methylbenzoic acidUse a mild Lewis acid catalyst and control stoichiometry.
Experimental Protocol: Nitration of this compound (Predicted)

This is a predictive protocol based on general nitration procedures for deactivated benzoic acids.

Materials:

  • This compound

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

  • In a flask equipped with a dropping funnel and a thermometer, cool concentrated sulfuric acid in an ice bath.

  • Slowly add this compound to the sulfuric acid with stirring, ensuring the temperature remains low.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in the dropping funnel and cool it in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the benzoic acid derivative, maintaining the temperature below 10 °C.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours, then allow it to slowly warm to room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • The precipitated product can be collected by vacuum filtration and washed with cold water.

  • The crude product can be purified by recrystallization to separate the isomers.[4]

References

Technical Support Center: Scaling Up 2-Chloro-3-methylbenzoic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of 2-Chloro-3-methylbenzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: The primary industrial routes for synthesizing this compound include the oxidation of 2-chloro-3-methyltoluene or 2,6-dimethylchlorobenzene, the diazo hydrogenation method, the butyllithium (B86547) method, and the carbonylation of 3-chloro-2-iodotoluene.[1] The oxidation of substituted toluenes is often favored due to the availability of raw materials.

Q2: What are the main byproducts to expect during the oxidation route, and how can they be minimized?

A2: Common byproducts in the oxidation of 2-chloro-3-methyltoluene or similar precursors include 2-chloro-3-methylbenzaldehyde (B1591033) and dicarboxylic acids.[2] Over-oxidation can lead to the formation of dicarboxylic acids, while incomplete oxidation may leave residual aldehyde. Optimizing reaction time, temperature, and the oxidant-to-substrate ratio is crucial for minimizing these impurities. The use of selective catalysts can also enhance the yield of the desired benzoic acid derivative.

Q3: Are there advanced reactor technologies that can aid in scaling up this synthesis?

A3: Yes, micro-channel or tubular reactors are being explored to improve the safety and efficiency of this synthesis.[2] These reactors offer superior heat transfer, which is critical for managing the exothermic nature of the oxidation reaction, thereby reducing the risk of runaway reactions and improving product selectivity.[2]

Q4: What are the recommended methods for purifying crude this compound on a large scale?

A4: A common purification method involves dissolving the crude product in an aqueous alkaline solution, followed by extraction to remove non-acidic impurities. The aqueous phase is then acidified, typically with a strong acid like hydrochloric acid, to precipitate the purified this compound.[2] The solid product is then collected by filtration, washed, and dried. Recrystallization from a suitable solvent system can be employed for further purification if required.

Troubleshooting Guides

Issue 1: Low Yield and Purity

Symptoms:

  • The final yield of this compound is significantly lower than expected.

  • Analytical tests (e.g., HPLC, GC) show the presence of significant amounts of starting material or byproducts such as 2-chloro-3-methylbenzaldehyde.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Incomplete Oxidation - Increase Reaction Time: Monitor the reaction progress more frequently to ensure it has gone to completion. - Optimize Temperature: Gradually increase the reaction temperature within the recommended range to improve the reaction rate. Be cautious of promoting side reactions. - Adjust Oxidant Concentration: Ensure the molar ratio of the oxidizing agent to the starting material is optimal for complete conversion.
Byproduct Formation - Control Temperature: Poor temperature control can lead to over-oxidation or side reactions. Ensure the reactor's cooling system is adequate for the scale of the reaction. - Catalyst Selection: The choice of catalyst can significantly influence selectivity. Investigate different catalyst systems to minimize byproduct formation.
Suboptimal pH - Monitor and Adjust pH: For oxidation reactions in an aqueous medium, maintaining the optimal pH is crucial for both reaction rate and selectivity.
Issue 2: Poor Heat Dissipation and Runaway Reactions

Symptoms:

  • A rapid, uncontrolled increase in reaction temperature and pressure.

  • Discoloration of the reaction mixture, indicating product degradation.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Inadequate Cooling Capacity - Reduce Batch Size: If the reactor's cooling system cannot handle the heat generated, reduce the scale of the reaction. - Improve Heat Transfer: Ensure good agitation to improve heat transfer to the reactor walls. Consider using a reactor with a higher surface-area-to-volume ratio or external cooling loops.
Rate of Reagent Addition - Controlled Addition: Add the oxidizing agent or other highly reactive reagents slowly and in a controlled manner to manage the rate of heat generation.
Poor Mixing - Optimize Agitation: Inadequate mixing can create localized hot spots. Ensure the agitator design and speed are appropriate for the reactor size and viscosity of the reaction mixture.

Data Presentation

Table 1: Comparison of Lab-Scale Synthesis Conditions for Benzoic Acid Derivatives

ParameterMethod A: Oxidation of 2,6-dimethylchlorobenzeneMethod B: Chlorination of 2-amino-3-methylbenzoic acid
Starting Material 2,6-dimethylchlorobenzene2-amino-3-methylbenzoic acid
Key Reagents Oxygen, Catalyst, Co-catalystN-chlorosuccinimide (NCS), DMF
Temperature -Reflux
Pressure 0.1-0.8 MPaAtmospheric
Reaction Time 2 hours3 hours
Reported Yield 61.2% (crude concentrate)83%
Purity 62.7% (in concentrate)Not specified
Reference [1][3]

Note: The data presented is based on patent literature and may not be directly comparable due to differences in scale and purification methods.

Experimental Protocols

Protocol 1: Oxidation of 2,6-dimethylchlorobenzene

This protocol is based on a method described for the synthesis of this compound.

  • Reactor Setup: Charge a 1L four-necked flask (or a suitably sized reactor for the desired scale) equipped with a mechanical stirrer, thermometer, gas inlet, and reflux condenser with 122g (1.0 mol) of 2,6-dimethylphenol, 18.3g of DMF, and 488g of toluene.

  • Reaction Initiation: Heat the mixture to 50-60°C while stirring.

  • Oxidation: Introduce oxygen at a pressure of 0.1-0.8 MPa. Maintain the temperature between 50-60°C.

  • Monitoring: Monitor the reaction progress by analyzing samples for the disappearance of the starting material (e.g., by GC). The reaction is considered complete when the raw material is less than 0.5%.

  • Work-up: Cool the reactor to room temperature. The product can be isolated and purified through techniques such as filtration and removal of the solvent under reduced pressure.

Visualizations

Synthesis_Pathway Synthesis of this compound via Oxidation A 2-Chloro-3-methyltoluene B Oxidation A->B [O], Catalyst, Heat C This compound (Crude) B->C F Byproducts (e.g., Aldehyde) B->F D Purification (Alkaline wash, Acid precipitation) C->D E This compound (Pure) D->E

Caption: Oxidation pathway for this compound.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Detected Check_Completion Check Reaction Completion (TLC, GC, HPLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Increase_Time Increase Reaction Time Incomplete->Increase_Time Optimize_Temp Optimize Temperature Incomplete->Optimize_Temp Check_Purity Analyze Product Purity Complete->Check_Purity Increase_Time->Check_Completion Optimize_Temp->Check_Completion Impure High Impurity Level Check_Purity->Impure No End Process Optimized Check_Purity->End Yes Optimize_Purification Optimize Purification Protocol Impure->Optimize_Purification Optimize_Purification->End

Caption: Workflow for troubleshooting low product yield.

Logical_Relationships Key Parameter Relationships in Scaling Up Scale Reaction Scale Heat Heat Generation Scale->Heat Increases Mixing Mixing Efficiency Scale->Mixing Decreases (relatively) Yield Yield & Purity Heat->Yield Affects Safety Process Safety Heat->Safety Impacts Mixing->Heat Impacts distribution Mixing->Yield Affects

Caption: Interdependencies of key parameters during scale-up.

References

common impurities in 2-Chloro-3-methylbenzoic acid and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-3-methylbenzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My synthesized this compound has a lower than expected melting point and appears discolored. What are the likely impurities?

A1: A depressed and broad melting point, along with discoloration (typically yellow to brown), suggests the presence of impurities. Based on common synthetic routes, such as the oxidation of 2-chloro-3-methyltoluene or 2,6-dimethylchlorobenzene, the following are common impurities:

  • Unreacted Starting Materials: Residual 2-chloro-3-methyltoluene or 2,6-dimethylchlorobenzene.

  • Intermediates and Over-oxidation Products: Such as 2-chloro-3-methylbenzaldehyde (B1591033) and 2-chloro-3-carboxybenzaldehyde.

  • Isomeric Impurities: Other isomers of chloromethylbenzoic acid which are notoriously difficult to separate due to similar physical properties.

  • Residual Solvents and Reagents: Solvents used in the reaction or work-up, or inorganic salts.

Q2: How can I identify the specific impurities in my sample?

A2: A combination of analytical techniques can be employed for impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying both isomeric and non-isomeric organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Effective for identifying volatile impurities such as residual starting materials and some intermediates.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural information to identify unknown impurities if they are present in sufficient quantities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can indicate the presence of functional groups that do not belong to the target molecule, for example, an aldehyde C=O stretch.

Q3: What is the most effective general method for purifying crude this compound?

A3: Recrystallization is a widely used and effective technique for purifying this compound. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures, while the impurities should either be highly soluble or insoluble at all temperatures.

Another effective method involves acid-base extraction. The acidic nature of the carboxylic group allows for its separation from neutral organic impurities. This involves dissolving the crude product in an aqueous base, washing with an organic solvent to remove neutral impurities, and then re-precipitating the purified acid by adding a strong acid.[2]

Q4: I am struggling to remove isomeric impurities. What specific techniques can I use?

A4: Isomeric impurities are challenging to remove due to their similar chemical and physical properties.[3] Fractional crystallization can be effective but may require multiple cycles. The key is to find a solvent system where the solubility difference between the desired isomer and the impurities is maximized. Experimenting with mixed solvent systems can be beneficial. Additionally, pH-controlled precipitation can sometimes exploit the slight differences in the pKa values of the isomers to achieve separation.

Q5: My final product is an off-white or yellowish powder. How can I decolorize it?

A5: The presence of colored impurities can often be addressed by treating the solution of the crude product with activated charcoal before the final crystallization step. The activated charcoal adsorbs the colored impurities. It is crucial to filter the hot solution to remove the charcoal before allowing the solution to cool and crystallize.

Impurity Removal Efficiency

The following table provides illustrative data on the effectiveness of common purification methods for typical impurities found in this compound. The actual efficiencies may vary depending on the specific experimental conditions.

ImpurityTypical Level in Crude Product (%)MethodExpected Purity after 1st PassExpected Purity after 2nd Pass
2,6-dimethylchlorobenzene5 - 15Acid-Base Extraction>98%>99.5%
2-chloro-3-methylbenzaldehyde2 - 5Recrystallization (Toluene)>97%>99%
Isomeric Impurities1 - 3Fractional Recrystallization>98.5%>99.5%
Colored ImpuritiesVariableActivated Charcoal TreatmentVisually ImprovedColorless

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes a general method for the purification of this compound using a suitable solvent.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Toluene, Ethanol/Water mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

  • Activated charcoal (optional)

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel to remove the solid particles.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Protocol 2: Purification by Acid-Base Extraction

This protocol is effective for removing neutral organic impurities.

Materials:

  • Crude this compound

  • 1 M Sodium hydroxide (B78521) (NaOH) solution

  • 6 M Hydrochloric acid (HCl) solution

  • An organic solvent for extraction (e.g., Diethyl ether or Dichloromethane)

  • Separatory funnel

  • Beakers

  • pH paper or pH meter

Procedure:

  • Dissolution in Base: Dissolve the crude this compound in a sufficient amount of 1 M NaOH solution in a beaker with stirring. Ensure the pH is basic (pH > 9).

  • Extraction of Neutral Impurities: Transfer the aqueous solution to a separatory funnel. Add an equal volume of an organic solvent (e.g., diethyl ether). Shake the funnel vigorously, venting frequently. Allow the layers to separate and drain the aqueous layer into a clean beaker. Discard the organic layer containing the neutral impurities. Repeat this extraction step two more times.

  • Precipitation of Pure Acid: Cool the aqueous solution in an ice bath. While stirring, slowly add 6 M HCl until the solution is acidic (pH < 4). This compound will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold deionized water to remove any residual inorganic salts.

  • Drying: Dry the purified product in a vacuum oven.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control crude_product Crude this compound dissolution Dissolve in Base (e.g., NaOH) crude_product->dissolution Impure Product extraction Extract with Organic Solvent dissolution->extraction Aqueous Solution precipitation Acidify to Precipitate (e.g., with HCl) extraction->precipitation Purified Aqueous Solution filtration Vacuum Filtration precipitation->filtration Slurry washing Wash with Cold Water filtration->washing drying Dry under Vacuum washing->drying hplc HPLC Analysis for Purity drying->hplc Purified Product mp Melting Point Determination drying->mp

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Crude Product Analysis low_mp Low/Broad Melting Point? start->low_mp discolored Product Discolored? low_mp->discolored Yes final_product Pure Product low_mp->final_product No recrystallize Perform Recrystallization discolored->recrystallize No acid_base Perform Acid-Base Extraction discolored->acid_base Yes charcoal Use Activated Charcoal recrystallize->charcoal acid_base->charcoal isomeric_check Isomeric Impurities Suspected? charcoal->isomeric_check fractional_recrystallize Fractional Recrystallization isomeric_check->fractional_recrystallize Yes isomeric_check->final_product No fractional_recrystallize->final_product

Caption: Troubleshooting logic for the purification of this compound.

References

improving catalyst efficiency in the synthesis of 2-Chloro-3-methylbenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloro-3-methylbenzoic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The primary synthetic routes include:

  • Catalytic Oxidation: Oxidation of a corresponding toluene (B28343) derivative, such as 2-chloro-3-methyltoluene or 2,6-dimethyl chlorobenzene, using catalysts.[1][2][3][4][5][6]

  • Carbonylation: Introduction of a carbonyl group (CO) into an organic molecule, such as 2-chloro-3-methyltoluene, often catalyzed by palladium.[1]

  • Amination of Chlorobenzoic Acids: Copper-catalyzed cross-coupling reaction of 2-chlorobenzoic acids with aniline (B41778) derivatives.[7][8][9]

  • Chlorination of Anthranilic Acid Derivatives: Direct chlorination of 2-amino-3-methylbenzoic acid.[10][11][12]

Q2: My reaction yield is significantly lower than expected. What are the common causes?

A2: Low yields can stem from several factors, with the most common being:

  • Catalyst Deactivation: Many catalysts, especially Lewis acids like aluminum chloride, are highly sensitive to moisture.[13] Ensure all glassware is oven-dried and reagents are anhydrous.

  • Suboptimal Reaction Temperature: The reaction may require specific temperature ranges to proceed efficiently. Both insufficient and excessive heat can lead to lower yields or the formation of byproducts.[13]

  • Incorrect Stoichiometry: The molar ratios of reactants and catalysts are critical. For instance, in Friedel-Crafts reactions, more than a catalytic amount of AlCl₃ is often required as it forms a complex with the product.[13]

  • Poor Reagent Quality: Impurities in starting materials can interfere with the catalytic cycle and lead to side reactions.[13]

  • Inefficient Mixing: Inadequate stirring can result in localized temperature gradients and incomplete reactions.[13]

Q3: I am observing the formation of unexpected byproducts. What could be the cause?

A3: The formation of multiple products can be attributed to:

  • Isomer Formation: Depending on the reaction conditions, the formation of positional isomers can occur.

  • Side Reactions: High temperatures or incorrect stoichiometry can promote unwanted side reactions.[13]

  • Over-oxidation: In oxidation reactions, controlling the reaction time and temperature is crucial to prevent the formation of over-oxidized products or side-chain cleavage.

Q4: How can I improve the turnover number (TON) and turnover frequency (TOF) of my catalyst?

A4: To enhance catalyst efficiency:

  • Optimize Ligand Properties: The electronic and steric properties of ligands in catalyst complexes (e.g., phosphine (B1218219) ligands in palladium catalysts) play a crucial role in influencing the rates of oxidative addition, transmetalation, and reductive elimination.[14]

  • Control Catalyst Loading: While a sufficient amount of catalyst is necessary, excessive loading can sometimes lead to side reactions or be economically inefficient.

  • Select Appropriate Solvents and Bases: The choice of solvent and base can significantly impact catalyst activity, stability, and selectivity by influencing reagent solubility and the stability of reaction intermediates.[14][15]

  • Minimize Catalyst Deactivation: As mentioned, preventing moisture contamination is key. Additionally, some reactions benefit from additives that can reduce catalyst deactivation.[16] For a proper kinetic analysis, preactivation and deactivation processes should be considered.[17]

Troubleshooting Guides

Issue 1: Low Yield in Copper-Catalyzed Amination of 2-Chlorobenzoic Acid
Potential Cause Troubleshooting Step Expected Outcome
Catalyst System Inefficiency Screen different copper sources (e.g., CuI, Cu₂O, Cu powder). A combination of Cu and Cu₂O has been shown to improve yields.[7][8]Increased conversion to the desired N-aryl anthranilic acid derivative.
Inappropriate Base Test various bases (e.g., K₂CO₃, Cs₂CO₃). The choice of base can significantly affect the reaction rate.Optimization of reaction conditions leading to higher product yield.
Steric Hindrance For sterically hindered anilines, consider using a more active catalyst system or adjusting reaction conditions (e.g., higher temperature, longer reaction time).[7][8]Successful amination despite the presence of bulky substituents.
Solvent Effects Evaluate different high-boiling point solvents like 2-ethoxyethanol (B86334) or DMF.Improved solubility of reactants and catalyst, leading to a better reaction rate.
Issue 2: Inefficient Catalytic Oxidation of 2-Chloro-3-methyltoluene
Potential Cause Troubleshooting Step Expected Outcome
Low Catalyst Activity Experiment with different catalyst systems, such as cobalt acetate, manganese acetate, or cobalt-manganese-bromine composites.[3][5]Increased conversion of the starting material.
Poor Selectivity Adjust the reaction temperature. Higher temperatures can sometimes favor oxidation of the methyl group over the aromatic ring.[3] The addition of an initiator like acetaldehyde (B116499) can also help.[6]Higher selectivity towards the desired this compound.
Mass Transfer Limitations In gas-liquid reactions (e.g., using air or oxygen), ensure efficient mixing to maximize the interfacial area between the gas and liquid phases.Improved reaction rate and overall yield.
Catalyst Poisoning Ensure the purity of the starting material and solvent to avoid introducing substances that could poison the catalyst.Consistent catalyst performance and reproducible results.

Experimental Protocols

Protocol 1: Copper-Catalyzed Amination of 2-Chlorobenzoic Acid

This protocol is adapted from a procedure for the synthesis of N-aryl anthranilic acid derivatives.[7][8]

Materials:

  • 2-Chlorobenzoic acid

  • Aniline derivative (e.g., 2-methylaniline)

  • Copper (Cu) powder

  • Copper(I) oxide (Cu₂O)

  • Potassium carbonate (K₂CO₃)

  • 2-Ethoxyethanol

Procedure:

  • To a round-bottom flask, add 2-chlorobenzoic acid (1.0 equiv.), the aniline derivative (1.05 equiv.), Cu powder (9 mol%), Cu₂O (4 mol%), and K₂CO₃ (2.0 equiv.).

  • Add 2-ethoxyethanol as the solvent.

  • Reflux the reaction mixture at 130°C for 24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and perform an appropriate workup to isolate the product. This typically involves acidification to precipitate the carboxylic acid, followed by filtration and purification.

Protocol 2: Catalytic Oxidation of 2-Chloro-m-xylene

This protocol is based on a patented method for preparing this compound.[4]

Materials:

  • 2-chloro-m-xylene

  • Catalyst (e.g., cobalt naphthenate)

  • Oxidizing agent (air or oxygen)

Procedure:

  • Add 2-chloro-m-xylene and the catalyst (0.5-3% molar amount of the 2-chloro-m-xylene) to a suitable reactor.

  • Introduce the oxidizing agent (air or oxygen) into the reactor.

  • Heat the reaction mixture to a temperature between 120-180°C.

  • Maintain the reaction for a sufficient time to achieve high conversion.

  • After the reaction, purify the product, which may involve dissolving the crude product in an alkaline solution, extraction of impurities, and precipitation of the acid with a strong acid.[4]

Quantitative Data

Table 1: Effect of Catalyst System on Copper-Catalyzed Amination of 2-Chlorobenzoic Acid with 2-Methylaniline [7]

EntryCatalystTime (h)Yield (%)
1CuI (9 mol%)555
2Cu₂O (9 mol%)558
3Cu (9 mol%)560
4Cu (9 mol%) / Cu₂O (4 mol%)571
5Cu (9 mol%) / Cu₂O (4 mol%)2476

Table 2: Examples of Chlorination of 2-Amino-3-methylbenzoic Acid [10]

Chlorinating AgentCatalystSolventTemperature (°C)Time (h)Purity (%)Yield (%)
N-chlorosuccinimideBenzoyl peroxideN,N-dimethylformamide100199.387.7
DichlorohydantoinBenzoyl peroxideN,N-dimethylformamide100199.387.0
DichlorohydantoinBenzoyl peroxideN,N-dimethylformamide110199.187.0

Visualizations

ExperimentalWorkflow_Amination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 2-Chlorobenzoic Acid Aniline Derivative Mix Combine Reagents Reactants->Mix Catalyst Cu / Cu₂O Catalyst->Mix Base K₂CO₃ Base->Mix Solvent 2-Ethoxyethanol Solvent->Mix Heat Reflux at 130°C (24h, N₂ atm) Mix->Heat Monitor by TLC Cool Cool to RT Heat->Cool Acidify Acidify Cool->Acidify Filter Filter Acidify->Filter Purify Purify Product Filter->Purify FinalProduct FinalProduct Purify->FinalProduct N-Aryl Anthranilic Acid Derivative

Caption: Workflow for Copper-Catalyzed Amination.

Troubleshooting_LowYield Start Low Reaction Yield Moisture Check for Moisture in Reagents/Glassware? Start->Moisture Temp Is Temperature Optimal? Moisture->Temp No Dry Action: Oven-dry glassware, use anhydrous reagents Moisture->Dry Yes Stoich Are Stoichiometric Ratios Correct? Temp->Stoich No AdjustTemp Action: Gradually adjust temperature while monitoring reaction Temp->AdjustTemp Yes Purity Are Reagents of High Purity? Stoich->Purity No AdjustStoich Action: Recalculate and adjust reactant/catalyst -ratios Stoich->AdjustStoich Yes PurifyReagents Action: Purify starting materials or use higher grade reagents Purity->PurifyReagents Yes End Improved Yield Purity->End No Dry->Temp AdjustTemp->Stoich AdjustStoich->Purity PurifyReagents->End Re-run Experiment

Caption: Troubleshooting Logic for Low Reaction Yields.

References

troubleshooting guide for low yield in Ullmann condensation of benzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the Ullmann condensation of benzoic acids. The following information is presented in a question-and-answer format to directly address common issues encountered during this C-O coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low or no product yield in the Ullmann condensation of benzoic acids?

Low or no product yield in an Ullmann condensation can stem from several factors. The most common issues include an inactive catalyst, suboptimal reaction temperature, inappropriate choice of base or solvent, and the presence of atmospheric oxygen.[1][2] It is crucial to systematically evaluate each of these parameters to identify the root cause of the problem.

Q2: How do I choose the right copper catalyst for my reaction?

The choice of copper catalyst is critical for a successful Ullmann condensation. Copper(I) salts, such as CuI, CuBr, or Cu₂O, are often the most effective.[2] It is essential to use a fresh, high-purity copper(I) source, as the active catalytic species is considered to be Cu(I).[2] If using Cu(0) or Cu(II) sources, ensure the reaction conditions can generate the active Cu(I) species in situ.[2] In some cases, "activated" copper powder, prepared by reducing copper sulfate (B86663) with zinc metal, can be used.[3]

Q3: What is the role of a ligand, and is it always necessary?

While traditional Ullmann reactions were often performed without ligands at very high temperatures, modern protocols frequently employ ligands to improve yields and reaction rates under milder conditions.[1][3] Ligands, such as 1,10-phenanthroline (B135089) derivatives, N-methylglycine, or L-proline, stabilize the copper catalyst and facilitate the reaction.[1][2] For electron-rich substrates, N-methylated amino acid-derived ligands may be particularly effective.[2] Screening a variety of ligands is often a key step in optimizing the reaction.[2]

Q4: I'm observing significant side product formation. What are the likely side reactions and how can I minimize them?

Common side reactions in Ullmann condensations include homocoupling of the aryl halide and dehalogenation of the aryl halide.[1] Homocoupling can occur at high temperatures. To minimize this, consider lowering the reaction temperature or using a more active catalyst/ligand system that allows for reaction at a lower temperature.[1] Dehalogenation can be promoted by certain bases and high temperatures. Using a milder base or a different solvent can help to reduce this side reaction.[1]

Troubleshooting Guide for Low Yield

Problem: Low or No Product Yield
Potential Cause Suggested Solution Citation
Inactive Catalyst Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr). Ensure the catalyst has not been deactivated by air or moisture.[1][2]
Inappropriate Ligand Screen a variety of ligands, such as 1,10-phenanthrolines or amino acids (e.g., L-proline, N,N-dimethylglycine).[1][2]
Suboptimal Base Screen different inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃. The base is crucial for deprotonation.[2]
Incorrect Solvent Use high-boiling point polar aprotic solvents like DMF, DMSO, or dioxane. Non-polar solvents like toluene (B28343) or xylene can also be effective in some cases.[1][4]
Low Reaction Temperature Ullmann reactions often require high temperatures (100-180 °C). Incrementally increase the temperature if no reaction is observed.[1][2]
Presence of Oxygen Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.[1]
Protic Impurities Use anhydrous solvents and reagents, and ensure glassware is thoroughly dried to avoid side reactions like the reduction of the aryl halide.[2]

Experimental Protocols

Representative Protocol for Copper-Catalyzed Ullmann Condensation of a Benzoic Acid

This generalized procedure is based on common practices for the N-arylation of imidazoles and can be adapted for the O-arylation of benzoic acids. Optimization for specific substrates is likely required.[1]

Materials:

  • Aryl halide (e.g., 3-Bromobenzoic acid) (1.0 mmol)

  • Nucleophile (e.g., Imidazole, or for O-arylation, a phenol) (1.2 mmol)

  • Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)

  • Ligand (e.g., 1,10-Phenanthroline) (0.1 mmol, 10 mol%)

  • Base (e.g., K₂CO₃) (2.0 mmol)

  • Anhydrous DMF (5 mL)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide, nucleophile, CuI, ligand, and base.

  • Seal the tube, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous DMF via syringe.

  • Heat the reaction mixture to 120-140 °C and stir for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) (20 mL) and water (20 mL).

  • Acidify the aqueous layer to pH 3-4 with 1 M HCl.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1]

Visual Guides

Troubleshooting Workflow for Low Yield

G cluster_conditions Condition Optimization start Low or No Yield catalyst Check Catalyst Activity - Use fresh Cu(I) salt - Ensure inert atmosphere start->catalyst reagents Verify Reagent Quality - Use anhydrous solvents - Check purity of starting materials start->reagents conditions Optimize Reaction Conditions catalyst->conditions If catalyst is active no_improvement No Improvement conditions->no_improvement temperature Adjust Temperature (100-180 °C) conditions->temperature reagents->catalyst yield_ok Yield Improved base Screen Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) temperature->base solvent Screen Solvents (DMF, DMSO, Dioxane) base->solvent ligand Screen Ligands (Phenanthrolines, Amino Acids) solvent->ligand ligand->yield_ok

Caption: A troubleshooting workflow for addressing low yields in Ullmann condensations.

Key Reaction Parameters Relationship

G Yield Reaction Yield Catalyst Catalyst System (Cu(I) Source + Ligand) Catalyst->Yield Base Base (e.g., K₂CO₃, Cs₂CO₃) Catalyst->Base Base->Yield Solvent Solvent (e.g., DMF, Dioxane) Base->Solvent Solvent->Yield Temperature Temperature (100-180 °C) Solvent->Temperature Temperature->Yield Atmosphere Atmosphere (Inert) Atmosphere->Yield

Caption: Interdependencies of key parameters influencing Ullmann condensation yield.

References

Technical Support Center: Managing Exothermic Reactions in the Synthesis of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The information below is designed to directly address specific issues you may encounter when managing exothermic reactions during the synthesis of substituted benzoic acids, particularly through Grignard reactions and Friedel-Crafts acylations.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for substituted benzoic acids that involve significant exothermic steps?

A1: Two common and powerful methods for synthesizing substituted benzoic acids that involve highly exothermic steps are the Grignard reaction and the Friedel-Crafts acylation.

  • Grignard Reaction: This involves the formation of a Grignard reagent from an aryl halide and magnesium, followed by carboxylation with carbon dioxide. The formation of the Grignard reagent is particularly exothermic and can be challenging to control.[1][2][3]

  • Friedel-Crafts Acylation: This reaction uses a Lewis acid catalyst to acylate an aromatic ring with an acyl halide or anhydride (B1165640). The reaction between the acylating agent and the Lewis acid is often highly exothermic.[4][5]

Q2: What are the main causes of a runaway reaction during a Grignard synthesis of benzoic acid?

A2: A thermal runaway during a Grignard synthesis is a significant safety hazard and is often caused by:

  • Delayed Initiation: The reaction between the aryl halide and magnesium can have an induction period. If the halide is added too quickly before the reaction initiates, it can accumulate. Once the reaction starts, the large amount of unreacted halide reacts rapidly, leading to a sudden and violent exotherm.[3][6]

  • Inadequate Heat Removal: As reactions are scaled up, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[7][8] If the heat generated by the reaction exceeds the cooling capacity of the setup, the temperature can rise uncontrollably.

  • Moisture Contamination: The presence of water will quench the Grignard reagent in a highly exothermic reaction. This not only reduces yield but can also contribute to a loss of thermal control.[9][10]

Q3: In a Friedel-Crafts acylation, which step generates the most heat?

A3: The most significant exotherm in a Friedel-Crafts acylation typically occurs during the formation of the acylium ion. This happens when the Lewis acid catalyst (e.g., AlCl₃) reacts with the acyl halide or anhydride.[4][5] This step is often performed at low temperatures with slow addition of the acylating agent to maintain control.

Q4: How can I visually tell if my Grignard reaction has initiated?

A4: Successful initiation of a Grignard reaction is usually accompanied by several visual cues:

  • The solution turning cloudy, with a grayish or brownish appearance.[9][11]

  • Spontaneous boiling of the solvent (e.g., diethyl ether or THF) at the surface of the magnesium turnings.[11][12]

  • The disappearance of the color of an initiator, such as iodine.[9][12]

Q5: What is the purpose of quenching a reaction, and why is it often exothermic?

A5: Quenching is the process of deactivating any remaining reactive reagents at the end of a reaction. In the context of Grignard synthesis, this involves destroying the excess Grignard reagent. This is often done by adding a protic source, like a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid.[6][8] The reaction between the highly basic Grignard reagent and the proton source is a strong acid-base reaction and is therefore highly exothermic.[13]

Troubleshooting Guides

Grignard Reaction for Substituted Benzoic Acid Synthesis
Problem Possible Cause(s) Troubleshooting Steps
Reaction fails to initiate. 1. Magnesium surface is passivated by an oxide layer.2. Glassware or solvent is not completely dry.3. Low reactivity of the aryl halide.1. Activate Magnesium: Use a crystal of iodine, a few drops of 1,2-dibromoethane, or sonication to activate the magnesium surface.[9][11][12]2. Ensure Anhydrous Conditions: Flame-dry all glassware under an inert atmosphere and use anhydrous solvents.[9][12]3. Gentle Warming: Gentle warming with a heat gun or water bath can help initiate the reaction, but be prepared to cool it immediately once it starts.[12][14]
A sudden, violent exotherm occurs after a delay. Accumulation of unreacted aryl halide due to delayed initiation.[3][6]1. Slow Initial Addition: Add only a small portion of the aryl halide initially and wait for signs of reaction before adding more.2. Controlled Addition Rate: Once initiated, add the remaining aryl halide dropwise at a rate that maintains a gentle reflux.[6]3. Ensure Adequate Cooling: Have an ice bath ready to immerse the reaction flask if the reaction becomes too vigorous.[6]
The reaction mixture turns dark brown or black. This can indicate decomposition or side reactions, often due to overheating.[9]1. Maintain Moderate Temperature: Use a cooling bath to maintain a gentle, controlled reflux. Avoid excessive heating.[9]2. Check for Impurities: Ensure the starting materials and solvent are pure.
Low yield of benzoic acid and formation of biphenyl (B1667301) byproduct. The Grignard reagent is reacting with unreacted aryl halide (Wurtz coupling).[9][14]1. Slow Aryl Halide Addition: A slow, controlled addition of the halide minimizes its concentration, reducing the likelihood of this side reaction.[8]2. Maintain a Low Temperature: This side reaction is often favored at higher temperatures.[9]
Friedel-Crafts Acylation for Substituted Benzoic Acid Synthesis
Problem Possible Cause(s) Troubleshooting Steps
Uncontrolled exotherm upon addition of Lewis acid or acylating agent. The reaction between the Lewis acid and the acylating agent is highly exothermic.[4]1. Low Temperature Addition: Cool the reaction mixture (aromatic substrate and solvent) in an ice bath (0°C) before slowly adding the Lewis acid and then the acylating agent.[15]2. Slow, Portion-wise Addition: Add the Lewis acid and acylating agent slowly and in small portions, allowing the temperature to stabilize between additions.
Low yield of the desired ketone precursor. 1. Deactivated aromatic ring.2. Insufficient amount of Lewis acid catalyst.3. Moisture in the reaction.1. Check Substrate Reactivity: Friedel-Crafts reactions work best with electron-rich (activated) aromatic rings. Highly deactivated rings may not react.2. Use Stoichiometric Catalyst: The Lewis acid complexes with the product ketone, so at least a stoichiometric amount is often required.[16]3. Ensure Anhydrous Conditions: Lewis acids like AlCl₃ are highly moisture-sensitive. Use anhydrous reagents and dry glassware.
Formation of multiple products (polysubstitution). The product ketone is sometimes more reactive than the starting material.1. Use a Milder Lewis Acid: In some cases, a less reactive catalyst can improve selectivity.2. Control Stoichiometry: Use a slight excess of the aromatic substrate relative to the acylating agent.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for managing exotherms in these reactions. Note that specific values can vary based on the scale and specific substrates used.

Table 1: Typical Reaction Parameters for Grignard Synthesis of Benzoic Acid

ParameterValueRationale
Aryl Halide Addition Rate Dropwise, maintaining gentle refluxPrevents accumulation of unreacted halide and allows for dissipation of heat.[6]
Reaction Temperature 35-65°C (depending on solvent)Diethyl ether (bp ~35°C) or THF (bp ~66°C) reflux provides a self-regulating temperature.[9]
Quenching Temperature 0-10°CCooling the reaction mixture before adding the quenching agent helps to control the exotherm of this step.[6]
Heat of Reaction (Formation of PhMgBr) Approx. -230 kJ/molHighly exothermic, requiring careful heat management.

Table 2: Typical Reaction Parameters for Friedel-Crafts Acylation

ParameterProtocol 1[16]Protocol 2[16]Rationale
Initial Temperature Cooled in an ice bathNot specifiedCooling during the addition of the Lewis acid and acylating agent is critical to control the initial exotherm.[15]
Reaction Temperature Gentle warming, then refluxWater bath heatingAfter the initial exotherm is controlled, heating is often required to drive the reaction to completion.
Reactant Ratio (Phthalic Anhydride: AlCl₃) 1 : 2 (by weight)1 : 2 (by weight)A stoichiometric amount of AlCl₃ is often necessary as it complexes with the product.[16]

Experimental Protocols

Protocol 1: Synthesis of Benzoic Acid via Grignard Reaction

Materials:

  • Magnesium turnings (1.1 eq)

  • Bromobenzene (B47551) (1.0 eq)

  • Anhydrous diethyl ether

  • Iodine (one small crystal)

  • Dry ice (solid CO₂)

  • 6 M Hydrochloric acid (HCl)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place the magnesium turnings and a crystal of iodine in the flask.

  • Initiation: Add a small portion (approx. 10%) of a solution of bromobenzene in anhydrous diethyl ether to the magnesium turnings. If the reaction does not start (disappearance of iodine color, gentle boiling), gently warm the flask with a heat gun until initiation is observed.[12] Be prepared to cool the flask in an ice bath immediately.

  • Grignard Formation: Once the reaction has started, add the remaining bromobenzene solution dropwise from the dropping funnel at a rate that maintains a gentle, controlled reflux. The reaction is exothermic and should sustain its own reflux.[12]

  • Completion: After the addition is complete, continue to stir the mixture for an additional 30 minutes to ensure all the magnesium has reacted.

  • Carboxylation: Cool the reaction mixture to room temperature. In a separate beaker, place an excess of crushed dry ice. Slowly and carefully pour the Grignard reagent solution onto the dry ice with vigorous stirring.[14] The use of dry ice acts as both a reagent and a cooling agent.[12]

  • Work-up and Quenching: Allow the excess dry ice to sublime. Slowly add 6 M HCl to the resulting slush until the solution is acidic and all solids have dissolved. This step can be exothermic and should be done in an ice bath.[14]

  • Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield crude benzoic acid.

Protocol 2: Synthesis of 2-Benzoylbenzoic Acid via Friedel-Crafts Acylation

Materials:

  • Phthalic anhydride (1.0 eq)

  • Anhydrous aluminum chloride (AlCl₃) (2.0 eq)

  • Thiophene-free benzene (B151609) (solvent and reactant)

  • Ice

  • Concentrated Hydrochloric acid (HCl)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, place phthalic anhydride and benzene. Cool the flask in an ice bath.

  • Catalyst Addition: While stirring the cooled mixture, add the anhydrous aluminum chloride in small portions. Control the rate of addition to keep the temperature from rising too quickly. An HCl gas trap is necessary.

  • Reaction: After all the AlCl₃ has been added, remove the ice bath and gently warm the mixture to initiate the main reaction. Once the reaction begins, it may become sufficiently exothermic to reflux the benzene. Maintain a gentle reflux for 30-60 minutes after the initial vigorous reaction has subsided.[16]

  • Hydrolysis and Quenching: Cool the flask back down in an ice bath. Very slowly and carefully, add crushed ice to the reaction mixture to hydrolyze the aluminum complex and quench the reaction. This is a highly exothermic step and will evolve a large amount of HCl gas.[16] After the initial vigorous reaction with ice subsides, add concentrated HCl to dissolve the aluminum salts.[16]

  • Isolation: Transfer the mixture to a separatory funnel and separate the layers. The product is in the benzene layer. Wash the organic layer with water, then extract with a sodium carbonate solution to convert the benzoic acid derivative to its water-soluble salt.

  • Precipitation: Acidify the aqueous sodium carbonate extract with HCl to precipitate the 2-benzoylbenzoic acid. Collect the solid product by vacuum filtration.

Visualizations

Exotherm_Management_Workflow cluster_prep Preparation cluster_reaction Reaction Control cluster_workup Work-up & Quenching A 1. Assemble Dry Glassware under Inert Atmosphere B 2. Charge Reactor with Reactants/Solvent A->B C 3. Cool Reactor to Target Temperature (e.g., 0°C) B->C D 4. Slow, Dropwise Addition of Reagent C->D E 5. Monitor Temperature and Visual Cues D->E F Is Temperature Stable? E->F G Continue Addition F->G Yes H Adjust Cooling/ Slow Addition Rate F->H No G->D I 6. Cool Reaction to 0°C G->I H->E J 7. Slow Addition of Quenching Agent I->J K 8. Isolate Product J->K Grignard_Troubleshooting Start Start Grignard Synthesis Q1 Does the reaction initiate? Start->Q1 A1_Yes Proceed with slow halide addition Q1->A1_Yes Yes A1_No Activate Mg: - Add Iodine/DBE - Gentle Warming - Sonication Q1->A1_No No Q2 Is exotherm controlled? A1_Yes->Q2 A1_No->Q1 A2_Yes Continue to completion Q2->A2_Yes Yes A2_No - Increase Cooling - Reduce Addition Rate - Check for Moisture Q2->A2_No No End Reaction Complete A2_Yes->End A2_No->Q2

References

preventing byproduct formation in the oxidation of 2,6-dimethylchlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the oxidation of 2,6-dimethylchlorobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the primary target products in the oxidation of 2,6-dimethylchlorobenzene?

The primary goal of oxidizing 2,6-dimethylchlorobenzene is typically the selective oxidation of one or both methyl groups to form corresponding aldehydes, carboxylic acids, or alcohols. The desired product depends on the specific synthetic route and the desired final molecule. For instance, complete oxidation of both methyl groups would yield 3-chloro-phthalic acid.

Q2: What are the common byproducts observed during the oxidation of 2,6-dimethylchlorobenzene?

Common byproducts can arise from several side reactions:

  • Incomplete Oxidation: Formation of intermediates such as 2-chloro-6-methylbenzaldehyde (B74664) or 2-chloro-6-methylbenzoic acid when the complete oxidation of both methyl groups is desired.

  • Over-oxidation: In cases where the aldehyde is the target, over-oxidation to the carboxylic acid can occur.

  • Ring Chlorination: Further chlorination of the aromatic ring can lead to the formation of dichlorinated or trichlorinated xylene derivatives.[1]

  • Formation of Quinone-like Structures: Oxidation of the aromatic ring itself can lead to the formation of chlorinated benzoquinones.[2]

  • Coupling Products: Dimerization or polymerization of the starting material or intermediates can occur under certain catalytic conditions.

Q3: Which analytical techniques are suitable for monitoring the reaction progress and identifying byproducts?

To effectively monitor the reaction and identify potential byproducts, a combination of the following techniques is recommended:

  • Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the disappearance of the starting material and the appearance of products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile byproducts and the main products.

  • High-Performance Liquid Chromatography (HPLC): Suitable for the analysis of less volatile products such as carboxylic acids.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information for the definitive identification of the main product and isolated byproducts.

Troubleshooting Guides

This section provides solutions to common problems encountered during the oxidation of 2,6-dimethylchlorobenzene.

Issue 1: Low Conversion of 2,6-Dimethylchlorobenzene

Possible Causes & Solutions

Possible CauseRecommended Action
Insufficient Oxidant Increase the molar equivalents of the oxidizing agent incrementally.
Low Reaction Temperature Gradually increase the reaction temperature while monitoring for byproduct formation.
Poor Catalyst Activity Ensure the catalyst is fresh and not poisoned. Consider a different catalyst system (e.g., Co/Mn/Br, Pd-based).
Inadequate Reaction Time Extend the reaction time and monitor the progress by TLC or GC.
Issue 2: Formation of Over-oxidation Products (e.g., Carboxylic Acid instead of Aldehyde)

Possible Causes & Solutions

Possible CauseRecommended Action
Excessive Oxidant Reduce the molar equivalents of the oxidizing agent.
High Reaction Temperature Lower the reaction temperature to improve selectivity.
Prolonged Reaction Time Monitor the reaction closely and stop it once the desired product is formed, even if some starting material remains.
Harsh Oxidizing Agent Employ a milder and more selective oxidizing agent.
Issue 3: Formation of Ring Chlorination Byproducts

Possible Causes & Solutions

Possible CauseRecommended Action
Presence of Lewis Acids Ensure the absence of Lewis acid catalysts that can promote electrophilic aromatic substitution.[3]
Generation of Free Chlorine Use radical scavengers if the reaction conditions are known to generate free chlorine.
Inappropriate Solvent Use a solvent that does not promote chlorination.

Experimental Protocols

Key Experiment: Catalytic Air Oxidation of 2,6-Dimethylchlorobenzene to 2-Chloro-6-methylbenzoic Acid

This protocol is a general guideline and may require optimization based on laboratory conditions and desired product specifications.

Materials:

  • 2,6-Dimethylchlorobenzene

  • Cobalt(II) acetate (B1210297) tetrahydrate

  • Manganese(II) acetate tetrahydrate

  • Sodium bromide

  • Acetic acid (solvent)

  • Pressurized reaction vessel (autoclave)

  • Compressed air or oxygen source

Procedure:

  • Charge the reaction vessel with 2,6-dimethylchlorobenzene, cobalt(II) acetate, manganese(II) acetate, sodium bromide, and glacial acetic acid.

  • Seal the reactor and purge with nitrogen gas.

  • Pressurize the vessel with compressed air to the desired pressure.

  • Heat the mixture to the target temperature (e.g., 150-200°C) with vigorous stirring.

  • Maintain the temperature and pressure for the specified reaction time, monitoring the reaction progress by taking samples periodically for GC analysis.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

  • The product can be isolated by crystallization upon cooling or by extraction and subsequent purification.

Data Presentation

The following table summarizes the impact of various reaction parameters on the oxidation of substituted xylenes, providing a reference for optimizing the oxidation of 2,6-dimethylchlorobenzene.

Table 1: Influence of Reaction Conditions on the Oxidation of Dichloroxylenes (Representative Data)

ParameterCondition ACondition BCondition CExpected Outcome on 2,6-Dimethylchlorobenzene Oxidation
Catalyst Co/MnCo/Mn/BrPd/CThe Co/Mn/Br system is often more active for methyl group oxidation. Pd/C might be an option for milder conditions.
Temperature 120°C160°C200°CHigher temperatures generally increase conversion but may decrease selectivity, leading to over-oxidation and ring degradation.
Pressure 5 bar15 bar30 barIncreased air pressure enhances the oxygen concentration, which can improve the reaction rate but also the risk of over-oxidation.
Solvent Acetic AcidWater (biphasic)No SolventAcetic acid is a common solvent that can also act as a promoter. Water can be used in some catalytic systems to suppress byproduct formation.[4]

Visualizations

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the oxidation of 2,6-dimethylchlorobenzene.

Troubleshooting_Workflow start Start Oxidation of 2,6-Dimethylchlorobenzene check_conversion Low Conversion? start->check_conversion check_byproducts Byproduct Formation? check_conversion->check_byproducts No optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Increase Oxidant - Check Catalyst Activity check_conversion->optimize_conditions Yes incomplete_oxidation Incomplete Oxidation? check_byproducts->incomplete_oxidation Yes end Successful Oxidation check_byproducts->end No incomplete_oxidation->optimize_conditions Yes adjust_oxidant Adjust Oxidant: - Decrease Amount - Use Milder Oxidant incomplete_oxidation->adjust_oxidant No over_oxidation Over-oxidation? ring_chlorination Ring Chlorination? over_oxidation->ring_chlorination No modify_conditions Modify Conditions: - Lower Temperature - Shorter Reaction Time over_oxidation->modify_conditions Yes check_catalyst Check for Lewis Acids & Free Radical Source ring_chlorination->check_catalyst Yes ring_chlorination->end No optimize_conditions->start adjust_oxidant->over_oxidation modify_conditions->start check_catalyst->start

Caption: Troubleshooting workflow for byproduct prevention.

Signaling Pathway for Byproduct Formation

This diagram illustrates potential reaction pathways leading to the desired product and common byproducts.

Byproduct_Formation_Pathway cluster_main Reaction Pathways cluster_byproducts Byproduct Formation 2_6_DMCB 2,6-Dimethylchlorobenzene Intermediate_Aldehyde 2-Chloro-6-methylbenzaldehyde 2_6_DMCB->Intermediate_Aldehyde Partial Oxidation Ring_Chlorination Polychlorinated Dimethylbenzenes 2_6_DMCB->Ring_Chlorination e.g., Lewis Acid Desired_Product 2-Chloro-6-methylbenzoic Acid Intermediate_Aldehyde->Desired_Product Further Oxidation Quinone_Formation Chlorinated Benzoquinones Intermediate_Aldehyde->Quinone_Formation Ring Oxidation Over_Oxidation 3-Chloro-phthalic Acid Desired_Product->Over_Oxidation Harsh Conditions

Caption: Potential pathways for product and byproduct formation.

References

Technical Support Center: Solvent Effects on the Reactivity of 2-Chloro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges related to the impact of solvents on the reactivity of 2-Chloro-3-methylbenzoic acid.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound, offering potential causes and solutions in a question-and-answer format.

Question: Why is the yield of my esterification reaction with this compound unexpectedly low?

Answer: Low yields in the esterification of substituted benzoic acids can arise from several factors:

  • Equilibrium Limitations: Fischer esterification is a reversible reaction. The water produced can shift the equilibrium back towards the reactants, reducing the yield.[1][2]

    • Solution: To drive the reaction forward, use a large excess of the alcohol, which can also serve as the solvent.[1][2] Alternatively, remove water as it forms using a Dean-Stark apparatus with an azeotropic solvent like toluene.[1][2]

  • Steric Hindrance: The ortho-chloro and meta-methyl substituents on the benzoic acid can physically block the carboxylic acid group, slowing down the reaction rate.

    • Solution: Increase the reaction time and/or temperature to overcome the steric hindrance.[3] The use of microwave-assisted synthesis can also significantly shorten reaction times.[3]

  • Inadequate Catalyst: For acid-catalyzed esterifications, an insufficient amount of a strong acid catalyst (e.g., sulfuric acid) will lead to a slow or incomplete reaction.[2]

    • Solution: Ensure an adequate amount of catalyst is used.

  • Poor Solubility: If the this compound is not fully dissolved in the reaction medium, the reaction rate will be limited.

    • Solution: Choose a solvent that ensures good solubility of the starting materials at the reaction temperature.

Question: I am observing significant side product formation in my reaction. How can I improve the selectivity?

Answer: Side product formation is often dependent on the reaction conditions and the choice of solvent.

  • In reactions involving nucleophilic substitution at the chloro-position:

    • Issue: Protic solvents (e.g., alcohols, water) can act as nucleophiles, leading to solvolysis products.

    • Solution: Employ polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) to minimize solvolysis. These solvents can stabilize charged intermediates without being highly nucleophilic.

  • During esterification:

    • Issue: At high temperatures, side reactions like decarboxylation or intermolecular condensation to form anhydrides can occur, though this is less common for benzoic acids.

    • Solution: Optimize the reaction temperature to be high enough for a reasonable reaction rate but low enough to minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: How do solvents influence the reactivity of the carboxylic acid group in this compound?

A1: Solvents play a crucial role in the reactivity of the carboxylic acid group, primarily through their polarity and ability to solvate reactants and intermediates. In esterification reactions, polar solvents can help to stabilize the polar transition state, potentially increasing the reaction rate. However, the choice of solvent is also critical for managing the reaction equilibrium, as discussed in the troubleshooting section. For instance, using an excess of an alcohol reactant as the solvent is a common strategy to drive the reaction to completion.[1][2]

Q2: What is the effect of the chloro and methyl substituents on the reactivity of the benzoic acid?

A2: The substituents on the benzene (B151609) ring have both electronic and steric effects:

  • Electronic Effects: The chlorine atom is an electron-withdrawing group, which increases the acidity of the carboxylic acid and makes the carbonyl carbon more electrophilic. This can potentially increase the rate of nucleophilic attack on the carbonyl carbon in reactions like esterification.[2] The methyl group is a weak electron-donating group.

  • Steric Effects: The ortho-chloro group provides significant steric hindrance around the carboxylic acid functionality, which can slow down the rate of reactions that involve nucleophilic attack at the carbonyl carbon.[2][3]

Q3: Which solvents are recommended for nucleophilic aromatic substitution (SNAr) reactions at the 2-chloro position?

A3: For SNAr reactions, polar aprotic solvents are generally preferred. Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile are effective because they can dissolve the reactants and stabilize the charged Meisenheimer complex intermediate without solvating the nucleophile as strongly as protic solvents would. This leaves the nucleophile more reactive.

Q4: Can you provide a general guide for selecting a solvent for a reaction with this compound?

A4: The choice of solvent is highly dependent on the specific reaction being performed. Here is a general workflow:

  • Consider the reaction type: Is it an esterification, a nucleophilic substitution, or another type of reaction?

  • Solubility: Ensure that this compound and all other reactants are soluble in the chosen solvent at the desired reaction temperature.

  • Reaction Temperature: The solvent's boiling point must be compatible with the required reaction temperature.

  • Solvent Reactivity: The solvent should ideally be inert under the reaction conditions. Avoid protic solvents if you want to prevent solvolysis in nucleophilic substitution reactions.

  • Polarity: The polarity of the solvent can significantly affect the reaction rate. For reactions involving polar intermediates or transition states, a polar solvent is generally beneficial.

Data Presentation

Reaction TypeSolvent ClassCommon ExamplesExpected Effect on this compound Reactivity
Fischer Esterification Protic (Alcohol)Methanol (B129727), EthanolServes as both reactant and solvent, driving the equilibrium forward when used in excess.[1][2]
Aprotic (for azeotropic water removal)TolueneFacilitates water removal to shift the reaction equilibrium towards the product.[1][2]
Nucleophilic Aromatic Substitution (SNAr) Polar AproticDMF, DMSO, AcetonitrileGenerally accelerates the reaction by stabilizing the charged intermediate and leaving the nucleophile highly reactive.
Polar ProticWater, AlcoholsCan lead to competing solvolysis reactions and may slow down the reaction by solvating the nucleophile.
NonpolarToluene, HexaneGenerally not suitable for SNAr due to poor solubility of reactants and inability to stabilize charged intermediates.

Experimental Protocols

Here are detailed methodologies for key experiments involving substituted benzoic acids.

Protocol 1: Fischer Esterification of this compound

This protocol describes a general procedure for the acid-catalyzed esterification of this compound with an alcohol (e.g., methanol or ethanol).

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol) - large excess

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (for workup)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (drying agent)

Procedure:

  • In a round-bottom flask, suspend this compound in a large excess of the anhydrous alcohol (e.g., 10-20 molar equivalents). The alcohol will also act as the solvent.

  • With stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid.

  • Attach a reflux condenser and heat the mixture to a gentle reflux.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). Due to steric hindrance, the reaction may require a longer reflux time (e.g., 4-8 hours or longer).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a large excess of alcohol was used, it might need to be removed by distillation.

  • Dilute the mixture with an organic solvent (e.g., diethyl ether) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude ester.

  • The crude product can be purified by distillation or column chromatography if necessary.

Protocol 2: Nucleophilic Aromatic Substitution on this compound

This protocol provides a general method for reacting this compound with a nucleophile (e.g., an amine or an alkoxide) in a polar aprotic solvent.

Materials:

  • This compound

  • Nucleophile (e.g., amine, sodium methoxide)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Base (if the nucleophile is neutral, e.g., K₂CO₃ for an amine)

  • Water (for workup)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the anhydrous polar aprotic solvent.

  • Add the base if required (e.g., potassium carbonate).

  • Add the nucleophile to the solution.

  • Heat the reaction mixture to a temperature appropriate for the specific nucleophile and substrate (this may range from room temperature to elevated temperatures).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into cold water to precipitate the product or prepare for extraction.

  • If a solid precipitates, collect it by filtration, wash with water, and dry.

  • If no solid forms, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Solvent_Selection_Workflow Start Start: Select Reaction Type Esterification Esterification Start->Esterification SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Solubility_Check Check Reactant Solubility Esterification->Solubility_Check SNAr->Solubility_Check Protic_Solvent Use Excess Alcohol as Solvent/Reactant Solubility_Check->Protic_Solvent Alcohol Reactant Azeotropic Use Non-polar Solvent (e.g., Toluene) with Dean-Stark Solubility_Check->Azeotropic Water Removal Needed Polar_Aprotic Use Polar Aprotic Solvent (DMF, DMSO, Acetonitrile) Solubility_Check->Polar_Aprotic SNAr Reaction Final_Choice Final Solvent Choice Protic_Solvent->Final_Choice Azeotropic->Final_Choice Polar_Aprotic->Final_Choice

Caption: Logical workflow for solvent selection.

Reactivity_Factors 2-Chloro-3-methylbenzoic_Acid This compound Carboxylic_Acid_Reactivity Carboxylic Acid Reactivity (e.g., Esterification) 2-Chloro-3-methylbenzoic_Acid->Carboxylic_Acid_Reactivity Chloro_Reactivity Chloro Reactivity (e.g., SNAr) 2-Chloro-3-methylbenzoic_Acid->Chloro_Reactivity Solvent_Polarity Solvent Polarity Carboxylic_Acid_Reactivity->Solvent_Polarity Steric_Hindrance Steric Hindrance (ortho-Chloro) Carboxylic_Acid_Reactivity->Steric_Hindrance Electronic_Effects Electronic Effects (Cl: EWG, Me: EDG) Carboxylic_Acid_Reactivity->Electronic_Effects Chloro_Reactivity->Solvent_Polarity Chloro_Reactivity->Electronic_Effects

Caption: Factors influencing reactivity.

References

Validation & Comparative

A Comparative Guide to Purity Validation of 2-Chloro-3-methylbenzoic Acid by qNMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of chemical compounds is paramount. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) for the purity validation of 2-Chloro-3-methylbenzoic acid. This document includes detailed experimental protocols and supporting data to assist in the selection of the most appropriate analytical method.

Comparison of Analytical Techniques

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method, offering direct quantification without the need for a specific reference standard of the analyte.[1][2] High-Performance Liquid Chromatography (HPLC) is a widely used, sensitive technique for purity assessment, particularly for detecting and quantifying impurities.[3][4] The following table summarizes the key performance characteristics of these two methods for the analysis of this compound.

ParameterQuantitative Nuclear Magnetic Resonance (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Signal intensity is directly proportional to the number of nuclei (protons). Purity is determined relative to a certified internal standard.[2]Separation based on differential partitioning between a stationary and a mobile phase, followed by UV detection.
Selectivity High; provides structural information that aids in the identification of impurities.[5]High; capable of separating the main component from structurally similar impurities.[6]
Accuracy Very high; recognized as a primary ratio method with errors often below 1%.[1][7][8]High, with accuracy depending on the availability of a high-purity reference standard for the analyte.[6]
Precision High, with excellent reproducibility. Relative standard deviations are typically below 1%.[1]High, with excellent reproducibility for replicate injections.
Reference Standard Requires a certified internal standard of a different compound (e.g., maleic acid, dimethyl sulfone).[4]Requires a high-purity reference standard of this compound for accurate quantification.
Sample Throughput Lower, as qNMR experiments require longer relaxation delays for accurate quantification.[4]Higher, with typical run times of 20-30 minutes per sample.[4]
Sample Consumption Higher (milligrams).[4]Lower (micrograms).[4]
Destructive No, the sample can be recovered.[4]Yes.[4]

Experimental Protocols

Quantitative ¹H NMR (qNMR) Spectroscopy

Objective: To determine the absolute purity of this compound using a certified internal standard.

Instrumentation: 400 MHz or higher field NMR spectrometer.

Materials:

  • This compound sample

  • Certified internal standard (e.g., Maleic acid, purity > 99.5%)

  • Deuterated solvent (e.g., DMSO-d₆)

  • 5 mm NMR tubes

  • Analytical balance (5-figure)

Sample Preparation:

  • Accurately weigh approximately 15-20 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 10-15 mg of the internal standard (Maleic acid) into the same vial.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of DMSO-d₆.

  • Ensure complete dissolution, using a vortex mixer if necessary.[9]

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: ≥ 16 (to ensure adequate signal-to-noise ratio).

  • Relaxation Delay (D1): ≥ 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).

  • Acquisition Time: ≥ 3 seconds.

  • Spectral Width: Sufficient to cover all signals of interest (e.g., 0-12 ppm).

Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired spectrum.

  • Integrate a well-resolved signal of this compound (e.g., the methyl protons) and a signal from the internal standard (e.g., the olefinic protons of maleic acid).

  • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the relative purity of this compound by area percent and quantify impurities against a reference standard.

Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column.

Materials:

  • This compound sample

  • High-purity this compound reference standard

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Phosphoric acid or trifluoroacetic acid (TFA)

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 230 nm.

Sample and Standard Preparation:

  • Prepare a stock solution of the this compound reference standard in the mobile phase (e.g., 1 mg/mL).

  • Prepare the sample solution at a similar concentration.

Analysis:

  • Inject the reference standard solution to determine the retention time and response.

  • Inject the sample solution.

  • Integrate all peaks in the chromatogram.

Data Analysis: The purity is reported as the area percentage of the main peak relative to the total area of all peaks. For quantification of specific impurities, a calibration curve should be prepared using certified reference standards of those impurities.

Data Presentation

The following table presents hypothetical data for the purity assessment of a single batch of this compound using both qNMR and HPLC.

Analytical MethodPurity (%)Relative Standard Deviation (RSD, n=3)
qNMR 99.2%0.3%
HPLC (Area %) 99.5%0.2%

Visualizations

The following diagrams illustrate the experimental workflow for qNMR purity validation and the logical relationship between qNMR and HPLC in a comprehensive purity assessment strategy.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire ¹H NMR Spectrum (with long relaxation delay) transfer->nmr_acq process_spec Process Spectrum (Phase & Baseline Correction) nmr_acq->process_spec integrate Integrate Signals of Analyte & Internal Standard process_spec->integrate calculate Calculate Purity integrate->calculate purity_report purity_report calculate->purity_report

Caption: Experimental workflow for qNMR purity validation.

Purity_Validation_Strategy cluster_techniques Orthogonal Analytical Techniques cluster_assessment Comprehensive Purity Assessment qNMR qNMR (Absolute Purity & Structural Confirmation) Purity_Assessment Confident Purity Determination of this compound qNMR->Purity_Assessment HPLC HPLC (Impurity Profile & Relative Purity) HPLC->Purity_Assessment

Caption: Logical relationship for comprehensive purity validation.

References

assessing the purity of synthesized 2-Chloro-3-methylbenzoic acid using mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Assessing the Purity of Synthesized 2-Chloro-3-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of chemical synthesis, particularly in the pharmaceutical industry where impurities can impact the safety and efficacy of a drug substance. This guide provides a comparative overview of key analytical techniques for assessing the purity of synthesized this compound, a valuable intermediate in various synthetic pathways. We present a comparison of mass spectrometry, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis, complete with experimental protocols and supporting data to aid researchers in selecting the most appropriate method for their needs.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the key performance attributes of the discussed analytical techniques for the purity assessment of this compound.

Analytical TechniquePrincipleInformation ProvidedStrengthsLimitationsTypical Purity Determination Range (%)
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules and their fragments.Molecular weight confirmation, identification of impurities based on their mass.High sensitivity, provides molecular weight information, allows for structural elucidation of impurities through fragmentation patterns.Can be difficult to quantify without appropriate standards, potential for matrix effects.> 95
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a mobile and stationary phase.Quantitative determination of purity, detection and quantification of impurities.Highly accurate and precise for quantification, high-throughput capabilities, well-established methods.Requires a chromophore for UV detection, method development can be time-consuming.98 - 99.9+
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Unambiguous structure confirmation, identification and quantification of impurities, determination of molar purity.Provides detailed structural information, can be quantitative (qNMR) without a reference standard for the analyte.Lower sensitivity compared to HPLC for trace impurities, requires more expensive instrumentation.> 95
Elemental Analysis Determines the elemental composition of a sample.Confirms the elemental composition (C, H, Cl) of the bulk sample.Provides fundamental confirmation of the molecular formula.Does not provide information on the nature of impurities, only the overall elemental composition.> 99

Experimental Protocols

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound and to identify potential impurities by analyzing its fragmentation pattern.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). Electron ionization (EI) is a common technique for this type of molecule.

Procedure:

  • Sample Preparation:

    • Dissolve a small amount (approximately 1 mg/mL) of the synthesized this compound in a volatile organic solvent such as methanol (B129727) or acetonitrile (B52724).

    • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Instrumental Analysis (GC-MS with Electron Ionization):

    • GC Conditions:

      • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

      • Inlet Temperature: 250 °C.

      • Injection Volume: 1 µL.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 40-400.

Data Analysis:

  • Molecular Ion Peak: The expected molecular ion peak ([M]⁺) for this compound (C₈H₇ClO₂) is at m/z 170.[1] The presence of the chlorine isotope will result in a characteristic M+2 peak at m/z 172 with an intensity of approximately one-third of the M peak.

  • Fragmentation Pattern: The fragmentation of aromatic carboxylic acids upon EI often involves the loss of the hydroxyl group (-OH, m/z 153) and the entire carboxyl group (-COOH, m/z 125).[2] For this compound, key expected fragments include:

    • m/z 153: Loss of OH radical.[1]

    • m/z 139: Loss of the methyl radical followed by CO.

    • m/z 125: Loss of the carboxyl group.

    • m/z 89: A fragment corresponding to the chlorotoluene radical cation.[1]

  • Impurity Identification: Peaks in the chromatogram other than the main product peak can be analyzed for their mass spectra to identify potential impurities. Common impurities could include starting materials, regioisomers, or by-products from the synthesis.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of synthesized this compound by separating it from potential impurities and quantifying their relative amounts.

Instrumentation: A standard HPLC system equipped with a UV detector.

Procedure:

  • Sample and Standard Preparation:

    • Standard Solution: Accurately weigh and dissolve a known amount of a certified reference standard of this compound in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.

    • Sample Solution: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a similar concentration as the standard.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid to ensure the carboxylic acid is in its protonated form.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: UV detection at a wavelength of maximum absorbance for this compound (typically around 230-280 nm).

    • Injection Volume: 10 µL.

Data Analysis:

  • Purity Calculation: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • Impurity Quantification: The concentration of specific impurities can be determined by comparing their peak areas to the peak area of the main compound or a reference standard of the impurity if available. The limit of detection (LOD) and limit of quantification (LOQ) for key impurities should be established during method validation. For similar benzoic acid derivatives, LODs and LOQs in the range of 0.3-0.5 µg/mL and 0.9-1.2 µg/mL, respectively, have been reported.[3]

Visualizations

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis Dissolution Dissolve Sample in Volatile Solvent Filtration Filter through 0.22 µm Syringe Filter Dissolution->Filtration Injection Inject into GC Filtration->Injection Separation Separation in GC Column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Mass_Analysis Mass Analyzer (Quadrupole) Ionization->Mass_Analysis Detection Detector Mass_Analysis->Detection TIC Total Ion Chromatogram Detection->TIC Mass_Spectrum Mass Spectrum of Each Peak TIC->Mass_Spectrum Interpretation Identify Molecular Ion & Fragmentation Pattern Mass_Spectrum->Interpretation Purity_Assessment Assess Purity & Identify Impurities Interpretation->Purity_Assessment

Caption: Workflow for Purity Assessment using GC-MS.

HPLC_Purity_Analysis_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Mobile_Phase Prepare Mobile Phase (ACN:H2O with Acid) Sample_Prep Prepare Sample and Standard Solutions Injection Inject Sample Sample_Prep->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Integration Integrate Peaks Chromatogram->Peak_Integration Purity_Calculation Calculate % Purity (Area Percent) Peak_Integration->Purity_Calculation

Caption: HPLC Workflow for Quantitative Purity Analysis.

Analytical_Technique_Comparison cluster_qualitative Qualitative Analysis (Structure & Identity) cluster_quantitative Quantitative Analysis (Purity & Impurity Levels) cluster_bulk Bulk Analysis MS Mass Spectrometry (Molecular Weight) NMR NMR Spectroscopy (Detailed Structure) HPLC HPLC (High Accuracy) qNMR qNMR (Absolute Molar Purity) EA Elemental Analysis (Elemental Composition) Purity_Assessment Comprehensive Purity Assessment of this compound Purity_Assessment->MS Purity_Assessment->NMR Purity_Assessment->HPLC Purity_Assessment->qNMR Purity_Assessment->EA

Caption: Relationship of Analytical Techniques for Purity Assessment.

References

Structure-Activity Relationship of Chlorinated Benzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structure-activity relationships (SAR) of chlorinated benzoic acid derivatives across various biological activities, supported by experimental data. The information is compiled from multiple studies to offer a comprehensive overview for researchers in medicinal chemistry, agrochemistry, and related fields.

Antimicrobial Activity

Chlorinated benzoic acid derivatives have demonstrated notable antimicrobial properties. The position and number of chlorine atoms on the benzoic acid scaffold, as well as the nature of substituents, significantly influence their efficacy against both bacteria and fungi.

Antibacterial Activity

A study on 2-chlorobenzoic acid derivatives revealed that Schiff's bases were more potent antimicrobial agents than their ester counterparts. These compounds showed greater potential against Gram-negative bacteria, such as Escherichia coli, compared to Gram-positive bacteria.[1][2][3] Quantitative Structure-Activity Relationship (QSAR) studies have indicated that the antimicrobial activity is influenced by topological parameters.[1][2][3]

Another study on 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives found that some compounds exhibited moderate antibacterial activity against Gram-positive strains like Enterococcus faecium, Staphylococcus aureus, and Bacillus subtilis.[4]

Table 1: Antibacterial Activity of Selected Chlorinated Benzoic Acid Derivatives

CompoundTarget Organism(s)Activity (MIC/pMIC)Key Structural FeaturesReference
Schiff's bases of 2-chlorobenzoic acidE. coli (Gram-negative)pMICec up to 2.27 µM/mlSchiff's base moiety[1][2][3]
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidE. faecium E5Inhibition zone: 15 mmN-acyl-α-amino acid derivative[4]
2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-oneS. aureus ATCC 6538, B. subtilis ATCC 6683MIC: 125 µg/mL1,3-oxazol-5(4H)-one derivative[4]
3,4-Dichloro derivative of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acidStaphylococci strainsMIC: as low as 0.5 µg/mLDichloro substitution on the aniline (B41778) moiety[5]
Antifungal Activity

The antifungal potential of chlorinated benzoic acid derivatives has also been investigated. Studies have shown activity against fungal strains like Candida albicans and Aspergillus niger.[1][2][3] For instance, a 1,3-oxazole derivative of 4-[(4-chlorophenyl)sulfonyl]benzoic acid containing a phenyl group at the 5-position showed activity against C. albicans.[4]

Table 2: Antifungal Activity of Selected Chlorinated Benzoic Acid Derivatives

CompoundTarget Organism(s)ActivityKey Structural FeaturesReference
Schiff's bases of 2-chlorobenzoic acidC. albicans, A. nigerActiveSchiff's base moiety[1][2][3]
1,3-oxazole derivative of 4-[(4-chlorophenyl)sulfonyl]benzoic acidC. albicans 393Inhibition zone: 8 mm1,3-oxazole with a phenyl group[4]

Anticancer Activity

Certain chlorinated benzoic acid derivatives have emerged as promising anticancer agents, with a key mechanism of action being the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

A series of 4-amino-3-chloro benzoate (B1203000) ester derivatives were synthesized and evaluated for their anticancer properties.[6][7] Among these, hydrazine-1-carbothioamide derivatives, particularly compound N5a , demonstrated significant cytotoxicity against human lung (A549), liver (HepG2), and colon (HCT-116) cancer cell lines, with activity comparable to the established EGFR inhibitor, Erlotinib.[6][7]

Table 3: Anticancer Activity of 4-Amino-3-chloro Benzoate Ester Derivatives

CompoundCancer Cell LineIC50 (µM) vs. ErlotinibEGFR Inhibition (IC50 µM)Key Structural FeaturesReference
N5a (hydrazine-1-carbothioamide derivative)A549 (Lung)More potent than ErlotinibComparable to ErlotinibHydrazine-1-carbothioamide moiety[6][7]
HepG2 (Liver)More potent than Erlotinib[6][7]
HCT-116 (Colon)More potent than Erlotinib[6][7]
EGFR Signaling Pathway Inhibition

The anticancer effect of these compounds is attributed to their ability to inhibit the EGFR signaling pathway, which is crucial for cell proliferation, survival, and differentiation.[8][9][10] Inhibition of EGFR tyrosine kinase blocks downstream signaling cascades, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, ultimately leading to apoptosis in cancer cells.[5]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Survival Cell Survival AKT->Survival Inhibitor Chlorinated Benzoic Acid Derivative Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of chlorinated benzoic acid derivatives.

Herbicidal Activity

Chlorinated benzoic acid derivatives, such as those belonging to the benzoic acid herbicide family (e.g., dicamba), act as synthetic auxins.[11][12] Their mechanism of action involves mimicking the plant hormone auxin, leading to uncontrolled and disorganized plant growth, which ultimately results in the death of susceptible plants.[11] The herbicidal activity is influenced by the substitution pattern on the aromatic ring. For instance, asymmetric 3-chlorobenzamides with specific alkyl substituents on the amide nitrogen have shown excellent phytotoxicity and selectivity.[13]

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Tube Dilution Method

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14][15]

Protocol:

  • Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of the chlorinated benzoic acid derivative is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in sterile test tubes.[13][15][16][17]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.[14] This suspension is then further diluted.

  • Inoculation: Each tube containing the antimicrobial dilution and a control tube (without the antimicrobial agent) is inoculated with the prepared microbial suspension.[13]

  • Incubation: The tubes are incubated at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 18-24 hours).[13]

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[13][16]

Broth_Dilution_Workflow start Start prep_dilutions Prepare Serial Dilutions of Compound in Broth start->prep_dilutions prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate Inoculate Dilution Tubes and Control Tube prep_dilutions->inoculate prep_inoculum->inoculate incubate Incubate at Optimal Temperature inoculate->incubate read_results Observe for Turbidity and Determine MIC incubate->read_results end End read_results->end MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-Well Plate start->seed_cells treat_cells Treat Cells with Compound Dilutions seed_cells->treat_cells add_mtt Add MTT Reagent and Incubate treat_cells->add_mtt solubilize Add Solubilizing Agent to Dissolve Formazan add_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50 end End calculate_ic50->end Kinase_Assay_Workflow start Start prepare_reagents Prepare Enzyme, Substrate, ATP, and Inhibitor Solutions start->prepare_reagents setup_reaction Combine Enzyme, Substrate, and Inhibitor in Plate prepare_reagents->setup_reaction initiate_reaction Initiate Reaction with ATP setup_reaction->initiate_reaction incubate Incubate at Controlled Temperature initiate_reaction->incubate detect_signal Quantify Phosphorylation (e.g., Luminescence) incubate->detect_signal calculate_ic50 Calculate IC50 Value detect_signal->calculate_ic50 end End calculate_ic50->end

References

comparing the efficacy of different catalysts for 2-Chloro-3-methylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of 2-Chloro-3-methylbenzoic acid, a key intermediate in the production of pharmaceuticals and agrochemicals, is a subject of considerable interest. The choice of catalyst and synthetic route significantly impacts yield, purity, and overall process viability. This guide provides a comparative analysis of two distinct methods for the synthesis of this compound: catalytic oxidation using a cobalt-based system and stoichiometric oxidation with potassium permanganate (B83412).

Performance Comparison of Synthetic Methods

The efficacy of a synthetic route is determined by several key metrics, including chemical yield, reaction time, and the nature of the reagents. Below is a summary of the performance of two methods for preparing this compound.

ParameterMethod 1: Catalytic OxidationMethod 2: Permanganate Oxidation
Starting Material 2,6-Dimethylchlorobenzene2-Chloro-3-methyltoluene
Catalyst/Reagent Cobalt(II) Acetate (Co(OAc)₂) / Sodium Bromide (NaBr)Potassium Permanganate (KMnO₄)
Oxidant Air (Oxygen)Potassium Permanganate
Reported Yield 30%[1]76-78% (by analogy to o-chlorotoluene oxidation)[2][3]
Reaction Time 6.7 hours[1]3-4 hours[2][3]
Reaction Temperature 95°C[1]Boiling water
Key Advantages Uses inexpensive oxidant (air), catalytic use of metal.High yield, well-established procedure.
Key Disadvantages Lower reported yield, generation of byproducts.Use of a stoichiometric amount of a strong oxidant, formation of manganese dioxide waste.

Synthesis Pathways and Logical Flow

The two methods employ different starting materials and proceed through distinct chemical transformations to arrive at the final product.

G cluster_0 Method 1: Catalytic Oxidation cluster_1 Method 2: Permanganate Oxidation A 2,6-Dimethylchlorobenzene B This compound A->B Co(OAc)₂ / NaBr Air (O₂) Acetic Acid, 95°C C 2-Chloro-3-methyltoluene D This compound C->D KMnO₄ Water Heat

Diagram of the two synthetic routes to this compound.

The logical workflow for selecting a synthetic method involves evaluating factors such as desired yield, cost of reagents, and waste management considerations.

G start Define Synthesis Goals yield_req High Yield Critical? start->yield_req cost_sens Cost Sensitivity? yield_req->cost_sens No method2 Select Permanganate Oxidation yield_req->method2 Yes waste_con Waste Disposal Concerns? cost_sens->waste_con Low method1 Select Catalytic Oxidation cost_sens->method1 High waste_con->method1 Yes waste_con->method2 No

Decision workflow for selecting a synthesis method.

Experimental Protocols

Method 1: Catalytic Oxidation of 2,6-Dimethylchlorobenzene

This method utilizes a cobalt-based catalyst system to achieve the selective oxidation of one methyl group.

Materials:

  • 2,6-Dimethylchlorobenzene

  • Cobalt(II) Acetate (Co(OAc)₂)

  • Sodium Bromide (NaBr)

  • Acetic Acid

Procedure:

  • In a suitable reaction vessel, charge 140 g of 2,6-dimethylchlorobenzene, 0.14 g of Co(OAc)₂, 0.14 g of NaBr, and 14 g of acetic acid.[1]

  • Heat the mixture to 95°C with stirring until the catalyst is completely dissolved.[1]

  • Introduce air (oxygen) into the reaction mixture and maintain the temperature for 6.7 hours.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, this compound, can be isolated and purified using standard techniques such as filtration and recrystallization. The reported yield for the solid product is 30%.[1]

Method 2: Potassium Permanganate Oxidation of 2-Chloro-3-methyltoluene

This classical method employs a strong oxidizing agent to convert the methyl group to a carboxylic acid. The following is a representative protocol adapted from the synthesis of o-chlorobenzoic acid.[2][3]

Materials:

  • 2-Chloro-3-methyltoluene

  • Potassium Permanganate (KMnO₄)

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a large flask equipped with a stirrer and reflux condenser, place a mixture of potassium permanganate and water.

  • Add 2-chloro-3-methyltoluene to the flask.

  • With continuous stirring, slowly heat the mixture to boiling and maintain reflux until the purple color of the permanganate has disappeared (approximately 3-4 hours).[2][3]

  • While still hot, filter the mixture with suction to remove the manganese dioxide precipitate. Wash the filter cake with hot water.

  • Combine the filtrates and concentrate the volume.

  • While the solution is still hot, cautiously acidify with concentrated hydrochloric acid with agitation.

  • Cool the mixture to allow the precipitation of this compound.

  • Filter the white precipitate and wash with cold water.

  • The product can be further purified by recrystallization. This method typically yields a product of high purity.[2][3] Based on a similar reaction, the expected yield is in the range of 76-78%.[2][3]

References

Confirming the Functional Groups of 2-Chloro-3-methylbenzoic Acid using FTIR Spectroscopy: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and accessible analytical technique for the structural elucidation of organic molecules. This guide provides a comparative analysis of the expected FTIR spectrum of 2-Chloro-3-methylbenzoic acid, offering insights into the confirmation of its key functional groups through spectral comparison with related compounds.

This document outlines the characteristic infrared (IR) absorption bands for the carboxylic acid, aromatic ring, chloro, and methyl functional groups present in this compound. By comparing its expected spectral features with those of benzoic acid and 2-chlorobenzoic acid, researchers can confidently identify and characterize this compound.

Comparative Analysis of FTIR Spectral Data

The confirmation of the functional groups of this compound via FTIR spectroscopy relies on the identification of characteristic vibrational modes. The table below summarizes the expected and observed absorption bands for the target molecule and its analogues.

Functional GroupVibrational ModeBenzoic Acid (cm⁻¹)2-Chlorobenzoic Acid (cm⁻¹)This compound (Expected, cm⁻¹)
Carboxylic Acid O-H stretch3300-2500 (broad)3300-2500 (broad)3300-2500 (broad)
C=O stretch~1700-1680~1700-1680~1700-1680
C-O stretch~1320-1210~1320-1210~1320-1210
O-H bend~920 (broad)~920 (broad)~920 (broad)
Aromatic Ring C-H stretch~3100-3000~3100-3000~3100-3000
C=C stretch~1600, ~1585, ~1450~1600, ~1585, ~1450~1600, ~1585, ~1450
Chloro Group C-Cl stretch-~800-600~800-600
Methyl Group C-H stretch--~2975-2850
C-H bend--~1465, ~1375

Interpreting the Spectral Data

The FTIR spectrum of this compound is expected to exhibit several key features that confirm the presence of its constituent functional groups:

  • Carboxylic Acid Group: The most prominent and characteristic feature will be a very broad absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹, which is indicative of the O-H stretching vibration of the carboxylic acid dimer formed through hydrogen bonding. A strong, sharp peak is anticipated around 1700-1680 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration. The presence of a C-O stretching vibration between 1320-1210 cm⁻¹ and a broad O-H bending vibration around 920 cm⁻¹ further corroborates the existence of the carboxylic acid moiety.

  • Aromatic Ring: Aromatic C-H stretching vibrations are expected to appear as weaker bands in the 3100-3000 cm⁻¹ region. More definitive evidence for the benzene (B151609) ring comes from the characteristic C=C stretching vibrations, which typically present as a series of sharp absorptions around 1600 cm⁻¹, 1585 cm⁻¹, and 1450 cm⁻¹.

  • Chloro Group: The C-Cl stretching vibration for an aromatic chloride is expected in the fingerprint region, typically between 800 cm⁻¹ and 600 cm⁻¹. The exact position of this band can be influenced by the substitution pattern on the aromatic ring.

  • Methyl Group: The presence of the methyl group will be confirmed by C-H stretching vibrations in the 2975-2850 cm⁻¹ range and characteristic C-H bending (asymmetrical and symmetrical) vibrations around 1465 cm⁻¹ and 1375 cm⁻¹, respectively.

By comparing the experimental spectrum of a sample with the data presented for benzoic acid and 2-chlorobenzoic acid, a clear identification of this compound can be made. The presence of the C-Cl and methyl group absorptions, in conjunction with the characteristic carboxylic acid and aromatic peaks, provides a unique spectral fingerprint for the target molecule.

Experimental Protocols

Accurate and reproducible FTIR data is contingent on proper sample preparation. For a solid sample like this compound, the following standard methods are recommended:

Potassium Bromide (KBr) Pellet Method

This is a common technique for preparing solid samples for transmission FTIR.

  • Grinding: Thoroughly grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder in an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

  • Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.

Attenuated Total Reflectance (ATR) Method

ATR is a rapid and convenient method that requires minimal sample preparation.

  • Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the powdered this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Apply consistent pressure to the sample using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.

  • Analysis: Collect the FTIR spectrum of the sample.

Logical Workflow for Functional Group Confirmation

The following diagram illustrates the logical workflow for the confirmation of the functional groups of this compound using FTIR spectroscopy.

FTIR_Confirmation_Workflow cluster_0 FTIR Analysis of this compound cluster_1 Functional Group Confirmation A Acquire FTIR Spectrum B Identify Broad Band 3300-2500 cm⁻¹ A->B C Identify Strong, Sharp Peak ~1700-1680 cm⁻¹ A->C D Identify Peaks ~1600, 1585, 1450 cm⁻¹ A->D E Identify Peak(s) ~800-600 cm⁻¹ A->E F Identify Peaks ~2975-2850 cm⁻¹ & ~1465, 1375 cm⁻¹ A->F G Carboxylic Acid (O-H) B->G H Carboxylic Acid (C=O) C->H I Aromatic Ring (C=C) D->I J Chloro Group (C-Cl) E->J K Methyl Group (C-H) F->K

A Comparative Analysis of the Biological Activities of Ortho-Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the biological activities of various ortho-substituted benzoic acid derivatives, focusing on their anti-inflammatory, antimicrobial, and anticancer properties. The unique characteristics of these compounds are often attributed to the "ortho effect," where a substituent at the position adjacent to the carboxyl group can induce steric and electronic changes that significantly influence the molecule's biological function.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource supported by experimental data.

The Ortho Effect: A Structural Rationale

The "ortho effect" is a phenomenon where ortho-substituted benzoic acids are generally stronger acids than their meta and para isomers.[1] This is primarily due to steric hindrance between the ortho-substituent and the carboxyl group. This forces the carboxyl group to twist out of the plane of the benzene (B151609) ring, which in turn inhibits resonance between the carboxyl group and the ring, ultimately increasing the acidity.[1][3] This structural alteration is a key factor in the distinct biological activities observed in these compounds.

cluster_0 Planar Benzoic Acid cluster_1 Ortho-Substituted Benzoic Acid Benzoic Acid Benzoic Acid Carboxyl Group Carboxyl Group Benzoic Acid->Carboxyl Group Coplanar with Benzene Ring Benzene Ring Carboxyl Group->Benzene Ring Resonance Ortho-Substituted Ortho-Substituted Ortho Group Ortho Substituent Ortho-Substituted->Ortho Group Steric Hindrance Twisted Carboxyl Carboxyl Group (Twisted) Ortho Group->Twisted Carboxyl Twisted Carboxyl->Benzene Ring Inhibited Resonance Increased Acidity Increased Acidity Twisted Carboxyl->Increased Acidity Leads to

Caption: The Ortho Effect in Substituted Benzoic Acids.

Anti-inflammatory Activity

Many ortho-substituted benzoic acids, most notably salicylic (B10762653) acid (2-hydroxybenzoic acid), are known for their anti-inflammatory properties.[4] The primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—mediators of inflammation.[4][5] Derivatives are continuously being synthesized to enhance efficacy and reduce side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[5]

Data Summary: Anti-inflammatory Effects

The following table summarizes the inhibitory activity of selected ortho-substituted benzoic acid derivatives.

CompoundAssayTargetActivity MeasurementReference CompoundResult
2-Hydroxybenzoic Acid (Salicylic Acid)Prostaglandin Production AssayCyclooxygenaseDose-response curves-Potent Inhibitor
2-((3-(chloromethyl)benzoyl)oxy)benzoic acidLPS-induced inflammation in ratsCOX-2 (in silico)Body TemperatureAcetylsalicylic Acid (ASA)Maintained normal body temperature, preventing septic shock.[5]
N-(substituted) benzyl (B1604629) ortho-amino benzoic acidsCarrageenan-induced rat paw edemaInflammationPaw volume reduction-Showed promising anti-inflammatory activity.[6][7]
Ortho-substituted 1,2-benzothiazine derivativeHistamine release inhibitionInflammation% InhibitionPiroxicamMore effective than meta and para isomers.[8]

Signaling Pathway: COX-2 Inhibition

Arachidonic Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Synthesis Inflammation Inflammation Prostaglandins->Inflammation Promotes Ortho-Benzoic Acid ortho-Substituted Benzoic Acid (e.g., Salicylic Acid) Ortho-Benzoic Acid->COX2 Inhibits

Caption: Mechanism of COX-2 Inhibition by Ortho-Benzoic Acids.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This widely used animal model assesses the anti-inflammatory activity of compounds in vivo.[9]

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized to laboratory conditions for one week.

  • Grouping: Animals are fasted overnight and divided into groups: a control group, a standard drug group (e.g., Diclofenac Sodium), and test groups receiving different doses of the ortho-substituted benzoic acid derivatives.[9]

  • Compound Administration: The vehicle (control), standard drug, or test compounds are administered orally or intraperitoneally.

  • Induction of Edema: After one hour, a 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement: The paw volume is measured immediately after injection and then at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Antimicrobial Activity

Certain ortho-substituted benzoic acids have demonstrated significant antimicrobial properties. The position of the substituent group plays a crucial role in determining the efficacy against various bacterial strains.

Data Summary: Antibacterial Activity against E. coli

The minimum inhibitory concentration (MIC) is a key measure of antibacterial efficacy. A lower MIC value indicates greater potency.

CompoundSubstituentPositionMIC (mg/mL) against E. coli O157
Benzoic Acid (Ba)-H-1
2-Hydroxybenzoic Acid (2hBa)-OHortho1
3-Hydroxybenzoic Acid-OHmeta2
4-Hydroxybenzoic Acid-OHpara2
3,4,5-Trihydroxybenzoic Acid-OHmulti4

Data sourced from a study on positional isomerism effects on antibacterial activity.[10]

The data indicates that benzoic acid and its ortho-hydroxy derivative (salicylic acid) are the most effective against E. coli among the tested hydroxylated compounds.[10] Attaching a hydroxyl group generally weakens the antibacterial effect, with the notable exception of the ortho position.[10]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The tube dilution method is a standard procedure for determining the MIC of an antimicrobial agent.[11]

  • Preparation of Inoculum: A standardized suspension of the target bacterium (e.g., E. coli) is prepared in a suitable broth to a specific cell density (e.g., 10^5 CFU/mL).

  • Serial Dilution: The test compound is serially diluted in a series of test tubes containing sterile growth medium to obtain a range of concentrations.

  • Inoculation: Each tube is inoculated with the standardized bacterial suspension.

  • Controls: A positive control tube (broth + inoculum, no compound) and a negative control tube (broth only) are included.

  • Incubation: All tubes are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

Recent research has highlighted the potential of benzoic acid derivatives as anticancer agents.[12] Their mechanisms of action can include the inhibition of key enzymes involved in cancer cell proliferation, such as histone deacetylases (HDAC) or tyrosine kinases.[13][14]

Data Summary: Anticancer Activity against MCF-7 Breast Cancer Cell Line

The half-maximal inhibitory concentration (IC50) value represents the concentration of a drug that is required for 50% inhibition in vitro.

Compound TypeTarget Protein (in silico)IC50 Value (µM/mL)
Substituted thiocyanate (B1210189) benzoic acid (Comp. 8)Tyrosine Kinase Domain100
Substituted thiocyanate benzoic acid (Comp. 9)Tyrosine Kinase Domain100
Benzoic acid substituted quinazolinonesBARC-1Moderate to good activity

Data sourced from studies on synthetic benzoic acid derivatives.[14]

Experimental Workflow: MTT Assay for Cytotoxicity

A 1. Seed Cancer Cells (e.g., MCF-7) in 96-well plate B 2. Incubate (24 hours) A->B C 3. Treat with varying conc. of ortho-benzoic acid derivatives B->C D 4. Incubate (48 hours) C->D E 5. Add MTT Reagent to each well D->E F 6. Incubate (4 hours) E->F G 7. Add Solubilizing Agent (e.g., DMSO) F->G H 8. Read Absorbance (Spectrophotometer) G->H I 9. Calculate Cell Viability and IC50 Value H->I

Caption: Workflow for the MTT Cell Viability Assay.

Experimental Protocol: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the ortho-substituted benzoic acid derivatives and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

References

A Comparative Guide to the Synthesis of 2-Chloro-3-methylbenzoic Acid: An Evaluation of a Novel Synthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Chloro-3-methylbenzoic acid, a key intermediate in the production of various pharmaceuticals and agrochemicals, has traditionally relied on established methods such as the oxidation of chlorinated xylenes. This guide provides a comparative analysis of a novel synthetic route, offering a comprehensive look at its performance against a conventional method. The data presented is based on documented experimental findings, providing a clear basis for evaluating efficiency, yield, and purity.

Performance Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the established and a new synthetic route to this compound, allowing for a direct comparison of their efficacy.

ParameterEstablished Route: Oxidation of 3-chloro-o-xyleneNew Synthetic Route: From 2,6-dimethylphenol (B121312)
Starting Material 3-chloro-o-xylene2,6-dimethylphenol
Key Reagents Acetic acid, Cobalt-manganese-bromine or Cobalt-bromine catalyst, OxygenToluene (B28343), DMF or Pyridine, Phosgene
Reaction Time 3 - 18 hours[1]2 hours[2]
Reaction Temperature 150 - 155 °C[1]50 - 60 °C[2]
Pressure 1 MPa[1]Atmospheric
Yield 37.5 - 76.2%[1]61.2% (crude concentrate)[2]
Purity 98.8%[1]Not specified

Experimental Protocols

Established Route: Oxidation of 3-chloro-o-xylene

This method involves the catalytic oxidation of 3-chloro-o-xylene to produce this compound.

Materials:

  • 3-chloro-o-xylene (100g)

  • Acetic acid (250g)

  • Cobalt diacetate tetrahydrate (0.285g - 0.7g)

  • Potassium bromide (KBr) (0.4g - 0.715g) or Manganese acetate (B1210297) tetrahydrate (0.375g) and KBr (0.042g)

  • Oxygen

Procedure:

  • A 500ml autoclave is charged with 100g of 3-chloro-o-xylene, 250g of acetic acid, and the chosen cobalt-based catalyst system.[1]

  • The mixture is stirred and heated to a temperature of 150-155 °C.[1]

  • Oxygen is introduced into the autoclave to a pressure of 1 MPa.[1]

  • The reaction is maintained at this temperature and pressure for a period of 3 to 18 hours.[1]

  • After the reaction is complete, the solvent is removed under reduced pressure.[1]

  • The resulting concentrate is cooled and filtered to obtain the wet product.[1]

  • The wet product is then dried to yield this compound.[1]

New Synthetic Route: From 2,6-dimethylphenol

This novel approach utilizes 2,6-dimethylphenol as the starting material and involves a reaction with phosgene.

Materials:

  • 2,6-dimethylphenol (122g, 1.0 mol)

  • Toluene (488g)

  • N,N-Dimethylformamide (DMF) (18.3g) or Pyridine

  • Phosgene (2.0 mol)

Procedure:

  • A 1L four-necked flask is charged with 122g (1.0 mol) of 2,6-dimethylphenol, 18.3g of DMF (or pyridine), and 488g of toluene.[2]

  • Phosgene (2.0 mol) is introduced into the reaction mixture while maintaining the system temperature between 50 and 60°C.[2]

  • The reaction is allowed to proceed for 2 hours, with completion monitored by checking for the consumption of the starting material (less than 0.5%).[2]

  • Upon completion, the reaction kettle is cooled to room temperature.[2]

  • The mixture is allowed to stand for 30 minutes, after which the supernatant liquid is filtered off.[2]

  • The toluene is removed from the supernatant under reduced pressure to yield a crude concentrate of the product.[2]

Workflow of the New Synthetic Route

The following diagram illustrates the key steps involved in the new synthetic route for this compound starting from 2,6-dimethylphenol.

new_synthetic_route cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup cluster_product Product A 2,6-dimethylphenol E Reaction at 50-60°C for 2 hours A->E B Phosgene B->E C Toluene (Solvent) C->E D DMF/Pyridine (Catalyst) D->E F Cooling to Room Temperature E->F G Filtration of Supernatant F->G H Removal of Toluene (Reduced Pressure) G->H I Crude this compound H->I

Caption: Workflow of the new synthetic route.

Comparison and Conclusion

The new synthetic route starting from 2,6-dimethylphenol presents a potentially advantageous alternative to the established oxidation method. It operates at a significantly lower temperature (50-60°C vs. 150-155°C) and for a much shorter reaction time (2 hours vs. 3-18 hours).[1][2] This could translate to considerable energy savings and increased throughput in an industrial setting.

However, the provided data for the new route only specifies the yield for a crude concentrate, and the purity is not mentioned.[2] The established oxidation method, while more energy-intensive, demonstrates high purity of the final product (98.8%) with variable but potentially high yields (up to 76.2%).[1]

Further research into the purification and final yield of the new synthetic route is necessary for a complete and definitive comparison. Nevertheless, the milder reaction conditions and shorter duration of the new pathway make it a promising area for further investigation and optimization for the efficient synthesis of this compound.

References

A Comparative Guide to the Quantification of 2-Chloro-3-methylbenzoic Acid: A Validated HPLC Assay and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Chloro-3-methylbenzoic acid against other analytical techniques. The information herein is designed to assist in the selection of the most appropriate analytical method based on performance, supported by experimental data from closely related compounds and detailed methodologies.

Introduction to the Analysis of this compound

This compound is a substituted aromatic carboxylic acid with applications in the synthesis of pharmaceuticals and other fine chemicals. Accurate and precise quantification is essential for quality control, reaction monitoring, and stability testing. While HPLC is a dominant technique for the analysis of such compounds due to its high resolving power and sensitivity, alternative methods like UV-Visible Spectrophotometry and Acid-Base Titrimetry can also be employed. This guide provides an objective comparison of these methods.

Comparison of Analytical Methodologies

The choice of an analytical method is contingent on the specific requirements of the analysis, including sensitivity, sample complexity, and available instrumentation. Below is a summary of the expected performance of a proposed HPLC method compared to UV-Visible Spectrophotometry and Titrimetry for the analysis of this compound.

Data Presentation: Performance Characteristics of Analytical Methods

ParameterProposed HPLC Method (Estimated)UV-Visible SpectrophotometryAcid-Base Titrimetry
Linearity (r²) > 0.999> 0.998Not Applicable
Limit of Detection (LOD) 0.1 - 0.5 µg/mL0.5 - 2 µg/mLHigh (mg range)
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL2 - 7 µg/mLHigh (mg range)
Accuracy (% Recovery) 98 - 102%97 - 103%98 - 102%
Precision (%RSD) < 2%< 3%< 2%
Specificity High (separates from impurities)Low (interference from UV-absorbing compounds)Very Low (titrates any acid present)
Analysis Time per Sample 5 - 15 minutes< 5 minutes10 - 20 minutes
Cost per Sample ModerateLowLow
Instrumentation Cost HighLowLow

Note: The performance characteristics for the Proposed HPLC Method are estimates based on validated methods for structurally similar benzoic acid derivatives and require experimental verification for this compound.

Experimental Protocols

Proposed Reversed-Phase HPLC Method

This method is designed to be stability-indicating, capable of separating this compound from its potential degradation products and synthesis-related impurities.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile (B52724) : 0.1% Phosphoric Acid in Water (v/v) with gradient elution. A typical starting gradient could be 40:60, moving to 80:20 over 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 230 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Calibration Standards: Prepare a series of working standards by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in the diluent, and dilute to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol (Based on ICH Guidelines):

  • System Suitability: Inject a standard solution (e.g., 20 µg/mL) six times. The relative standard deviation (%RSD) of the peak area should be less than 2.0%, the tailing factor should be less than 2.0, and the theoretical plates should be greater than 2000.

  • Linearity: Analyze the calibration standards in triplicate. Plot the average peak area against concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day. The %RSD should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD between the two days should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.

  • Specificity (Forced Degradation): Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) and analyze the stressed samples. The method should be able to separate the main peak from any degradation product peaks.

UV-Visible Spectrophotometry Method
  • Instrument: A calibrated UV-Visible Spectrophotometer.

  • Solvent: Methanol (B129727) or a mixture of methanol and water.

  • Procedure:

    • Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard at the λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Prepare the sample solution in the same solvent and measure its absorbance at the λmax.

    • Quantify the analyte concentration in the sample using the calibration curve.

Acid-Base Titrimetry Method
  • Apparatus: Burette, beaker, magnetic stirrer.

  • Titrant: Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M).

  • Indicator: Phenolphthalein (B1677637).

  • Solvent: A suitable solvent to dissolve the sample, such as neutralized ethanol.

  • Procedure:

    • Accurately weigh the sample containing this compound and dissolve it in the solvent.

    • Add a few drops of phenolphthalein indicator.

    • Titrate with the standardized NaOH solution until a persistent pink endpoint is reached.

    • Calculate the amount of this compound based on the volume of NaOH used and its molarity.

Mandatory Visualizations

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Routine Analysis MD_Start Define Analytical Requirements MD_Select Select Initial HPLC Conditions MD_Start->MD_Select MD_Optimize Optimize Separation MD_Select->MD_Optimize V_SystemSuitability System Suitability MD_Optimize->V_SystemSuitability V_Specificity Specificity (Forced Degradation) V_SystemSuitability->V_Specificity V_Linearity Linearity & Range V_Specificity->V_Linearity V_Accuracy Accuracy (Recovery) V_Linearity->V_Accuracy V_Precision Precision (Repeatability & Intermediate) V_Accuracy->V_Precision V_LOD_LOQ LOD & LOQ V_Precision->V_LOD_LOQ V_Robustness Robustness V_LOD_LOQ->V_Robustness RA_SamplePrep Sample Preparation V_Robustness->RA_SamplePrep RA_Analysis HPLC Analysis RA_SamplePrep->RA_Analysis RA_Report Report Results RA_Analysis->RA_Report Analytical_Method_Comparison cluster_HPLC HPLC cluster_UV UV-Vis cluster_Titr Titrimetry HPLC_Node High Performance Liquid Chromatography HPLC_Adv Advantages: - High Specificity - High Sensitivity - Quantifies Impurities HPLC_Node->HPLC_Adv HPLC_Disadv Disadvantages: - High Cost - Complex Instrumentation - Longer Setup Time HPLC_Node->HPLC_Disadv UV_Node UV-Visible Spectrophotometry UV_Adv Advantages: - Low Cost - Fast Analysis - Simple Operation UV_Node->UV_Adv UV_Disadv Disadvantages: - Low Specificity - Prone to Interference - Less Sensitive UV_Node->UV_Disadv Titr_Node Acid-Base Titrimetry Titr_Adv Advantages: - Very Low Cost - No Complex Instruments - High Precision for Bulk Titr_Node->Titr_Adv Titr_Disadv Disadvantages: - Not Specific - Not for Trace Analysis - Manual & Slower Titr_Node->Titr_Disadv Analyte Quantification of This compound Analyte->HPLC_Node Analyte->UV_Node Analyte->Titr_Node

Lack of Publicly Available Data on the Anti-inflammatory Potential of 2-Chloro-3-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific databases and literature has revealed no publicly available studies evaluating the anti-inflammatory potential of 2-Chloro-3-methylbenzoic acid derivatives. As a result, a comparison guide with supporting experimental data for this specific class of compounds cannot be compiled at this time.

For researchers, scientists, and drug development professionals interested in the anti-inflammatory properties of halogenated benzoic acid derivatives, a significant body of research is available for the structurally related compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) , a derivative of salicylic (B10762653) acid. This compound has been investigated as a potential alternative to acetylsalicylic acid (ASA), with studies detailing its anti-inflammatory mechanisms and efficacy.

Should you be interested in a comparative guide on the anti-inflammatory potential of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid and its comparison with existing anti-inflammatory drugs, we can provide a detailed analysis, including:

  • Quantitative data tables summarizing its effects on key inflammatory markers.

  • Detailed experimental protocols for the assays used in its evaluation.

  • Visual diagrams of signaling pathways and experimental workflows.

We are prepared to generate this alternative guide upon your request.

Safety Operating Guide

Navigating the Safe Disposal of 2-Chloro-3-methylbenzoic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding the correct procedures for handling and disposing of specific chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Chloro-3-methylbenzoic acid, a compound often used in organic synthesis. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Immediate Safety and Disposal Procedures

The disposal of this compound must be managed with care due to its potential hazards. It is classified as a halogenated organic acid and requires disposal as hazardous waste. Under no circumstances should this chemical be discharged down the drain or disposed of with regular trash.[1]

Step-by-Step Disposal Protocol
  • Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[2][3]

  • Waste Segregation: It is crucial to segregate chemical waste to prevent dangerous reactions. This compound, as a halogenated organic waste, should be collected in a designated, properly labeled, and sealed waste container.[4] Do not mix it with non-halogenated organic wastes, inorganic wastes, or other incompatible chemicals.[4][5]

  • Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[1] Ensure the label also includes the date of accumulation and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage of Waste: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be a cool, dry, and well-ventilated space, away from sources of ignition and incompatible materials.[2]

  • Arranging for Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will provide specific instructions and ensure the waste is transported to a licensed waste disposal facility.[6][7] Disposal of chlorinated organic residues often involves high-temperature incineration to ensure complete destruction and prevent environmental contamination.[8]

In Case of a Spill

In the event of a spill, immediately evacuate the area and alert your laboratory supervisor and EHS department. If you are trained and it is safe to do so, contain the spill using an inert absorbent material.[6] Avoid generating dust if the material is solid.[3][7] Collect the absorbed material into a suitable disposal container and label it as hazardous waste.[6]

Key Data and Disposal Considerations

The following table summarizes the essential information for the safe handling and disposal of this compound.

PropertyInformationCitation
Chemical Name This compound[9]
Appearance Off-white powder[9]
Waste Category Halogenated Organic Acid[4]
Primary Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye damage, Harmful to aquatic life[7][10]
Incompatible Materials Strong bases, Oxidizing agents[9][11]
Recommended Disposal Method Incineration at a licensed hazardous waste facility[4][8]
PPE Requirements Chemical-resistant gloves, Safety goggles, Lab coat[2][3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

cluster_0 Start: Handling this compound cluster_1 Waste Generation cluster_2 Segregation and Collection cluster_3 Storage and Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Is the material waste? A->B C Segregate as Halogenated Organic Waste B->C Yes D Use a Designated, Labeled Hazardous Waste Container C->D E Store in Satellite Accumulation Area D->E F Contact EHS for Waste Pickup E->F G Professional Disposal (e.g., Incineration) F->G

References

Essential Safety and Handling Protocol for 2-Chloro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to the following safety protocols when handling 2-Chloro-3-methylbenzoic acid. This guide provides essential information on personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure a secure laboratory environment.

This compound (CAS RN: 15068-35-6) is a compound that presents several health hazards. According to safety data, it is harmful if swallowed, causes skin irritation, and poses a risk of serious eye damage.[1] Adherence to the prescribed safety measures is therefore critical.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to ensure personal safety. The required equipment may vary based on the experimental procedure and the quantities of the substance being handled.

Protection Type Specific Equipment Standard/Specification Operational Guidance
Eye and Face Protection Chemical safety goggles or a face shieldANSI Z87.1-compliant or equivalentMust be worn at all times when handling the compound to protect against splashes and dust.
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber)Follow manufacturer's specifications for chemical resistanceGloves should be inspected before use and changed immediately if contaminated. The cuffs of the gloves should be pulled over the sleeves of the lab coat.[2]
Laboratory coatStandard lab coatMust be fully buttoned to provide a barrier against skin contact.[2]
Respiratory Protection NIOSH-approved respiratorVaries based on exposure riskGenerally not required if handled in a certified chemical fume hood. If dusts are generated, a respirator is required.

Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Ventilation: All handling of this compound that may generate dust or fumes must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] Ensure adequate ventilation in the work area.

Handling Procedures:

  • Minimization: Use the smallest quantity of the chemical necessary for the experiment.

  • Avoid Dust and Aerosol Generation: Handle the solid material carefully to prevent the formation of dust.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling.[2] Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Waste Generation:

  • All materials contaminated with this compound, including gloves, disposable lab coats, and weighing papers, must be considered chemical waste.

Disposal Procedure:

  • Chemical Waste: Dispose of this compound and any contaminated materials in a designated and properly labeled hazardous waste container.

  • Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Experimental Workflow for Safe Handling

The following diagram outlines the logical steps for ensuring safety when working with this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Post-Handling & Disposal A Review Safety Data Sheet (SDS) B Assess Experimental Risks A->B C Select Appropriate PPE B->C F Don All Required PPE C->F Proceed to Handling D Work in Chemical Fume Hood E Handle with Care to Avoid Dust D->E G Segregate Contaminated Waste E->G Experiment Complete F->D H Dispose in Labeled Hazardous Waste Container G->H I Doff PPE Correctly H->I Waste Secured J Thoroughly Wash Hands I->J

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.